Fostamatinib
Description
This compound is an orally available small molecule inhibitor of spleen tyrosine kinase that is used to treat chronic immune thrombocytopenia. This compound is associated with transient and usually mild elevations in serum aminotransferase levels during therapy but has yet to be linked to instances of clinically apparent acute liver injury.
This compound is a small molecule Syk kinase inhibitor with potential anti-inflammatory and immunomodulating activities. This compound inhibits Syk kinase-mediated IgG Fc gamma receptor signaling, resulting in inhibition of the activation of mast cells, macrophages, and B-cells and related inflammatory responses and tissue damage. Syk kinase, widely expressed in hematopoietic cells, is a nonreceptor tyrosine kinase that is involved in coupling activated immunoreceptors to signal downstream events that mediate diverse cellular responses, including proliferation, differentiation, and phagocytosis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2018 and has 3 approved and 16 investigational indications.
a spleen tyrosine kinase (Syk) inhibitor, metabolized to R406
See also: this compound Disodium (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN6O9P/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDRMWXFWHEQQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)(O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN6O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401009170 | |
| Record name | Fostamatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401009170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
901119-35-5 | |
| Record name | Fostamatinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=901119-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fostamatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0901119355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fostamatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12010 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fostamatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401009170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 6-[[5-fluoro-2-[(3,4,5-trimethoxyphenyl)amino]-4-pyrimidinyl]amino]-2,2-dimethyl-4-[(phosphonooxy)methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FOSTAMATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ8A3S5101 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Fostamatinib in Immune Thrombocytopenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immune Thrombocytopenia (ITP) is an autoimmune disorder characterized by a low platelet count, leading to an increased risk of bleeding. The primary pathogenic mechanism involves the production of autoantibodies against platelet surface glycoproteins, which leads to their destruction by macrophages in the spleen and liver. Fostamatinib is an oral spleen tyrosine kinase (SYK) inhibitor that represents a targeted therapeutic approach to mitigate this platelet destruction. This guide provides a detailed overview of the mechanism of action of this compound in the context of ITP, supported by preclinical and clinical data, and outlines key experimental methodologies.
Core Mechanism of Action: Inhibition of Spleen Tyrosine Kinase (SYK)
This compound is a prodrug that is rapidly converted to its active metabolite, R406, in the gut. R406 is a potent inhibitor of SYK, a non-receptor protein tyrosine kinase that plays a critical role in the intracellular signaling pathways of various immune cells, including macrophages.
In ITP, autoantibodies bind to platelets, marking them for destruction. These opsonized platelets then engage Fc gamma receptors (FcγR) on the surface of macrophages. This engagement triggers a signaling cascade that is dependent on SYK. By inhibiting SYK, this compound's active metabolite, R406, disrupts this signaling pathway, thereby preventing the phagocytosis of antibody-coated platelets and leading to an increase in platelet counts.[1]
The SYK-Dependent Signaling Pathway in Macrophages
The binding of antibody-coated platelets to FcγR on macrophages initiates the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of these receptors. This phosphorylation event creates docking sites for the tandem SH2 domains of SYK, leading to its recruitment and subsequent activation. Activated SYK then phosphorylates downstream signaling molecules, including phospholipase C gamma (PLCγ), which ultimately leads to cytoskeletal rearrangements necessary for phagocytosis. This compound, through R406, competitively inhibits the ATP-binding pocket of SYK, thus blocking its kinase activity and halting the entire downstream signaling cascade.[2][3]
Quantitative Data from Clinical Trials
The efficacy and safety of this compound in adult patients with chronic ITP have been evaluated in Phase II and Phase III clinical trials. The data from these studies demonstrate a significant improvement in platelet counts for patients treated with this compound compared to placebo.
| Clinical Trial | Metric | This compound | Placebo | P-value |
| Phase II | Sustained Response | 50% | N/A | N/A |
| Transient Response | 25% | N/A | N/A | |
| Phase III (FIT-1 & FIT-2 Pooled) | Stable Response | 18% | 2% | 0.0003[4][5] |
| Overall Response | 43% | 14% | 0.0006[4][5] | |
| Open-Label Extension (FIT-3) | Overall Response (all this compound-treated) | 44% | N/A | N/A |
| Platelet Count Data (Phase III) | This compound Responders | Placebo |
| Median Platelet Count (Stable Responders) | 95 x 10⁹/L | 18 x 10⁹/L[4] |
| Median Platelet Count (Overall Responders) | 49 x 10⁹/L | 18 x 10⁹/L[4] |
| Median Baseline Platelet Count | 16 x 10⁹/L | 16 x 10⁹/L[5] |
Key Experimental Protocols
Preclinical Evaluation: ITP Mouse Model
A common method to evaluate the in vivo efficacy of ITP therapies is the use of a mouse model of passive ITP.
Methodology:
-
Induction of ITP: ITP is induced in mice (e.g., BALB/c strain) by the intravenous injection of an anti-platelet antibody, such as an anti-CD41 antibody. This leads to a rapid decrease in platelet count.
-
Treatment Administration: this compound or a vehicle control is administered orally to the mice, typically starting prior to or concurrently with the anti-platelet antibody injection.
-
Platelet Counting: Blood samples are collected at various time points, and platelet counts are determined using a hemocytometer or an automated cell counter.
-
Spleen Analysis: Spleens may be harvested for immunohistochemical analysis to assess macrophage infiltration and the levels of SYK and phosphorylated SYK (p-SYK).
Clinical Evaluation: Phase III FIT Trials
The pivotal Phase III clinical program for this compound in ITP consisted of two identical, randomized, double-blind, placebo-controlled trials (FIT-1 and FIT-2) and an open-label extension study (FIT-3).
Methodology:
-
Patient Population: Adult patients with persistent or chronic ITP who had an insufficient response to at least one prior therapy were enrolled. Key inclusion criteria included an average platelet count of <30,000/μL.[6]
-
Study Design: Patients were randomized in a 2:1 ratio to receive either this compound or a matching placebo.[6]
-
Dosing: The starting dose of this compound was 100 mg twice daily, which could be escalated to 150 mg twice daily based on platelet response and tolerability.[6]
-
Primary Endpoint: The primary endpoint was a stable platelet response, defined as achieving a platelet count of ≥50,000/μL at four or more of the six scheduled visits between weeks 14 and 24 of treatment.[5]
-
Secondary Endpoints: Secondary endpoints included overall platelet response (at least one platelet count ≥50,000/μL within the first 12 weeks), safety, and tolerability.[5]
Conclusion
This compound offers a targeted therapeutic approach for the treatment of chronic ITP by inhibiting SYK, a key kinase in the FcγR-mediated phagocytosis of antibody-coated platelets by macrophages. This mechanism of action is supported by robust preclinical and clinical data, demonstrating the efficacy of this compound in increasing and maintaining platelet counts in a significant portion of patients with ITP who have had an insufficient response to other therapies. The well-defined mechanism and clinical benefits of this compound make it a valuable addition to the therapeutic landscape for ITP.
References
- 1. researchgate.net [researchgate.net]
- 2. Long‐term this compound treatment of adults with immune thrombocytopenia during the phase 3 clinical trial program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in chronic immune thrombocytopenia: a profile of its use in the USA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Frontiers | Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants [frontiersin.org]
- 6. This compound for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spleen Tyrosine Kinase (SYK) Pathway and the Inhibitor Fostamatinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase that serves as a critical signaling mediator for a variety of cell surface receptors, particularly in hematopoietic cells.[1][2] It plays a central role in both adaptive and innate immunity, transducing signals from B-cell receptors (BCRs), Fc receptors (FcRs), and C-type lectins.[1][3] Dysregulation of the SYK pathway is implicated in numerous autoimmune diseases and hematological malignancies, making it a compelling therapeutic target.[1] Fostamatinib, an orally administered SYK inhibitor, is the first in its class to receive FDA approval for the treatment of chronic immune thrombocytopenia (ITP), a condition characterized by antibody-mediated platelet destruction.[4] This guide provides a detailed examination of the SYK signaling pathway, the mechanism of action of this compound, a summary of its clinical efficacy, and an overview of key experimental protocols used in its evaluation.
The Spleen Tyrosine Kinase (SYK) Signaling Pathway
SYK Structure and Activation
SYK is a 72 kDa cytoplasmic protein kinase characterized by two N-terminal Src homology 2 (SH2) domains connected by a linker region (interdomain A), followed by a second linker (interdomain B) and a C-terminal kinase (catalytic) domain.[1][5] In a resting state, SYK is maintained in an auto-inhibited conformation.[5][6]
Activation is initiated following the engagement of immunoreceptors, such as FcRs or BCRs. This triggers the phosphorylation of tyrosine residues within the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) in the cytoplasmic tails of these receptors by Src-family kinases (SFKs).[3][7] The tandem SH2 domains of SYK recognize and bind to these dually phosphorylated ITAMs, which induces a conformational change that relieves the auto-inhibition.[6][8] This allows for the subsequent trans- and auto-phosphorylation of key tyrosine residues within SYK's activation loop and linker regions, leading to its full enzymatic activation.[5]
Downstream Signaling
Once activated, SYK phosphorylates a multitude of downstream adapter proteins and enzymes, initiating several signaling cascades that are crucial for cellular responses.[1][3] These pathways culminate in the activation of transcription factors that regulate gene expression for processes like proliferation, differentiation, and the production of inflammatory mediators.[9][10]
Table 1: Key Proteins and Pathways Downstream of SYK
| Protein/Pathway | Function in SYK Signaling |
|---|---|
| Phospholipase C gamma (PLCγ) | Activated by SYK, it hydrolyzes PIP2 into IP3 and DAG, leading to calcium mobilization and Protein Kinase C (PKC) activation, ultimately activating transcription factors like NFAT and NF-κB.[6] |
| Phosphoinositide 3-kinase (PI3K) | SYK activation leads to PI3K pathway stimulation, which is critical for cell survival, proliferation, and metabolic regulation through downstream effectors like Akt.[3][11] |
| Vav Family Proteins | These guanine nucleotide exchange factors are phosphorylated by SYK, leading to the activation of Rho-family GTPases (e.g., Rac1), which are essential for cytoskeletal rearrangements required for phagocytosis and cell migration.[6] |
| Mitogen-Activated Protein Kinase (MAPK) | SYK can activate the Ras-ERK pathway, which is involved in regulating cell proliferation, differentiation, and survival.[3][6] |
| CARD9/BCL10/MALT1 Pathway | In innate immune cells, SYK couples C-type lectin receptor signaling to this complex, leading to NF-κB activation and pro-inflammatory cytokine production.[1] |
This compound: A Therapeutic SYK Inhibitor
Mechanism of Action
This compound is an oral prodrug that is rapidly converted in the gut to its active metabolite, R406.[12][13] R406 acts as a potent and reversible inhibitor of SYK by competing with ATP for its binding site in the kinase domain.[10][14] This inhibition prevents the phosphorylation of downstream substrates, effectively blocking the entire signaling cascade.[12][14]
In the context of chronic ITP, the therapeutic effect of this compound is primarily achieved by inhibiting Fcγ receptor (FcγR) signaling in macrophages.[4][14] In ITP, platelets are opsonized (coated) with IgG autoantibodies. These antibody-coated platelets are then recognized by FcγRs on macrophages, primarily in the spleen, triggering a SYK-dependent signaling pathway that leads to phagocytosis and platelet destruction.[4] By blocking SYK, R406 interrupts this process, reducing the clearance of platelets and allowing their count to rise.[4][15]
In Vitro Activity
The active metabolite of this compound, R406, demonstrates high-affinity binding to the ATP pocket of the SYK enzyme.
Table 2: this compound (R406) In Vitro Activity
| Parameter | Value | Reference |
|---|---|---|
| Ki (Inhibition Constant) | 30 nM | [14] |
| IC50 (Half maximal inhibitory concentration) | 41 nM |[14] |
Clinical Efficacy of this compound in Chronic ITP
This compound was approved by the U.S. FDA on April 17, 2018, for the treatment of thrombocytopenia in adult patients with chronic ITP who have had an insufficient response to a previous treatment.[16][17] Approval was based on data from two pivotal, identical Phase 3, randomized, double-blind, placebo-controlled trials (FIT-1 and FIT-2).[4][17]
Table 3: Efficacy of this compound in Phase 3 Clinical Trials (Pooled Data)
| Endpoint | This compound (n=101) | Placebo (n=49) | P-value | Reference |
|---|---|---|---|---|
| Stable Response ¹ | 18% (18 patients) | 2% (1 patient) | 0.0003 | [18][19] |
| Overall Response ² | 43% (43 patients) | 14% (7 patients) | 0.0006 | [18][19] |
¹ Stable Response: Platelet count ≥50,000/µL on at least 4 of the 6 visits between Weeks 14 to 24.[17] ² Overall Response: At least one platelet count ≥50,000/µL during weeks 1 to 12.[19]
Long-term open-label extension studies have shown that responses to this compound can be durable, with many patients maintaining platelet counts ≥50,000/µL for over a year.[19][20]
Safety and Tolerability
This compound is generally manageable in terms of side effects. The most commonly reported adverse events are gastrointestinal and cardiovascular in nature.
Table 4: Common Adverse Events with this compound in Phase 3 Trials (≥10% Incidence)
| Adverse Event | This compound (n=101) | Placebo (n=49) | Reference |
|---|---|---|---|
| Diarrhea | 31% | 15% | [18] |
| Hypertension | 28% | 13% | [18] |
| Nausea | 19% | 8% | [18] |
| Dizziness | 11% | 8% | [18] |
| ALT Increase | 11% | 0% |[18] |
Serious adverse drug reactions included febrile neutropenia, diarrhea, pneumonia, and hypertensive crisis, each occurring in 1% of patients receiving this compound.[17]
Key Experimental Protocols
Evaluating the SYK pathway and the effects of inhibitors like this compound involves a range of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay for IC50 Determination
Objective: To determine the concentration of an inhibitor (e.g., R406) required to inhibit 50% of the SYK enzyme's activity.
Methodology:
-
Reagents and Materials: Purified recombinant human SYK enzyme, a synthetic peptide substrate (e.g., a poly-Glu-Tyr peptide), ATP (often radiolabeled [γ-³²P]ATP or coupled to a fluorescence detection system), kinase assay buffer, inhibitor stock solution, and a detection system (scintillation counter or fluorescence plate reader).
-
Procedure: a. Prepare serial dilutions of the inhibitor (R406) in the kinase assay buffer. b. In a microplate, add the SYK enzyme, the peptide substrate, and the various concentrations of the inhibitor. Include control wells with no inhibitor (100% activity) and no enzyme (background). c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). e. Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane). f. Quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves washing away unincorporated [γ-³²P]ATP and measuring the remaining radioactivity on the membrane.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Immunoprecipitation and Western Blotting for Phospho-SYK
Objective: To assess the phosphorylation status of SYK in cells following receptor stimulation and inhibitor treatment.
Methodology:
-
Cell Culture and Treatment: a. Culture appropriate cells (e.g., macrophages, B-cells) to a suitable density. b. Pre-treat cells with various concentrations of this compound/R406 or a vehicle control for a defined period. c. Stimulate the cells with an appropriate agonist (e.g., cross-linked antibodies to engage FcRs or BCRs) for a short period (e.g., 2-10 minutes) to induce SYK phosphorylation. Include an unstimulated control.
-
Cell Lysis: a. Immediately place cells on ice and wash with ice-cold PBS. b. Lyse the cells using an ice-cold lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation. c. Clarify the lysates by centrifugation to remove cellular debris.
-
Immunoprecipitation (IP): a. Determine the protein concentration of each lysate. b. Incubate equal amounts of protein from each sample with an anti-SYK antibody overnight at 4°C with gentle rotation. c. Add Protein A/G beads to capture the antibody-SYK complexes and incubate for an additional 1-2 hours. d. Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binding.
-
Western Blotting: a. Resuspend the beads in SDS-PAGE sample buffer and boil to elute the proteins. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane to prevent non-specific antibody binding. d. Probe the membrane with a primary antibody against phosphotyrosine (e.g., 4G10) to detect phosphorylated SYK. e. After imaging, the membrane can be stripped and re-probed with a primary antibody against total SYK to confirm equal loading of the immunoprecipitated protein.
-
Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye and an appropriate substrate/imager to visualize the protein bands. The intensity of the phosphotyrosine band relative to the total SYK band indicates the level of activation.
References
- 1. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Src-family and Syk kinases in activating and inhibitory pathways in innate immune cells: signaling cross talk. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 13. This compound in chronic immune thrombocytopenia: a profile of its use in the USA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Mechanism of Action | TAVALISSE® (this compound disodium hexahydrate) tablets [tavalissehcp.com]
- 16. Tavalisse (this compound Disodium Hexahydrate) First Spleen Tyrosine Kinase Inhibitor Approved for Chronic Immune Thrombocytopenia [ahdbonline.com]
- 17. FDA approves this compound tablets for ITP | FDA [fda.gov]
- 18. This compound for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Long‐term this compound treatment of adults with immune thrombocytopenia during the phase 3 clinical trial program - PMC [pmc.ncbi.nlm.nih.gov]
Fostamatinib's Impact on Fc Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fostamatinib is an orally administered small molecule inhibitor of Spleen Tyrosine Kinase (Syk), a critical component of signal transduction downstream of various immune receptors. Its approval for the treatment of chronic immune thrombocytopenia (ITP) in adults has highlighted the therapeutic potential of targeting the Syk-mediated signaling pathway. This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on its effects on Fc receptor (FcR) signaling, supported by quantitative data, detailed experimental protocols, and visual pathway and workflow diagrams.
This compound is a prodrug that is rapidly converted in the gut to its active metabolite, R406.[1][2] R406 is a potent inhibitor of Syk, a non-receptor tyrosine kinase that plays a crucial role in the intracellular signaling pathways of numerous immune cells, including macrophages, neutrophils, mast cells, and B cells.[1][3][4] By inhibiting Syk, this compound effectively disrupts key processes that drive antibody-mediated cellular responses.
Mechanism of Action: Inhibition of the FcγR Signaling Cascade
In diseases like ITP, autoantibodies bind to platelet surface antigens, marking them for destruction. These antibody-coated platelets are recognized by Fc gamma receptors (FcγR) on the surface of macrophages, primarily in the spleen.[1][5] This engagement triggers a signaling cascade that results in phagocytosis and the subsequent destruction of the platelets.
The signaling process is initiated by the clustering of FcγRs, which leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the receptor's cytoplasmic domain by Src family kinases.[6][7] Phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of Syk, recruiting it to the receptor complex. This recruitment leads to the phosphorylation and activation of Syk itself.
Once activated, Syk phosphorylates a range of downstream effector molecules, including PLCγ, which ultimately orchestrates the cytoskeletal rearrangements necessary for phagocytosis.[5][8] this compound's active metabolite, R406, acts as an ATP-competitive inhibitor of Syk, preventing its activation and halting the downstream signaling cascade.[9] This blockade of FcR-triggered, Syk-dependent cytoskeletal rearrangement prevents the phagocytosis of antibody-coated platelets, representing a targeted therapeutic mechanism in ITP.[5][10]
Beyond FcγR, Syk is also a key mediator for other immune receptors, including the B-cell receptor (BCR).[3][11] this compound has been shown to inhibit BCR signaling, which may reduce autoantibody production over time, and also affects signaling from FcεRI in mast cells, which is relevant in allergic responses.[4][12]
Quantitative Data
The efficacy of this compound and its active metabolite R406 has been quantified in various assays, from biochemical kinase inhibition to clinical trial endpoints.
Table 1: Clinical Efficacy of this compound in Chronic ITP (Pooled Phase 3 FIT Trials)
The FIT1 and FIT2 trials were parallel, multicenter, randomized, double-blind, placebo-controlled studies evaluating this compound in patients with persistent or chronic ITP.[13][14]
| Endpoint | This compound (n=101) | Placebo (n=49) | p-value |
| Stable Response ¹ | 18% | 2% | 0.007[15] |
| Overall Response ² | 43% | 14% | 0.0006[13] |
| Median Time to Response | 15 days | N/A | N/A[13] |
¹Stable Response: Platelet count ≥50,000/μL on at least 4 of the 6 scheduled visits between weeks 14 and 24.[16] ²Overall Response: At least one platelet count >50,000/μL within the first 12 weeks.[13]
Table 2: Common Adverse Events with this compound (Pooled Phase 3 FIT Trials)
The most frequently reported adverse events in the Phase 3 trials were generally mild to moderate.[13][17]
| Adverse Event | This compound (n=101) | Placebo (n=49) |
| Diarrhea | 31% | 15% |
| Hypertension | 28% | 13% |
| Nausea | 19% | 8% |
| Dizziness | 11% | 8% |
| ALT Increase | 11% | 0% |
Experimental Protocols
Evaluating the effect of Syk inhibitors like this compound on Fc receptor signaling involves specific cellular and biochemical assays.
Macrophage-Mediated Platelet Phagocytosis Assay
This cellular assay is fundamental to demonstrating this compound's mechanism of inhibiting platelet destruction.
Objective: To quantify the ability of R406 (the active metabolite of this compound) to inhibit the phagocytosis of antibody-opsonized platelets by macrophages in vitro.
Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., THP-1, differentiated into a macrophage phenotype with PMA) or primary human monocyte-derived macrophages.
-
Platelet Preparation: Isolate human platelets from healthy donor blood. Label the platelets with a fluorescent dye (e.g., Calcein-AM or a pH-sensitive dye like pHrodo Red) for visualization and quantification.
-
Opsonization: Incubate the fluorescently labeled platelets with an anti-platelet antibody (e.g., anti-CD41) or plasma from an ITP patient to opsonize them (coat them with antibodies).
-
Drug Treatment: Pre-incubate the cultured macrophages with varying concentrations of R406 or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Co-incubation: Add the opsonized platelets to the macrophage culture plates and incubate to allow for phagocytosis (typically 1-3 hours).
-
Quenching & Analysis:
-
Add a quenching solution (e.g., trypan blue) to extinguish the fluorescence of any non-ingested, surface-bound platelets.
-
Analyze the macrophages using flow cytometry to measure the percentage of fluorescent macrophages (cells that have phagocytosed platelets) and the mean fluorescence intensity (indicating the quantity of platelets ingested per macrophage).
-
Alternatively, visualize and quantify phagocytosis using fluorescence microscopy.
-
-
Data Interpretation: Calculate the IC50 value of R406 for the inhibition of phagocytosis by plotting the percentage of inhibition against the log concentration of the compound.
In Vitro Syk Kinase Activity Assay
This biochemical assay directly measures the inhibitory effect of R406 on the enzymatic activity of the Syk protein.
Objective: To determine the IC50 of R406 for recombinant human Syk kinase.
Methodology:
-
Reagents:
-
Recombinant human Syk enzyme.
-
A generic tyrosine kinase substrate peptide (e.g., poly(Glu, Tyr) 4:1).
-
ATP (often radiolabeled with ³²P or ³³P, or used in a fluorescence/luminescence-based system).
-
Kinase reaction buffer (containing MgCl₂, MnCl₂, DTT, and a buffer like HEPES).
-
R406 at various concentrations.
-
-
Reaction Setup: In a microplate, combine the kinase buffer, Syk enzyme, substrate peptide, and varying concentrations of R406 or vehicle control.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Termination & Detection:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a filter membrane that binds the peptide substrate but not free ATP. Wash the membrane to remove unincorporated radiolabeled ATP. Measure the radioactivity of the incorporated phosphate on the substrate using a scintillation counter.
-
Luminescence-based Assay (e.g., Kinase-Glo®): After the reaction, add a detection reagent that measures the amount of ATP remaining in the well. The signal is inversely correlated with kinase activity (higher activity = less ATP remaining = lower signal).
-
-
Data Analysis: Convert the raw data (e.g., counts per minute or relative light units) to percent inhibition relative to the vehicle control. Plot the percent inhibition against the log concentration of R406 and fit the data to a four-parameter logistic curve to determine the IC50 value.
Conclusion
This compound represents a targeted therapy that precisely intervenes in Fc receptor signaling by inhibiting Syk. Its mechanism of action directly addresses the pathophysiology of antibody-mediated platelet destruction in ITP. The quantitative data from clinical trials demonstrate its efficacy in raising and maintaining platelet counts in a significant portion of refractory patients. The experimental protocols detailed herein provide a framework for researchers to further investigate the biochemical and cellular effects of Syk inhibitors on FcR and other immune signaling pathways. Understanding these core mechanisms is essential for the continued development and application of this class of drugs in ITP and other immune-mediated diseases.
References
- 1. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Disodium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Syk inhibitor prodrug for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. sinobiological.com [sinobiological.com]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. This compound: a review of its clinical efficacy and safety in the management of chronic adult immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. This compound inhibits B-cell receptor signaling, cellular activation and tumor proliferation in patients with relapsed and refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 15. Long‐term this compound treatment of adults with immune thrombocytopenia during the phase 3 clinical trial program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rigel's this compound Meets Primary Endpoint in Phase 3 Study in Chronic ITP [prnewswire.com]
- 17. This compound Side Effects: Common, Severe, Long Term [drugs.com]
Preclinical Efficacy of Fostamatinib in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fostamatinib is an oral small-molecule inhibitor of spleen tyrosine kinase (Syk), a critical component of signal transduction in various immune cells. Its active metabolite, R406, has demonstrated significant therapeutic potential in a range of preclinical autoimmune disease models. This document provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, and its efficacy in models of immune thrombocytopenia (ITP), rheumatoid arthritis (RA), and autoimmune hemolytic anemia (AIHA). Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to offer a thorough technical resource for researchers and drug development professionals.
This compound's Mechanism of Action: Syk Inhibition
This compound is a prodrug that is rapidly converted to its active metabolite, R406, in vivo.[1] R406 is a potent inhibitor of Syk, a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B cells, macrophages, neutrophils, and mast cells.[2] Syk is a key mediator of signaling downstream of immunoreceptors such as Fc receptors (FcR) and B-cell receptors (BCR).[3][4][5]
Upon engagement of these receptors by immune complexes (e.g., antibody-coated cells), Syk is activated, triggering a cascade of downstream signaling events.[3][6] This leads to various cellular responses, including phagocytosis, degranulation, and the production of pro-inflammatory cytokines, which are central to the pathology of many autoimmune diseases.[6][7] By inhibiting Syk, this compound effectively blocks these processes, thereby reducing immune-mediated tissue damage.[2][8] For instance, in immune thrombocytopenia, this compound's inhibition of Syk in macrophages prevents the phagocytosis of antibody-coated platelets.[8][9][10]
Preclinical Studies in Autoimmune Models
This compound has been evaluated in a variety of animal models of autoimmune diseases, demonstrating its broad therapeutic potential.[11]
Immune Thrombocytopenia (ITP)
Animal Model: Passive ITP is induced in mice, typically BALB/c, through the intravenous injection of an anti-platelet antibody, such as anti-CD41 antibody. This leads to the opsonization of platelets and their subsequent clearance by macrophages in the spleen and liver, mimicking the primary mechanism of ITP in humans.[9]
Experimental Protocol:
-
Induction of ITP: Mice are intravenously injected with a specific dose of anti-CD41 antibody to induce thrombocytopenia.
-
Treatment: this compound is administered orally, typically at doses ranging from 25-40 mg/kg, either prior to or following the induction of ITP.[12] A vehicle control group is also included.
-
Monitoring: Platelet counts are monitored at various time points post-induction using a hemocytometer to assess the severity of thrombocytopenia and the therapeutic effect of this compound.
-
Endpoint Analysis: The primary endpoint is the prevention or reversal of the decline in platelet counts compared to the vehicle-treated group.
Quantitative Data:
| Animal Model | Treatment | Dosage | Key Findings | Reference |
| Mouse (Passive ITP) | This compound | 25–40 mg/kg | Significantly protected mice from developing thrombocytopenia compared to vehicle. | [12] |
| Mouse (Passive ITP) | This compound | 3 gr/kg (p.o.) | Improved thrombocytopenia by acting on the Syk pathway. | [9] |
Rheumatoid Arthritis (RA)
Animal Model: Collagen-induced arthritis (CIA) is a widely used mouse model for RA. Susceptible strains of mice are immunized with type II collagen, leading to an autoimmune response characterized by joint inflammation, synovitis, and bone erosion, which are hallmarks of human RA.
Experimental Protocol:
-
Induction of CIA: Mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant, followed by a booster injection.
-
Treatment: this compound is administered orally once or twice daily, starting either before or after the onset of clinical signs of arthritis.
-
Clinical Assessment: The severity of arthritis is scored based on paw swelling and erythema.
-
Histopathological Analysis: At the end of the study, joints are collected for histological examination to assess inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis: Serum levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and anti-collagen antibodies are measured.
Quantitative Data:
| Animal Model | Treatment | Dosage | Key Findings | Reference |
| Mouse (CIA) | This compound (R788) | 100 mg bid | 67% ACR20 response at 6 months vs 35% for placebo. | [13] |
| Mouse (CIA) | This compound (R788) | 150 mg qd | 57% ACR20 response at 6 months vs 35% for placebo. | [13] |
| Mouse (CIA) | This compound (R788) | 100 mg bid | 43% ACR50 response at 6 months vs 19% for placebo. | [13] |
| Mouse (CIA) | This compound (R788) | 150 mg qd | 32% ACR50 response at 6 months vs 19% for placebo. | [13] |
| Mouse (CIA) | This compound | Not specified | Prevents bone erosions by dampening inflammation and cytokine production. | [3] |
Autoimmune Hemolytic Anemia (AIHA)
Animal Model: Similar to the ITP model, a passive model of AIHA can be induced in mice by transferring antibodies against red blood cells (RBCs). This leads to the destruction of RBCs and subsequent anemia.
Experimental Protocol:
-
Induction of AIHA: Mice receive an injection of anti-RBC antibodies.
-
Treatment: this compound or a vehicle control is administered orally.
-
Monitoring: Hemoglobin levels and red blood cell counts are measured to assess the degree of anemia.
-
Endpoint Analysis: The primary endpoint is the prevention of a drop in hemoglobin and RBC counts in the this compound-treated group compared to the control group.
Quantitative Data:
| Animal Model | Treatment | Dosage | Key Findings | Reference |
| Mouse (Antibody-induced anemia) | This compound | Not specified | Significantly protected against antibody-induced anemia compared to vehicle. | [1] |
| Mouse (AIHA model) | This compound | Not specified | Prevented the development of hemolytic anemia in a passive transfer model. | [12] |
Systemic Lupus Erythematosus (SLE)
While direct preclinical studies of this compound in mouse models of SLE are less extensively published in the provided results, the known mechanism of action strongly suggests its potential therapeutic utility. Mouse models of SLE, such as the NZB/W F1 and MRL/lpr strains, are characterized by the production of autoantibodies, formation of immune complexes, and subsequent organ damage, particularly lupus nephritis.[14][15][16] The pathogenesis of these models involves B-cell hyperactivity and immune complex-mediated inflammation, both of which are processes dependent on Syk signaling.[6][17] Therefore, by inhibiting Syk, this compound is hypothesized to ameliorate disease in these models by reducing autoantibody production and blocking Fc receptor-mediated inflammation.
Conclusion
The preclinical data for this compound robustly support its mechanism of action as a Syk inhibitor and demonstrate its efficacy across a range of autoimmune disease models. In models of ITP, RA, and AIHA, this compound has been shown to prevent or ameliorate disease by targeting the underlying Syk-dependent pathogenic processes. These findings have provided a strong rationale for the clinical development of this compound and have translated into successful clinical trials, particularly in ITP.[10][12][18][19] Further investigation into the preclinical efficacy of this compound in other autoimmune conditions, such as SLE, is warranted and holds significant promise. This technical guide summarizes the key preclinical evidence, providing a valuable resource for the ongoing research and development of Syk inhibitors for the treatment of autoimmune diseases.
References
- 1. This compound for the treatment of warm antibody autoimmune hemolytic anemia: Phase 2, multicenter, open‐label study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 3. Syk kinase as a treatment target for therapy in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Targeting Syk in Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. This compound for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. This compound shows positive response in rheumatoid arthritis patients - Drug Discovery Today [drugdiscoverytoday.com]
- 14. Animal models of systemic lupus erythematosus and their applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. inotiv.com [inotiv.com]
- 16. An update on lupus animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Are lupus animal models useful for understanding and developing new therapies for human SLE? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound More Effective Earlier in Treatment for Immune Thrombocytopenia [ashclinicalnews.org]
- 19. This compound produces responses in ITP | MDedge [mdedge.com]
Fostamatinib's Role in Hematological Malignancies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fostamatinib, an oral spleen tyrosine kinase (SYK) inhibitor, has emerged as a significant therapeutic agent in the landscape of hematological malignancies. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the role of this compound in treating various blood cancers. Through its active metabolite R406, this compound effectively targets the B-cell receptor (BCR) signaling pathway, a critical driver of proliferation and survival in many B-cell malignancies. This document details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for relevant assays, and visualizes the critical signaling pathways and experimental workflows.
Introduction
Hematological malignancies, a diverse group of cancers affecting the blood, bone marrow, and lymphatic system, present ongoing therapeutic challenges. Many B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL), Diffuse Large B-cell Lymphoma (DLBCL), Mantle Cell Lymphoma (MCL), and Follicular Lymphoma (FL), are characterized by dysregulated B-cell receptor (BCR) signaling.[1][2] Spleen tyrosine kinase (SYK) is a pivotal non-receptor tyrosine kinase that plays a crucial role in transducing signals downstream of the BCR.[3][4] Its activation initiates a cascade of events promoting cell survival, proliferation, and differentiation.[5][6] Consequently, SYK has become an attractive therapeutic target.
This compound (R788) is a prodrug that is rapidly converted in the gut to its active metabolite, R406.[7] R406 is a potent inhibitor of SYK, and by extension, the BCR signaling pathway.[1] This targeted inhibition has shown promising clinical activity in various hematological malignancies.[1][8] This guide aims to provide a detailed technical resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Mechanism of Action
This compound's therapeutic effect in hematological malignancies is primarily mediated by the inhibition of SYK by its active metabolite, R406.
The B-Cell Receptor (BCR) Signaling Pathway
The BCR signaling pathway is essential for the development, survival, and activation of B-lymphocytes. In many B-cell cancers, this pathway is constitutively active, driving malignant cell proliferation and survival. The binding of an antigen to the BCR triggers a signaling cascade initiated by the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD79a and CD79b subunits of the BCR complex by SRC family kinases such as LYN.[5][9]
Phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of SYK, leading to its recruitment to the plasma membrane and subsequent activation through phosphorylation.[3][9] Activated SYK then phosphorylates downstream adaptor proteins and enzymes, including B-cell linker (BLNK), Bruton's tyrosine kinase (BTK), and phospholipase C gamma 2 (PLCγ2).[5][6] This leads to the activation of several key signaling cascades, including:
-
PI3K/AKT Pathway: Promotes cell survival and proliferation.
-
MAPK/ERK Pathway: Regulates cell growth, differentiation, and survival.
-
NF-κB Pathway: A critical regulator of inflammation, immunity, and cell survival.[1][5]
Inhibition by R406
R406 acts as an ATP-competitive inhibitor of SYK, binding to the kinase domain and preventing its catalytic activity.[10] By inhibiting SYK, R406 effectively blocks the entire downstream signaling cascade originating from the BCR. This disruption of pro-survival signaling leads to the induction of apoptosis and inhibition of proliferation in malignant B-cells that are dependent on the BCR pathway.[1][10]
Figure 1: this compound's Inhibition of the BCR-SYK Signaling Pathway.
Preclinical Data
In Vitro Efficacy
The active metabolite of this compound, R406, has demonstrated potent anti-proliferative and pro-apoptotic effects across a range of hematological malignancy cell lines.
| Cell Line | Malignancy Type | IC50 (µM) of R406 | Reference |
| Ramos | Burkitt's Lymphoma | 0.625 - 2.5 | [11] |
| SUDHL-4 | Diffuse Large B-cell Lymphoma | ~1.0 | [10] |
| SUDHL-6 | Diffuse Large B-cell Lymphoma | ~1.0 | [10] |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma | ~1.0 | [10] |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma | >10.0 (Resistant) | [10] |
| Primary CLL cells | Chronic Lymphocytic Leukemia | Varies | [4] |
| MV4-11 | Acute Myeloid Leukemia | ~0.1 (this compound) | [12] |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.
In Vivo Efficacy
This compound has shown significant efficacy in preclinical animal models of hematological malignancies. In the Eµ-TCL1 transgenic mouse model of CLL, treatment with this compound (R788) resulted in reduced proliferation and survival of malignant B-cells and significantly prolonged the survival of the treated animals.[3] The growth-inhibitory effect was attributed to the inhibition of antigen-dependent BCR signaling.[3] Similarly, in murine models of non-Hodgkin's lymphoma (NHL), this compound reduced tumor burden and prolonged survival.[13]
Clinical Data
This compound has been evaluated in several clinical trials for various hematological malignancies, demonstrating notable clinical activity.
| Malignancy Type | Clinical Trial | Number of Patients | Dosing Regimen | Objective Response Rate (ORR) | Key Adverse Events | Reference |
| CLL/SLL | Phase 1/2 (NCT00446095) | 11 | 200 mg BID | 55% | Diarrhea, fatigue, cytopenias, hypertension | [1] |
| DLBCL | Phase 1/2 (NCT00446095) | 23 | 200 mg BID | 22% | Diarrhea, fatigue, cytopenias, hypertension | [1] |
| MCL | Phase 1/2 (NCT00446095) | 9 | 200 mg BID | 11% | Diarrhea, fatigue, cytopenias, hypertension | [1] |
| FL | Phase 1/2 (NCT00446095) | 21 | 200 mg BID | 10% | Diarrhea, fatigue, cytopenias, hypertension | [1] |
BID: twice daily
Common toxicities associated with this compound treatment include diarrhea, fatigue, cytopenias (neutropenia, thrombocytopenia), and hypertension.[1] These adverse events are generally manageable with supportive care and dose modifications.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's role in hematological malignancies.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of this compound on the proliferation of hematological malignancy cell lines.[14][15][16][17]
Figure 2: Workflow for a typical MTT cell viability assay.
Materials:
-
Hematological malignancy cell lines
-
Complete culture medium
-
This compound or R406
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells at a density of 5 x 10³ to 1 x 10⁴ cells/well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Allow cells to adhere overnight (for adherent cell lines).
-
Prepare serial dilutions of this compound or R406 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control wells (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours at room temperature in the dark, or overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis and necrosis by this compound.[3][4][6][10][13][16][18][19]
Materials:
-
Hematological malignancy cell lines
-
This compound or R406
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound or R406 for the desired time.
-
Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Western Blot Analysis of BCR Signaling Proteins
This protocol details the detection of phosphorylated (activated) forms of key BCR signaling proteins.[20][21]
Materials:
-
Hematological malignancy cell lines
-
This compound or R406
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-SYK (Tyr525/526), anti-SYK, anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with this compound or R406 for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (typically at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (typically at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescence reagent and an imaging system.
-
Strip the membrane and re-probe for total protein levels as a loading control.
Flow Cytometry Analysis of Cell Activation Markers
This protocol is used to assess the effect of this compound on the expression of activation markers on CLL cells.[9][17][19][20][22][23][24]
Materials:
-
Primary CLL patient samples or CLL cell lines
-
This compound
-
Fluorochrome-conjugated antibodies (e.g., anti-CD19, anti-CD5, anti-CD69, anti-CD86, anti-CD38)
-
Flow cytometer
Procedure:
-
Isolate peripheral blood mononuclear cells (PBMCs) from CLL patient samples by Ficoll-Paque density gradient centrifugation.
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash the cells with PBS containing 2% FBS.
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies for 30 minutes on ice in the dark.
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS for flow cytometric analysis.
-
Acquire data on a flow cytometer and analyze the expression of activation markers on the CD19+/CD5+ CLL cell population.
Quantitative Real-Time PCR (qRT-PCR) for BCR Signature Genes
This protocol allows for the quantification of changes in the expression of genes downstream of the BCR in response to this compound.[7][11][25][26][27][28][29][30]
Materials:
-
Hematological malignancy cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers (see table below for examples)
-
Real-time PCR instrument
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| BCR | CTCTGCTCTACAAGCCTGTGGA | CCTCATTGATGCTGGACAGGAAG |
| SYK | GAGCTGGATTACAAGACCGAGG | TCATGTCCTTCAGCACGAAGTC |
| BTK | AGTGGATCCAGAGGTTGGTG | TGGTTCTTCAGGGAGTCAGG |
| PLCG2 | AAGATGCTGGCCATCAAGATCC | CTTGAGGTCGTTGAAGAGCAC |
| CCND1 | GCTGCGAAGTGGAAACCATC | CCTCCTTCTGCACACATTTGAA |
Note: Primer sequences should be validated for specificity and efficiency before use.
Procedure:
-
Treat cells with this compound or vehicle control.
-
Extract total RNA using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using a master mix, primers, and cDNA template.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a housekeeping gene (e.g., GAPDH, ACTB).
Conclusion
This compound, through its active metabolite R406, represents a promising targeted therapy for a range of hematological malignancies. Its mechanism of action, centered on the inhibition of SYK and the BCR signaling pathway, provides a strong rationale for its use in B-cell cancers. Preclinical and clinical data have demonstrated its efficacy in inducing apoptosis, inhibiting proliferation, and achieving clinical responses in patients with CLL, DLBCL, and other lymphomas. The experimental protocols provided in this guide offer a framework for further investigation into the biological effects and therapeutic potential of this compound. As our understanding of the molecular drivers of hematological malignancies continues to grow, targeted therapies like this compound will undoubtedly play an increasingly important role in the management of these diseases. Further research is warranted to identify predictive biomarkers of response and to explore rational combination strategies to enhance the efficacy of this compound in this patient population.
References
- 1. researchgate.net [researchgate.net]
- 2. SYK inhibition thwarts the BAFF - B-cell receptor crosstalk and thereby antagonizes Mcl-1 in chronic lymphocytic leukemia | Haematologica [haematologica.org]
- 3. The Syk inhibitor this compound disodium (R788) inhibits tumor growth in the Eμ- TCL1 transgenic mouse model of CLL by blocking antigen-dependent B-cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective, novel spleen tyrosine kinase (Syk) inhibitors suppress chronic lymphocytic leukemia B-cell activation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SYK Inhibition Modulates Distinct PI3K/AKT-dependent Survival Pathways and Cholesterol Biosynthesis in Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits B-cell receptor signaling, cellular activation and tumor proliferation in patients with relapsed and refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deep sequencing of B cell receptor repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. This compound Disodium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. broadpharm.com [broadpharm.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Novel Flow Cytometric Antibody Panel and Dedicated Analysis Algorithm for Automated Fully Standardized Minimal Residual Disease Detection in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biologi.ub.ac.id [biologi.ub.ac.id]
- 20. Identification of high-performing antibodies for tyrosine-protein kinase SYK for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Flow Cytometry in the Diagnosis of Leukemias - Leukemia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Standardization of Workflow and Flow Cytometry Panels for Quantitative Expression Profiling of Surface Antigens on Blood Leukocyte Subsets: An HCDM CDMaps Initiative - PMC [pmc.ncbi.nlm.nih.gov]
- 24. precisionformedicine.com [precisionformedicine.com]
- 25. origene.com [origene.com]
- 26. GeneQuery™ Human B Cell Receptor Signaling Pathway qPCR Array Kit... [sciencellonline.com]
- 27. genscript.com [genscript.com]
- 28. B-cell receptor repertoire sequencing: Deeper digging into the mechanisms and clinical aspects of immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 29. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 30. medic.upm.edu.my [medic.upm.edu.my]
Fostamatinib's Impact on Transitional B-Cell Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fostamatinib, an orally administered small molecule inhibitor of spleen tyrosine kinase (Syk), has demonstrated clinical efficacy in various autoimmune diseases and lymphoid malignancies.[1][2] Its mechanism of action centers on the disruption of B-cell receptor (BCR) signaling, a critical pathway for B-cell development, activation, and survival.[3][4] This technical guide provides an in-depth analysis of this compound's specific impact on transitional B-cell development, a crucial stage in B-lymphocyte maturation. Recent studies have shown that short-term administration of this compound leads to a significant and selective depletion of transitional B-cells without substantially affecting mature B-cell populations.[1][2] This targeted effect offers valuable insights into the drug's mechanism of action and its potential therapeutic applications. This document will detail the quantitative effects of this compound on B-cell subsets, provide comprehensive experimental protocols for relevant assays, and visualize the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative impact of this compound on various B-cell populations as observed in clinical studies. Short-term treatment with this compound has been shown to selectively deplete transitional B-cell populations in the peripheral blood.
| B-Cell Subset | Change with this compound Treatment | Statistical Significance (p-value) | Reference |
| Total CD19+ B-Cells | No significant change | > 0.05 | [1] |
| Early Transitional (T1/T2) B-Cells | Rapid and significant depletion | 0.0029 (at 1 month) | [1] |
| Late Transitional (T3) B-Cells | Decrease of a lesser magnitude | 0.02 (at 2 months) | [1] |
| Naïve B-Cells | Concomitant increase | 0.0059 | [1] |
| Mature B-Cells | No significant change in the short term | > 0.05 | [1][2] |
| IL-10 Producing B-Cells | Remained relatively constant | > 0.05 | [1] |
Experimental Protocols
Immunophenotyping of Transitional B-Cells by Flow Cytometry
This protocol outlines the methodology for identifying and quantifying transitional B-cell subsets from human peripheral blood mononuclear cells (PBMCs).
a. Sample Preparation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a suitable staining buffer (e.g., PBS with 2% fetal bovine serum and 0.05% sodium azide).
b. Antibody Staining:
-
Aliquot approximately 1-2 x 10^6 PBMCs per tube.
-
Add a pre-titered cocktail of fluorescently conjugated monoclonal antibodies to identify B-cell subsets. A typical panel for transitional B-cells includes:
-
CD19 (pan B-cell marker)
-
CD24 (highly expressed on transitional B-cells)
-
CD38 (highly expressed on transitional B-cells)
-
IgD (to differentiate transitional and naïve B-cells)
-
CD27 (to distinguish naïve and memory B-cells)
-
CD10 (marker for early B-cell subsets)
-
-
Incubate the cells with the antibody cocktail for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer to remove unbound antibodies.
-
Resuspend the final cell pellet in 300-500 µL of staining buffer for flow cytometric analysis.
c. Flow Cytometry Analysis:
-
Acquire the stained samples on a calibrated flow cytometer.
-
Collect a sufficient number of events (typically >100,000 events in the lymphocyte gate) for robust statistical analysis.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Within the lymphocyte gate, identify B-cells as CD19-positive.
-
From the CD19+ population, identify transitional B-cells based on their characteristic high expression of CD24 and CD38 (CD24hiCD38hi).
-
Further delineate transitional B-cell subsets:
-
T1: CD19+CD24hiCD38hiIgD+CD27-CD10+
-
T2: CD19+CD24hiCD38hiIgD+CD27-CD10-
-
T3: CD19+CD24hiCD38lo/intIgD+CD27-
-
Analysis of BCR Signaling Pathway Components
This protocol describes the methodology for assessing the phosphorylation status of key downstream targets of Syk following this compound treatment.
a. Cell Stimulation and Lysis:
-
Isolate B-cells from PBMCs using negative selection magnetic beads.
-
Treat the purified B-cells with this compound or a vehicle control for a specified time.
-
Stimulate the B-cells by cross-linking the BCR with anti-IgM antibodies for a short period (e.g., 2-5 minutes).
-
Immediately lyse the cells in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
b. Western Blotting:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of Syk, BTK, and ERK.
-
Also, probe separate membranes with antibodies against the total forms of these proteins to serve as loading controls.
-
Wash the membranes and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blots.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Visualization of Signaling Pathways and Experimental Workflows
BCR Signaling Pathway and the Impact of this compound
The B-cell receptor signaling cascade is essential for B-cell development, survival, and activation. Spleen tyrosine kinase (Syk) is a critical proximal kinase in this pathway. Upon BCR engagement with an antigen, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD79a/b heterodimer and becomes activated. Activated Syk then phosphorylates and activates a host of downstream signaling molecules, including Bruton's tyrosine kinase (BTK) and Phospholipase C gamma 2 (PLCγ2), leading to the activation of transcription factors such as NF-κB and MAP kinases like ERK. This signaling cascade is crucial for the survival and maturation of transitional B-cells.
This compound, as a potent inhibitor of Syk, blocks the initiation of this signaling cascade. By preventing the phosphorylation and activation of Syk, this compound effectively abrogates the downstream signaling events necessary for the survival and maturation of transitional B-cells, leading to their depletion.
Caption: this compound inhibits Syk, blocking downstream BCR signaling.
Experimental Workflow: Assessing this compound's Effect on Transitional B-Cells
The following diagram illustrates the typical experimental workflow to investigate the in vivo effects of this compound on transitional B-cell populations in a clinical or pre-clinical setting.
Caption: Workflow for analyzing this compound's effect on B-cells.
Logical Relationship: this compound's Mechanism of Transitional B-Cell Depletion
This diagram illustrates the logical progression from this compound administration to the observed depletion of transitional B-cells.
Caption: this compound's path to transitional B-cell depletion.
Conclusion
This compound's targeted inhibition of Syk provides a precise mechanism for modulating B-cell development. The selective depletion of transitional B-cells highlights their dependence on tonic BCR signaling for survival and maturation. This specific effect, without a significant immediate impact on mature B-cell populations, underscores the potential of this compound as a therapeutic agent that can temper aberrant B-cell activity in autoimmune diseases and malignancies while potentially preserving long-term humoral immunity. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians working to further understand and leverage the immunomodulatory properties of this compound. Further investigation into the long-term effects of this compound on B-cell homeostasis and function is warranted to fully elucidate its therapeutic potential.
References
- 1. kumc.edu [kumc.edu]
- 2. SYK expression level distinguishes control from BRCA1-mutated lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunophenotyping of B-Cell Subpopulations by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Syk Inhibition with this compound Leads to Transitional B Lymphocyte Depletion - PMC [pmc.ncbi.nlm.nih.gov]
Beyond SYK: An In-depth Technical Guide to the Off-Target Molecular Interactions of Fostamatinib
For Researchers, Scientists, and Drug Development Professionals
Fostamatinib, an oral spleen tyrosine kinase (SYK) inhibitor, is approved for the treatment of chronic immune thrombocytopenia (ITP). It is a prodrug that is rapidly converted in vivo to its active metabolite, R406, which exerts the therapeutic effect by inhibiting SYK-dependent signaling in immune cells. However, comprehensive in vitro pharmacological profiling has revealed that R406 is not entirely specific for SYK. At therapeutically relevant concentrations, R406 interacts with a range of other molecular targets, which may contribute to both its adverse effect profile and potential for drug repurposing. This guide provides a detailed overview of the known molecular targets of this compound's active metabolite, R406, beyond SYK, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Quantitative Analysis of Off-Target Kinase Inhibition
The inhibitory activity of R406 has been assessed against a broad panel of protein kinases. The following tables summarize the binding affinities (Kd) and functional inhibitory concentrations (IC50) for a selection of key off-targets. These data demonstrate that while R406 is a potent SYK inhibitor, it also affects other kinases, some with high affinity.
Table 1: R406 Kinase Binding Affinities (pKd)
| Kinase Target | Gene Symbol | pKd | Kd (nm) |
| Spleen Tyrosine Kinase | SYK | 7.92 | 12 |
| Fms-like Tyrosine Kinase 3 | FLT3 | 8.82 | 1.5 |
| Proto-oncogene Tyrosine-protein Kinase RET | RET | 8.22 | 6.0 |
| Vascular Endothelial Growth Factor Receptor 2 | KDR (VEGFR2) | 7.96 | 11 |
| AXL Receptor Tyrosine Kinase | AXL | 7.52 | 30 |
| Tyrosine-protein Kinase Mer | MERTK | 7.40 | 40 |
| Tyrosine-protein Kinase Receptor TYRO3 | TYRO3 | 7.30 | 50 |
| Lymphocyte-specific Protein Tyrosine Kinase | LCK | 7.26 | 55 |
| Tyrosine-protein Kinase Lyn | LYN | 7.15 | 71 |
| Vascular Endothelial Growth Factor Receptor 1 | FLT1 (VEGFR1) | 7.00 | 100 |
Data sourced from in vitro kinase binding assays. pKd is the negative logarithm of the dissociation constant (Kd). A higher pKd value indicates stronger binding affinity.
Table 2: R406 Kinase Functional Inhibition (pIC50)
| Kinase Target | Gene Symbol | pIC50 | IC50 (nm) |
| Fms-like Tyrosine Kinase 3 | FLT3 | 8.52 | 3 |
| Spleen Tyrosine Kinase | SYK | 7.30 | 50 |
| Tyrosine-protein Kinase Lyn | LYN | 7.20 | 63 |
| Lymphocyte-specific Protein Tyrosine Kinase | LCK | 7.43 | 37 |
| Proto-oncogene Tyrosine-protein Kinase RET | RET | 8.30 | 5 |
| TAM Family Kinases (general) | AXL, MERTK, TYRO3 | - | < 1000 |
Data sourced from in vitro isolated enzyme activity assays. pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Non-Kinase Off-Target Interactions
Beyond the kinome, R406 has been shown to interact with other classes of proteins, most notably G-protein coupled receptors.
Table 3: R406 Non-Kinase Target Interactions
| Target | Target Class | Activity | Ki (nm) |
| Adenosine A3 Receptor | GPCR | Antagonist | 280 |
Data sourced from radioligand binding assays.
Signaling Pathways of Key Off-Targets
The interaction of R406 with non-SYK targets can modulate critical cellular signaling pathways. The following diagrams illustrate the mechanisms of action for the most significant off-target interactions.
VEGFR2 Signaling and Hypertension
A notable clinical side effect of this compound is an increase in blood pressure.[1][2] This has been mechanistically linked to the off-target inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR) by R406.[3][4] In vascular endothelial cells, VEGF binding to VEGFR2 stimulates nitric oxide (NO) production, leading to vasodilation. R406 inhibits VEGFR2 phosphorylation, thereby reducing NO release and causing increased vascular resistance, which manifests as hypertension.[1][3]
Caption: R406 inhibits VEGFR2, blocking NO production and leading to hypertension.
TAM Family Kinase Signaling
Recent studies using machine learning algorithms have predicted and experimentally verified that this compound is an inhibitor of the TAM family of receptor tyrosine kinases (TYRO3, AXL, MERTK), with IC50 values below 1 µM.[5] The TAM family plays a crucial role in cell survival, proliferation, and immune homeostasis. Their overexpression is linked to poor prognosis in various cancers. By inhibiting TAM kinases, this compound may exert anti-proliferative effects, suggesting a potential for repurposing as an anti-cancer agent.[5]
Caption: R406 inhibits TAM kinases, blocking pro-survival and proliferative signaling.
Experimental Protocols
The identification and characterization of this compound's off-target effects rely on established biochemical and cellular assays. Below are detailed methodologies for the key experiments cited.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a common method to determine the IC50 value of a compound against a purified kinase.
Objective: To quantify the concentration-dependent inhibition of a specific kinase by R406.
Materials:
-
Purified human recombinant kinase.
-
Specific peptide or protein substrate for the kinase.
-
R406 (active metabolite of this compound) at various concentrations.
-
[γ-³³P]ATP (radioactive ATP).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Phosphoric acid (to stop the reaction).
-
Filter paper (e.g., P81 phosphocellulose).
-
Scintillation counter and scintillation fluid.
Methodology:
-
Reaction Setup: Prepare a reaction mixture in a microplate containing the assay buffer, the specific kinase, and its substrate.
-
Compound Addition: Add R406 to the wells at a range of final concentrations (e.g., 10-point serial dilution). Include control wells with DMSO (vehicle) for 0% inhibition and a known potent inhibitor or no enzyme for 100% inhibition.
-
Initiation: Start the kinase reaction by adding [γ-³³P]ATP to each well. The concentration of ATP should ideally be at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear phase.
-
Termination: Stop the reaction by adding phosphoric acid.
-
Substrate Capture: Spot the reaction mixture onto filter paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³³P]ATP will not.
-
Washing: Wash the filter papers extensively with phosphoric acid to remove all unbound [γ-³³P]ATP.
-
Quantification: Place the dried filter papers into vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The radioactive signal is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of R406 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Protocol 2: Radioligand Binding Assay (GPCR Target)
This protocol outlines the method used to determine the binding affinity (Ki) of R406 for the adenosine A3 receptor.
Objective: To measure the ability of R406 to displace a known radioligand from the adenosine A3 receptor.
Materials:
-
Cell membrane homogenates from cells expressing the human adenosine A3 receptor (e.g., transfected HEK-293 cells).
-
Radioligand specific for the receptor (e.g., [¹²⁵I]AB-MECA).
-
R406 at various concentrations.
-
A known non-labeled ligand for determining non-specific binding (e.g., IB-MECA).
-
Incubation buffer (e.g., Tris-HCl, MgCl₂, EDTA).
-
Glass fiber filters (e.g., GF/B), presoaked in a solution like polyethyleneimine (PEI).
-
Cell harvester for rapid filtration.
-
Gamma counter.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the specific radioligand at a fixed concentration (typically at or below its Kd), and the incubation buffer.
-
Compound Addition: Add R406 across a range of concentrations.
-
Control Wells:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a non-labeled ligand to block all specific binding sites.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Quantification: Measure the radioactivity trapped on each filter using a gamma counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Determine the percentage of specific binding inhibition for each concentration of R406.
-
Plot the percent inhibition against the log concentration of R406 to determine the IC50 value.
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
While this compound's clinical efficacy in ITP is primarily attributed to the inhibition of SYK by its active metabolite R406, it is crucial for researchers and drug developers to recognize its broader pharmacological profile. R406 is a multi-kinase inhibitor with significant activity against targets such as VEGFR2 and the TAM kinase family. Furthermore, it demonstrates antagonist activity at the adenosine A3 receptor. Understanding these off-target interactions is essential for interpreting the full spectrum of this compound's clinical effects, including adverse events like hypertension, and for exploring its potential in new therapeutic areas such as oncology. The methodologies and data presented in this guide provide a comprehensive foundation for further investigation into the complex pharmacology of this important therapeutic agent.
References
- 1. The contribution of VEGF signalling to this compound-induced blood pressure elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms For this compound-Induced Blood Pressure Elevation - ACR Meeting Abstracts [acrabstracts.org]
- 3. The contribution of VEGF signalling to this compound-induced blood pressure elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of this compound and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing of the Syk inhibitor this compound using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assign: CDD BioAssay Express [beta.bioassayexpress.com]
Fostamatinib's Impact on Megakaryocyte Function and Platelet Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fostamatinib, an oral spleen tyrosine kinase (SYK) inhibitor, is an approved treatment for chronic immune thrombocytopenia (ITP) in adults. Its primary, well-established mechanism of action involves the inhibition of SYK-mediated phagocytosis of antibody-coated platelets by macrophages, thereby reducing platelet destruction.[1][2][3] While the clinical efficacy of this compound in increasing platelet counts is well-documented, its direct effects on megakaryocyte function and platelet production are less clear and represent an emerging area of investigation. This technical guide provides an in-depth analysis of the current understanding of this compound's role in megakaryopoiesis, detailing the known signaling pathways, relevant experimental protocols, and a summary of clinical and preclinical data.
This compound: Mechanism of Action
This compound is a prodrug that is rapidly converted in vivo to its active metabolite, R406.[4] R406 is a potent inhibitor of spleen tyrosine kinase (SYK), a non-receptor tyrosine kinase crucial for signaling pathways in various immune cells.[1][4] In the context of ITP, autoantibodies bind to platelets, marking them for destruction by macrophages in the spleen and liver. This process is initiated by the binding of the Fc portion of these antibodies to Fc-gamma receptors (FcγR) on macrophages, which triggers a signaling cascade heavily dependent on SYK activation.[2] By inhibiting SYK, this compound disrupts this pathway, leading to a decrease in platelet phagocytosis and an increase in circulating platelet counts.[3]
While the primary therapeutic benefit of this compound in ITP is attributed to the reduction of platelet clearance, there is growing interest in its potential to directly influence platelet production by megakaryocytes.
The Role of SYK in Megakaryocyte Biology
Spleen tyrosine kinase is expressed in megakaryocytes and platelets and is known to be involved in various cellular processes, including differentiation, adhesion, and cytoskeletal rearrangement.[5][6] The signaling pathways involving SYK in megakaryocytes are complex and can be initiated by various receptors, including integrins and C-type lectin receptors.[5][7]
Signaling Pathways
The precise role of SYK in megakaryocyte maturation and proplatelet formation is not fully elucidated but is thought to involve the regulation of cytoskeletal dynamics, which is a critical process for the extension of proplatelet shafts.[8] Upon activation, SYK can phosphorylate downstream targets that influence the actin and microtubule networks.
Below is a generalized diagram of potential SYK signaling in megakaryocytes based on its known functions in related cell types.
References
- 1. immunostep.com [immunostep.com]
- 2. Dasatinib enhances megakaryocyte differentiation but inhibits platelet formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of this compound and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CLEC-2 and Syk in the megakaryocytic/platelet lineage are essential for development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Megakaryocytic Smad4 Regulates Platelet Function through Syk and ROCK2 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New insights into cytoskeletal remodeling during platelet production - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, can trigger a dysregulated inflammatory response, leading to acute respiratory distress syndrome (ARDS), thromboinflammation, and multi-organ failure. This hyperinflammation is characterized by a cytokine storm and the activation of various immune cells, including neutrophils and macrophages. Fostamatinib, an oral spleen tyrosine kinase (Syk) inhibitor, has been investigated as a potential therapeutic agent to mitigate this aberrant immune response. This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of key clinical trial data, detailed experimental protocols for in-vitro validation, and a visualization of the targeted signaling pathways.
Introduction: The Rationale for Syk Inhibition in COVID-19
Severe COVID-19 is not solely a consequence of viral replication but is also driven by a hyperactive immune response. Central to this immunopathology is the activation of myeloid cells—neutrophils and macrophages—which contribute to the cytokine storm and the formation of immunothrombosis.[1][2] Spleen tyrosine kinase (Syk) is a critical intracellular signaling molecule that mediates the activation of these cells through various immunoreceptors, including Fc receptors (FcRs) and C-type lectin receptors (CLRs).[3][4]
This compound is a prodrug whose active metabolite, R406, is a potent inhibitor of Syk.[4] By targeting Syk, this compound can block the downstream signaling cascades that lead to:
-
Macrophage Activation: Inhibition of pro-inflammatory cytokine and chemokine release (e.g., TNF-α, IL-6, CCL2).[5][6]
-
Neutrophil Activation and NETosis: Abrogation of the release of neutrophil extracellular traps (NETs), which are implicated in immunothrombosis and lung tissue damage.[2]
-
Platelet Aggregation: Reduction of platelet activation and aggregation, thereby mitigating thromboembolic complications.[3]
Given its central role in these inflammatory pathways, this compound emerged as a promising candidate for repurposing in the management of severe COVID-19.
Mechanism of Action: Targeting the Syk Signaling Pathway
This compound's therapeutic potential in COVID-19 stems from its ability to inhibit Syk, a key mediator of immunoreceptor signaling. The active metabolite, R406, competitively binds to the ATP-binding site of the Syk kinase domain, preventing its activation and downstream signaling.
Inhibition of Fc Receptor (FcR) Signaling in Macrophages
In severe COVID-19, immune complexes formed by SARS-CoV-2 antigens and antibodies can activate macrophages via Fcγ receptors (FcγRs). This activation leads to the release of a barrage of pro-inflammatory cytokines. This compound intervenes in this process by blocking the Syk-dependent signaling cascade initiated by FcγR engagement.
Attenuation of Neutrophil Extracellular Trap (NET) Formation
Neutrophil extracellular traps (NETs) are web-like structures of DNA, histones, and granular proteins released by activated neutrophils. In COVID-19, excessive NET formation (NETosis) contributes to lung damage and thrombosis. Syk is implicated in the signaling pathways that lead to NETosis. This compound's inhibition of Syk can therefore reduce the formation of these detrimental structures.
Clinical Evidence: Summary of Key Trials
This compound has been evaluated in several clinical trials for the treatment of hospitalized patients with COVID-19.
Phase 2 Trial (NCT04579393)
This randomized, double-blind, placebo-controlled trial evaluated the safety and efficacy of this compound in 59 hospitalized adults with COVID-19 requiring oxygen.[1][7]
Table 1: Key Outcomes from the Phase 2 Trial of this compound in COVID-19
| Outcome Measure | This compound (n=30) | Placebo (n=29) | p-value |
| Primary Outcome: Safety | |||
| Serious Adverse Events by Day 29 | 10.5% | 22% | 0.2 |
| Secondary Efficacy Outcomes | |||
| Mean Change in Ordinal Score at Day 15 | -3.6 ± 0.3 | -2.6 ± 0.4 | 0.035 |
| Median Length of ICU Stay (days) | 3 | 7 | 0.07 |
| Median Days on Oxygen (Severe/Critical) | 10 | 28 | 0.027 |
| All-Cause Mortality by Day 29 | 0% (0/30) | 10.3% (3/29) | - |
Data sourced from Strich et al., Clinical Infectious Diseases, 2022.[1]
Inflammatory Biomarkers: The trial also showed trends toward more rapid reductions in C-reactive protein (CRP), D-dimer, fibrinogen, and ferritin levels in the this compound group compared to placebo.[1][7]
Phase 3 Trials (NCT04629703 and ACTIV-4/NCT04924660)
Larger Phase 3 trials were conducted to further evaluate the efficacy of this compound. The ACTIV-4 Host Tissue trial (NCT04924660), a multicenter, placebo-controlled study, enrolled 400 adults hospitalized with COVID-19 and hypoxemia.[8]
Table 2: Primary and Key Secondary Outcomes from the ACTIV-4 Trial
| Outcome Measure | This compound (n=199) | Placebo (n=201) | Adjusted Odds Ratio (95% CrI) |
| Primary Outcome | |||
| Mean Oxygen-Free Days through Day 28 | 13.4 (SD 12.4) | 14.2 (SD 12.1) | 0.82 (0.58-1.17) |
| Key Secondary Outcome | |||
| All-Cause Mortality at 28 Days | 11.3% (22/195) | 8.1% (16/197) | 1.44 (0.72-2.90) |
Data sourced from Collins et al., JAMA Network Open, 2024.[8]
The results of this Phase 3 trial did not demonstrate a significant benefit of this compound in increasing oxygen-free days compared to placebo in a predominantly vaccinated population during the Omicron era.
Experimental Protocols
The following protocols provide a framework for the in-vitro assessment of this compound's (R406) activity on key inflammatory pathways relevant to COVID-19.
Inhibition of Neutrophil Extracellular Trap (NET) Formation
This protocol outlines a method to assess the ability of R406 to inhibit NETosis induced by plasma from COVID-19 patients.
Methodology:
-
Neutrophil Isolation: Isolate neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.
-
Cell Seeding: Seed the isolated neutrophils in a 96-well plate at a suitable density.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of R406 or a vehicle control (e.g., DMSO) for 30-60 minutes.
-
Stimulation: Add plasma from patients with severe COVID-19 to the wells to induce NETosis. Include positive (e.g., PMA) and negative (unstimulated) controls.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 3-4 hours.
-
Quantification: Add a cell-impermeable DNA dye (e.g., Sytox Green) to the wells. This dye will only fluoresce upon binding to the extracellular DNA of the NETs.
-
Analysis: Measure the fluorescence intensity using a plate reader. A reduction in fluorescence in the R406-treated wells compared to the vehicle control indicates inhibition of NETosis.
Macrophage Activation and Cytokine Release Assay
This protocol describes a method to evaluate the effect of R406 on cytokine production by macrophages stimulated with a relevant inflammatory agent.
Methodology:
-
Macrophage Differentiation: Differentiate human monocytes (e.g., from PBMCs or a cell line like THP-1) into macrophages using appropriate stimuli (e.g., PMA for THP-1 cells, M-CSF for primary monocytes).
-
Inhibitor Treatment: Pre-treat the differentiated macrophages with different concentrations of R406 or a vehicle control for 1-2 hours.
-
Stimulation: Stimulate the macrophages with an inflammatory agent such as lipopolysaccharide (LPS) or plasma from COVID-19 patients.
-
Incubation: Incubate the cells for a defined period (e.g., 6-24 hours) to allow for cytokine production and release.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
Analysis: Compare the cytokine levels in the R406-treated groups to the vehicle-treated control to determine the inhibitory effect of this compound.
Conclusion and Future Directions
This compound, through its inhibition of Syk, presents a targeted approach to mitigating the hyperinflammatory response observed in severe COVID-19. Preclinical and early clinical data demonstrated its potential to reduce the activation of key myeloid cells and the production of inflammatory mediators. While a Phase 2 trial showed promising signals of efficacy, a larger Phase 3 trial did not meet its primary endpoint in a different patient population and viral landscape.[1][8]
These divergent outcomes highlight the complexity of treating COVID-19 and the importance of patient stratification and the evolving nature of the disease. Future research could explore the efficacy of this compound in specific patient subgroups who may be more likely to benefit from Syk inhibition. Furthermore, the detailed understanding of the Syk signaling pathway and the established in-vitro models provide a robust platform for the continued investigation of Syk inhibitors in other inflammatory and autoimmune diseases.
References
- 1. This compound for the Treatment of Hospitalized Adults With Coronavirus Disease 2019: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Neutrophils Extracellular Traps Induced by COVID-19 Patient Plasma: A Potential Therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 561. Phase 3 Trial of this compound for the Treatment of COVID-19: Repurposing an Immunomodulatory Drug Previously Approved for Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Spleen Tyrosine Kinase Inhibitor, Exerts Anti-Inflammatory Activity via Inhibiting STAT1/3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Spleen Tyrosine Kinase Inhibitor, Exerts Anti-Inflammatory Activity via Inhibiting STAT1/3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound for the Treatment of Hospitalized Adults With Coronavirus Disease 2019: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
Fostamatinib: A Spleen Tyrosine Kinase Inhibitor for Rheumatoid Arthritis - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fostamatinib, a prodrug of the active metabolite R406, is an orally administered small molecule inhibitor of spleen tyrosine kinase (Syk). Syk plays a pivotal role in the signaling pathways of various immune cells implicated in the pathogenesis of rheumatoid arthritis (RA), including B-cells, mast cells, macrophages, and neutrophils. By targeting this critical intracellular kinase, this compound was developed as a potential therapeutic agent to modulate the inflammatory cascade and mitigate joint damage in RA. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key preclinical and clinical data, and detailed experimental protocols relevant to its evaluation as a potential therapy for rheumatoid arthritis. Although clinical development for RA was ultimately halted due to efficacy and safety findings, the data generated provides valuable insights for researchers and drug development professionals in the field of autoimmune and inflammatory diseases.[1]
Mechanism of Action: SYK Signaling Inhibition
This compound is rapidly converted to its active metabolite, R406, which competitively inhibits the ATP binding site of spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that is crucial for signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors (FcRs).[2] In the context of rheumatoid arthritis, the activation of these receptors by immune complexes and other stimuli leads to a cascade of intracellular events that drive inflammation and joint destruction.
By inhibiting Syk, R406 effectively blocks these downstream signaling pathways, leading to a reduction in the production of pro-inflammatory mediators such as TNF-α, IL-1, IL-6, and IL-18.[2] This ultimately results in decreased inflammation and bone degradation in preclinical models of RA.
Preclinical Evidence
The therapeutic potential of this compound in rheumatoid arthritis was initially evaluated in several preclinical models, most notably the collagen-induced arthritis (CIA) model in rodents. This model shares many pathological and immunological features with human RA. In these studies, this compound demonstrated a significant reduction in the major inflammatory mediators, leading to reduced inflammation and bone degradation.
Clinical Development and Efficacy
This compound underwent extensive clinical evaluation in Phase II and Phase III trials for the treatment of rheumatoid arthritis.
Phase II Clinical Trials
Phase II studies, such as the TASKi2 trial, showed promising results. In this six-month, double-blind, placebo-controlled study, patients with active RA despite methotrexate treatment received this compound at doses of 100 mg twice daily or 150 mg once daily.[3] The primary endpoint was the American College of Rheumatology 20% (ACR20) response rate at six months.
| Outcome | This compound 100 mg twice daily | This compound 150 mg once daily | Placebo |
| ACR20 Response at 6 months | 67%[3] | 57% | 35% |
| ACR50 Response at 6 months | 43% | 32% | 19% |
| DAS28 Remission at 6 months | 31% | 21% | 7% |
| Table 1: Efficacy Results from the TASKi2 Phase IIb Study |
Phase III Clinical Trials (OSKIRA Program)
The Phase III clinical trial program for this compound in RA was known as OSKIRA (Oral Syk Inhibition in Rheumatoid Arthritis). This program included several studies, such as OSKIRA-1, OSKIRA-2, and OSKIRA-3, which evaluated the efficacy and safety of this compound in patients with an inadequate response to methotrexate or TNF-α antagonists.[1]
In the OSKIRA-1 study, patients with an inadequate response to methotrexate were randomized to receive this compound 100 mg twice daily, a regimen of 100 mg twice daily for four weeks followed by 150 mg once daily, or placebo, all in combination with methotrexate.[4]
| Outcome | This compound 100 mg twice daily | This compound 100mg bid then 150mg qd | Placebo |
| ACR20 Response at 24 weeks | 49%[4] | 44%[4] | 34%[4] |
| Table 2: ACR20 Response Rates from the OSKIRA-1 Phase III Study |
The OSKIRA-3 study evaluated this compound in patients with an inadequate response to a TNF-α antagonist.[1][5]
| Outcome | This compound 100 mg twice daily | This compound 100mg bid then 150mg qd | Placebo |
| ACR20 Response at 24 weeks | 36.2%[1][5] | 27.8%[1] | 21.1%[1] |
| Table 3: ACR20 Response Rates from the OSKIRA-3 Phase III Study |
While statistically significant improvements in ACR20 response were observed in some of the Phase III trials, the overall clinical benefit was not deemed sufficient to support further development for RA, especially in light of the observed safety profile.[1][4]
Safety and Tolerability
Across the clinical trial program, the most frequently reported adverse events associated with this compound treatment were gastrointestinal issues and hypertension.[1][3][6]
| Adverse Event | This compound | Placebo |
| Diarrhea | 12-19%[3] | 3%[3] |
| Upper Respiratory Infection | 7-15%[3] | 7%[3] |
| Neutropenia | 6-7%[3] | 1%[3] |
| Hypertension (BP >140/90 mmHg) | 29%[3] | 17%[3] |
| Table 4: Common Adverse Events in Phase II (TASKi2 Study) |
Experimental Protocols
This section details the methodologies for key experiments relevant to the evaluation of this compound in rheumatoid arthritis.
Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used preclinical model for rheumatoid arthritis.
-
Induction:
-
Emulsify type II collagen with Complete Freund's Adjuvant (CFA).
-
Administer an intradermal injection of the emulsion at the base of the tail of susceptible mouse strains (e.g., DBA/1).
-
A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days after the initial immunization.
-
-
Treatment:
-
This compound or vehicle control is administered orally, typically starting at the time of the booster immunization (semi-therapeutic) or upon the first signs of arthritis (therapeutic).
-
-
Assessment:
-
Arthritis severity is scored visually based on erythema and swelling of the paws.
-
Histological analysis of the joints is performed at the end of the study to assess inflammation, cartilage damage, and bone erosion.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISAs are used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in biological samples.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add standards and samples (e.g., synovial fluid, cell culture supernatant) to the wells.
-
Incubate with a biotinylated detection antibody specific for the cytokine.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) to produce a colorimetric reaction.
-
Measure the absorbance at the appropriate wavelength and calculate cytokine concentrations based on the standard curve.
-
Fibroblast-Like Synoviocyte (FLS) Invasion Assay
This assay measures the invasive potential of FLS, a key pathogenic feature in RA.
-
Procedure:
-
Culture RA FLS in appropriate media.
-
Coat the upper chamber of a Transwell insert with Matrigel.
-
Seed FLS in the upper chamber in serum-free media containing this compound or vehicle.
-
Add media containing a chemoattractant (e.g., PDGF) to the lower chamber.
-
After incubation, remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Quantify the number of invaded cells by microscopy.
-
Osteoclastogenesis Assay
This assay assesses the formation of osteoclasts, the cells responsible for bone resorption.
-
Procedure:
-
Isolate bone marrow macrophages (BMMs) from mice.
-
Culture BMMs in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor kappa-B ligand (RANKL) to induce osteoclast differentiation.
-
Treat the cultures with this compound or vehicle.
-
After several days, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker of osteoclasts.
-
Identify and count TRAP-positive multinucleated cells (osteoclasts) under a microscope.
-
Western Blot for Phosphorylated SYK
Western blotting can be used to detect the phosphorylation status of SYK, providing a direct measure of its activation.
-
Procedure:
-
Lyse cells (e.g., B-cells) with a buffer containing phosphatase inhibitors to preserve phosphorylation.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated SYK (e.g., phospho-Syk Tyr525/526).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Conclusion
This compound, through its inhibition of spleen tyrosine kinase, demonstrated a clear biological rationale and initial promise as an oral therapy for rheumatoid arthritis. While it showed some efficacy in reducing the signs and symptoms of RA in clinical trials, the magnitude of the effect in Phase III studies, coupled with the safety profile, led to the discontinuation of its development for this indication. The comprehensive data gathered from the preclinical and clinical evaluation of this compound provides a valuable case study for the development of targeted oral therapies for autoimmune diseases. The detailed experimental protocols outlined in this guide serve as a resource for researchers investigating novel therapeutic agents and signaling pathways in rheumatoid arthritis and other inflammatory conditions.
References
- 1. Sensitive ELISA for interleukin-6. Detection of IL-6 in biological fluids: synovial fluids and sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Syk by Phosphorylation on Serine in the Linker Insert - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. apjai-journal.org [apjai-journal.org]
Methodological & Application
Fostamatinib In Vivo Mouse Model Protocols: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fostamatinib, an orally bioavailable small molecule inhibitor of spleen tyrosine kinase (Syk), has demonstrated therapeutic potential in various autoimmune and inflammatory conditions. Its active metabolite, R406, effectively blocks signaling downstream of B-cell receptors and Fc receptors, thereby modulating immune responses. This document provides detailed application notes and experimental protocols for utilizing this compound in preclinical mouse models of autoimmune diseases, with a focus on immune thrombocytopenia (ITP) and rheumatoid arthritis (RA). The protocols outlined herein, including collagen-induced arthritis (CIA) and K/BxN serum transfer arthritis, serve as a comprehensive guide for researchers investigating the in vivo efficacy and mechanism of action of this compound.
Introduction
This compound is a prodrug that is rapidly converted to its active metabolite, R406, in the intestine. R406 is a potent inhibitor of spleen tyrosine kinase (Syk), a key mediator of signaling pathways in various immune cells, including B cells, macrophages, mast cells, and neutrophils. By inhibiting Syk, this compound can suppress the pathological immune responses that drive autoimmune diseases. Preclinical studies in mouse models are crucial for evaluating the therapeutic efficacy of this compound and elucidating its mechanisms of action. This document details established protocols for two widely used mouse models of rheumatoid arthritis—collagen-induced arthritis (CIA) and K/BxN serum transfer arthritis—and provides an overview of an immune thrombocytopenia (ITP) model, along with pharmacokinetic data for R406 in mice.
Data Presentation
Pharmacokinetics of R406 in Mice Following Oral Administration of this compound
| Parameter | Value | Species | Administration | Dosage |
| Tmax (Time to Peak Concentration) | ~1 hour | Mouse | Oral Gavage | 80 mg/kg |
| Reported Half-life (t½) | ~30 minutes | Mouse | Not Specified | Not Specified |
Note: The Cmax and AUC values are dose-dependent and can vary based on the vehicle and specific experimental conditions.
Efficacy of this compound in Mouse Models of Arthritis
Specific quantitative data on the reduction of clinical scores and paw swelling in collagen-induced arthritis (CIA) and K/BxN serum transfer arthritis models with this compound treatment are not consistently reported in publicly available literature. The following tables are structured to present such data once obtained from experimental studies.
Collagen-Induced Arthritis (CIA) Model Efficacy Data
| Treatment Group | Dosage | Administration Route | Mean Arthritis Score (Day X) | Change in Paw Volume (mm³) (Day X) |
| Vehicle Control | - | Oral Gavage | Data to be filled | Data to be filled |
| This compound | e.g., 30 mg/kg | Oral Gavage | Data to be filled | Data to be filled |
K/BxN Serum Transfer Arthritis Model Efficacy Data
| Treatment Group | Dosage | Administration Route | Mean Arthritis Score (Day X) | Change in Ankle Thickness (mm) (Day X) |
| Vehicle Control | - | Oral Gavage | Data to be filled | Data to be filled |
| This compound | e.g., 30 mg/kg | Oral Gavage | Data to be filled | Data to be filled |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1J Mice
This model is characterized by an autoimmune response to type II collagen, leading to joint inflammation and destruction, mimicking human rheumatoid arthritis.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M Acetic Acid
-
Syringes and needles (26G)
Protocol:
-
Preparation of Collagen Emulsion (Day 0):
-
Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by gently stirring overnight at 4°C.
-
Prepare a 1:1 emulsion of the collagen solution with Complete Freund's Adjuvant (CFA) by drawing the two solutions into separate syringes and connecting them with a Luer lock. Pass the mixture back and forth until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).
-
-
Primary Immunization (Day 0):
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of the type II collagen solution (2 mg/mL) with Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of the collagen-IFA emulsion intradermally at a site near the primary injection.
-
-
This compound Administration:
-
Begin oral administration of this compound (e.g., 10-30 mg/kg, once or twice daily) or vehicle control at the time of the booster immunization (prophylactic) or upon the first signs of arthritis (therapeutic).
-
-
Clinical Assessment:
-
Monitor mice daily for the onset of arthritis, which typically appears between days 24 and 28.
-
Score the severity of arthritis in each paw using a standardized scoring system (0-4 scale):
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle or digits.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits; or ankylosis of the limb.
-
-
The maximum score per mouse is 16.
-
Measure paw volume or thickness using a plethysmometer or digital calipers.
-
K/BxN Serum Transfer Arthritis Model
This model induces a rapid and synchronous onset of arthritis through the passive transfer of autoantibodies, making it ideal for studying the effector phase of inflammatory arthritis.
Materials:
-
Recipient mice (e.g., C57BL/6 or BALB/c, 8-12 weeks old)
-
Pooled serum from arthritic K/BxN mice
-
Syringes and needles (27G)
Protocol:
-
Induction of Arthritis (Day 0):
-
Inject recipient mice intraperitoneally (i.p.) with 150-200 µL of pooled K/BxN serum.
-
A second injection may be given on Day 2 to enhance the severity and duration of arthritis.
-
-
This compound Administration:
-
Administer this compound or vehicle control orally starting on the day of serum transfer or shortly after.
-
-
Clinical Assessment:
-
Monitor mice daily for signs of arthritis, which typically develop within 24-48 hours.
-
Score the clinical severity of arthritis for each paw (0-4 scale as described for the CIA model).
-
Measure ankle thickness or paw width using digital calipers.
-
Immune Thrombocytopenia (ITP) Model
This model mimics the autoimmune destruction of platelets seen in human ITP.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Anti-mouse CD41 (integrin αIIb) antibody
-
Syringes and needles
Protocol:
-
Induction of ITP:
-
Induce ITP by a single intravenous (i.v.) injection of an anti-mouse CD41 antibody (e.g., 4 µg per mouse).
-
-
This compound Administration:
-
Administer this compound (e.g., 3 g/kg) or vehicle control orally prior to or concurrently with the antibody injection.
-
-
Platelet Count Monitoring:
-
Collect blood samples from the tail vein at various time points (e.g., 2, 6, 24, and 48 hours) after antibody injection.
-
Count platelets using a hemocytometer or an automated hematology analyzer.
-
Visualizations
Syk Signaling Pathway in Immune Cells
Caption: Syk signaling downstream of BCR and FcR.
Experimental Workflow for Collagen-Induced Arthritis (CIA) Model
Caption: Workflow for the CIA mouse model.
Experimental Workflow for K/BxN Serum Transfer Arthritis Model
Caption: Workflow for K/BxN serum transfer arthritis.
Conclusion
The in vivo mouse models described provide robust and reproducible systems for evaluating the therapeutic potential of this compound in autoimmune diseases. The detailed protocols for CIA, K/BxN serum transfer arthritis, and ITP models, along with the outlined data collection and analysis methods, offer a solid framework for preclinical research. The provided visualizations of the Syk signaling pathway and experimental workflows serve to clarify the mechanism of action and experimental design. These application notes are intended to facilitate the effective use of this compound in vivo and contribute to the development of novel therapies for autoimmune and inflammatory disorders.
Fostamatinib in In Vitro Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Fostamatinib, a potent spleen tyrosine kinase (Syk) inhibitor, in in vitro cell culture assays. This compound, the prodrug of the active metabolite R406, has been shown to modulate key signaling pathways involved in cell proliferation, survival, and inflammation.[1][2][3] This document offers guidance on appropriate dosage ranges and methodologies for assessing its effects on cancer cell lines.
Mechanism of Action
This compound is a prodrug that is rapidly converted to its active metabolite, R406, in vivo. R406 is a competitive inhibitor of the ATP binding pocket of Syk, with an IC50 of 41 nM in cell-free assays.[4][5] By inhibiting Syk, this compound disrupts downstream signaling cascades initiated by B-cell receptors (BCR) and Fc receptors (FcR).[1] More recently, this compound has also been identified as an inhibitor of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases, contributing to its anti-proliferative effects in various cancer cells.[6]
Data Presentation: this compound Dosage and Efficacy
The effective concentration of this compound can vary significantly depending on the cell line and the specific biological endpoint being measured. The following table summarizes reported 50% inhibitory concentration (IC50) and effective concentration (EC50) values for this compound's active metabolite, R406, in various in vitro assays.
| Cell Line/Assay Type | Endpoint Measured | IC50/EC50 Value | Reference |
| Lung Cancer (H1299) | Cell Viability | 5 - 10 µM | [6] |
| Head and Neck Cancer (SCC4) | Cell Viability | 5 - 10 µM | [6] |
| Breast Cancer (MB231) | Cell Viability | 5 - 10 µM | [6] |
| Hepatocellular Carcinoma | Growth Inhibition | 20 - 35 µM | |
| Human Ramos (B-cell lymphoma) | SYK Inhibition | 0.267 µM | |
| Diffuse Large B-cell Lymphoma | Cell Proliferation | 0.8 - 8.1 µM | |
| Cell-free assay | Syk Inhibition | 41 nM | [4][5] |
| TAM Kinase Inhibition | Kinase Activity | <1 µM | [6] |
| Syk-dependent signaling | Cellular Signaling | 33 - 171 nM | |
| Human Mast Cells | IgE-induced Degranulation | 56 nM | [3][4] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the measurement of cell viability in response to this compound treatment using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[7]
Materials:
-
This compound (to be dissolved in an appropriate solvent, e.g., DMSO)
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, carefully aspirate the medium and add 50 µL of serum-free medium to each well. Then, add 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]
Western Blotting for Phosphorylated Protein Analysis
This protocol describes the detection of changes in the phosphorylation status of key proteins in the Syk and TAM signaling pathways following this compound treatment.
Materials:
-
This compound
-
Target cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-phospho-Syk, anti-Syk, anti-phospho-AXL, anti-AXL, anti-phospho-MERTK, anti-MERTK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Plate cells and treat with desired concentrations of this compound for the appropriate duration. After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.[10][11]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9][10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.[12]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of this compound and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Disodium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. raybiotech.com [raybiotech.com]
Application Notes and Protocols for Flow Cytometry Analysis of B-cells after Fostamatinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fostamatinib is an orally administered small molecule inhibitor of spleen tyrosine kinase (Syk), a critical component of B-cell receptor (BCR) signaling.[1][2] By targeting Syk, this compound effectively modulates B-cell activation and proliferation, making it a drug of interest in the treatment of various autoimmune diseases and B-cell malignancies.[1][3] Flow cytometry is an indispensable tool for elucidating the pharmacodynamic effects of this compound on B-cell populations. These application notes provide detailed protocols for the immunophenotyping of B-cell subsets and the analysis of intracellular signaling pathways affected by this compound.
Mechanism of Action
This compound is a prodrug that is rapidly converted to its active metabolite, R406. R406 is a potent inhibitor of the spleen tyrosine kinase (Syk).[4] In B-cells, antigen binding to the B-cell receptor (BCR) initiates a signaling cascade that is critically dependent on Syk.[5] Following BCR engagement, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD79a/b heterodimer and becomes activated. Activated Syk then phosphorylates downstream targets, including B-cell linker protein (BLNK) and Bruton's tyrosine kinase (BTK), leading to the activation of multiple signaling pathways such as the PLCγ2, RAS-ERK, and NF-κB pathways.[6][7] These pathways ultimately regulate B-cell proliferation, differentiation, and survival. This compound, by inhibiting Syk, blocks these downstream signaling events, thereby attenuating B-cell activation and function.[3][7]
Effects on B-cell Populations
Clinical and preclinical studies have demonstrated that this compound treatment leads to specific changes in B-cell homeostasis. A key finding is the significant depletion of peripheral blood transitional B-cells (both early T1/T2 and late T3 subsets).[2] This is attributed to the high dependence of these immature B-cell populations on tonic BCR signaling for their survival and maturation.[2] In contrast, short-term this compound administration does not appear to significantly affect mature B-cell populations.[1][2] In the context of chronic lymphocytic leukemia (CLL), this compound has been shown to inhibit the proliferation of malignant B-cells.[3][8]
Data Presentation
The following tables summarize the quantitative effects of this compound on various B-cell parameters as reported in the literature.
Table 1: Effect of this compound on Peripheral Blood B-cell Subsets in Humans
| B-cell Subset | Change after this compound Treatment | Significance (p-value) | Reference |
| Total CD19+ B-cells | No significant change | Not significant | [2] |
| Early Transitional (T1/T2) | Rapid depletion | p = 0.0029 (at 1 month) | [2] |
| Late Transitional (T3) | Decrease | p = 0.02 (at 2 months) | [2] |
| Naïve B-cells | Increase | p = 0.0059 (at 2 months) | [2] |
| IgD-CD38hi Plasmablast-like B-cells | Early reduction in responders | Not specified | [3] |
Table 2: Effect of this compound on BCR Signaling in CLL Patient Samples
| Signaling Molecule | Change after this compound Treatment | Significance (p-value) | Reference |
| Phosphorylated BTK (pBTK) | Significant reduction | p = 0.02 | [8] |
| JUNB protein (NF-κB target) | Significant reduction | p < 0.001 | [8] |
Experimental Protocols
Protocol 1: Immunophenotyping of Peripheral Blood B-cell Subsets
This protocol is designed to identify and quantify major B-cell subsets, including transitional, naïve, and memory B-cells, from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Fluorochrome-conjugated monoclonal antibodies (see Table 3 for a recommended panel)
-
7-AAD or other viability dye
-
Flow cytometer
Table 3: Recommended Antibody Panel for B-cell Subset Analysis
| Marker | Fluorochrome | Purpose |
| CD19 | PerCP-Cy5.5 | Pan B-cell marker |
| CD20 | BV786 | Mature B-cell marker |
| CD24 | PE | Highly expressed on transitional B-cells |
| CD38 | BV421 | Highly expressed on transitional B-cells and plasma cells |
| IgD | APC-Cy7 | Differentiates naïve and memory B-cells |
| IgM | BUV395 | Differentiates B-cell developmental stages |
| CD27 | BV605 | Memory B-cell marker |
| CD10 | BV711 | Transitional B-cell marker |
| 7-AAD | PerCP | Viability dye |
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.
-
Cell Counting and Viability: Wash the isolated PBMCs with PBS and perform a cell count and viability assessment using a hemocytometer and trypan blue or an automated cell counter.
-
Staining: a. Resuspend 1 x 10^6 PBMCs in 100 µL of FACS Buffer. b. Add the pre-titrated fluorochrome-conjugated antibodies (see Table 3). c. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of cold FACS Buffer by centrifuging at 300 x g for 5 minutes.
-
Viability Staining: Resuspend the cell pellet in 200 µL of FACS Buffer and add 5 µL of 7-AAD. Incubate for 10 minutes at room temperature in the dark.
-
Acquisition: Acquire the samples on a flow cytometer immediately. Collect at least 100,000 total events to ensure sufficient B-cell numbers for analysis.
-
Gating Strategy: a. Gate on lymphocytes based on FSC and SSC. b. Gate on singlets using FSC-A vs FSC-H. c. Exclude dead cells by gating on 7-AAD negative population. d. Identify total B-cells as CD19+. e. From the CD19+ population, identify transitional B-cells as CD24++CD38++. Further delineate T1/T2 (IgM+IgDlo) and T3 (IgM+IgD+) subsets. f. Identify naïve B-cells as CD27-IgD+ and memory B-cells as CD27+.
Protocol 2: Intracellular Phospho-flow Cytometry for Syk Signaling
This protocol is for the analysis of the phosphorylation status of key proteins in the BCR signaling pathway, such as BTK, in response to this compound treatment.
Materials:
-
Isolated PBMCs or B-cell lines
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
This compound (or active metabolite R406) and DMSO (vehicle control)
-
BCR agonist (e.g., anti-IgM F(ab')2 fragment)
-
BD Phosflow™ Lyse/Fix Buffer
-
BD Phosflow™ Perm Buffer III (pre-chilled at -20°C)
-
Fluorochrome-conjugated antibodies for surface markers (e.g., CD19)
-
Fluorochrome-conjugated phospho-specific antibodies (e.g., anti-BTK (pY551))
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: a. Culture PBMCs or B-cell lines in RPMI 1640 supplemented with 10% FBS. b. Pre-treat cells with the desired concentration of this compound or DMSO for 1-2 hours.
-
BCR Stimulation: Stimulate the cells with a BCR agonist (e.g., 10 µg/mL anti-IgM) for a short period (e.g., 5-15 minutes) at 37°C. Include an unstimulated control.
-
Fixation: Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed BD Phosflow™ Lyse/Fix Buffer. Incubate for 10-15 minutes at 37°C.
-
Permeabilization: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the supernatant. Resuspend the pellet in 1 mL of ice-cold BD Phosflow™ Perm Buffer III. Incubate on ice for 30 minutes.
-
Washing: Wash the cells twice with 2 mL of cold FACS Buffer.
-
Staining: a. Resuspend the permeabilized cells in 100 µL of FACS Buffer. b. Add the fluorochrome-conjugated surface and intracellular phospho-specific antibodies. c. Incubate for 60 minutes at room temperature in the dark.
-
Washing: Wash the cells once with 2 mL of FACS Buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire on a flow cytometer.
-
Data Analysis: Gate on the CD19+ B-cell population and analyze the median fluorescence intensity (MFI) of the phospho-specific antibody in the different treatment conditions.
Visualizations
Caption: this compound's mechanism of action in B-cells.
Caption: Experimental workflow for B-cell analysis.
Caption: Expected outcomes of this compound treatment.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. Syk Inhibition with this compound Leads to Transitional B Lymphocyte Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transitional B cell subsets in human bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits B-cell receptor signaling, cellular activation and tumor proliferation in patients with relapsed and refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fostamatinib Studies in Animal Models of Immune Thrombocytopenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immune Thrombocytopenia (ITP) is an autoimmune disorder characterized by a low platelet count, leading to an increased risk of bleeding. A key mechanism in ITP pathogenesis is the destruction of antibody-coated platelets by macrophages in the spleen and liver. This process is mediated by the binding of the Fc portion of anti-platelet autoantibodies to Fc-gamma receptors (FcγR) on macrophages, which triggers an intracellular signaling cascade dependent on Spleen Tyrosine Kinase (Syk).
Fostamatinib is an orally bioavailable small molecule inhibitor of Syk. Its active metabolite, R406, competitively binds to the ATP-binding pocket of Syk, thereby inhibiting its kinase activity.[1] This inhibition blocks the FcγR-mediated signaling pathway, preventing the phagocytosis of antibody-coated platelets and consequently leading to an increase in platelet counts.[2][3][4] Animal models of ITP are crucial for the preclinical evaluation of therapeutic agents like this compound. This document provides detailed application notes and protocols for utilizing these models in this compound research.
Animal Models of Immune Thrombocytopenia
Passive Immune Thrombocytopenia is the most commonly employed model for studying ITP and is induced by the administration of anti-platelet antibodies to mice. This model mimics the antibody-mediated platelet destruction seen in human ITP.
Passive ITP Induction Protocol
This protocol is adapted from established methods for inducing ITP in mice.[5][6]
Materials:
-
Mice: BALB/c or C57BL/6 mice, 6-8 weeks old.
-
Anti-platelet antibody: Purified rat anti-mouse CD41 monoclonal antibody (e.g., clone MWReg30).
-
Vehicle: Sterile phosphate-buffered saline (PBS).
-
Syringes and needles: Appropriate for intraperitoneal injections in mice.
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the animal facility for at least one week before the experiment.
-
Antibody Preparation: Dilute the anti-CD41 antibody in sterile PBS to the desired concentration. A typical starting dose is 2-4 µg per mouse.
-
ITP Induction: Administer the diluted anti-CD41 antibody to mice via intraperitoneal (i.p.) injection.
-
Monitoring Platelet Counts: Collect blood samples (e.g., via saphenous vein puncture) at baseline (before antibody injection) and at regular intervals (e.g., 2, 4, 6, 24, 48, and 72 hours) post-injection to monitor platelet counts. A significant drop in platelet count confirms the induction of ITP.
This compound Administration Protocols
This compound is administered orally to mice, typically via gavage.
This compound Preparation and Administration Protocol
Materials:
-
This compound disodium hexahydrate: As a powder.
-
Vehicle: An appropriate vehicle for oral administration in mice (e.g., sterile water, PBS, or a suspension vehicle).
-
Gavage needles: Appropriate size for mice.
-
Syringes: To deliver the this compound suspension.
Procedure:
-
This compound Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Sonication may be required to achieve a uniform suspension. Prepare fresh daily.
-
Dosing: The dosage of this compound can vary depending on the study design. Preclinical studies have used a range of doses. A common starting point is in the range of 10-100 mg/kg.
-
Administration: Administer the this compound suspension to mice by oral gavage. The volume of administration should be appropriate for the size of the mouse (typically 5-10 mL/kg).
-
Treatment Schedule: this compound can be administered once or twice daily, starting before or after the induction of ITP, depending on whether the study aims to assess prophylactic or therapeutic effects.
Experimental Workflow and Data Collection
A typical experimental workflow for evaluating this compound in a mouse model of ITP is outlined below.
Caption: Experimental workflow for this compound studies in a mouse ITP model.
Data Presentation
Quantitative data from preclinical studies are essential for evaluating the efficacy of this compound. The following tables summarize key findings from a representative study.
Table 1: Effect of this compound on Platelet Counts in a Mouse Model of ITP
| Treatment Group | Dose | Platelet Count (x10^9/L) at 24h post-ITP induction | % Increase in Platelet Count vs. ITP Control |
| Naive (No ITP) | - | 250 ± 25 | - |
| ITP Control (Vehicle) | - | 50 ± 10 | - |
| This compound | 30 mg/kg | 150 ± 20 | 200% |
| This compound | 100 mg/kg | 220 ± 30 | 340% |
Data are presented as mean ± SD. Data are hypothetical and for illustrative purposes.
Table 2: Effect of this compound on Spleen Tyrosine Kinase (Syk) Phosphorylation in Splenocytes
| Treatment Group | Dose | Relative p-Syk/Syk Ratio | % Inhibition of Syk Phosphorylation vs. ITP Control |
| Naive (No ITP) | - | 0.2 ± 0.05 | - |
| ITP Control (Vehicle) | - | 1.0 ± 0.1 | - |
| This compound | 30 mg/kg | 0.5 ± 0.08 | 50% |
| This compound | 100 mg/kg | 0.3 ± 0.06 | 70% |
Data are presented as mean ± SD. Data are hypothetical and for illustrative purposes.
Signaling Pathway
This compound targets the Syk signaling pathway, which is crucial for FcγR-mediated phagocytosis of platelets by macrophages.
Caption: this compound inhibits Syk-mediated platelet phagocytosis.
Conclusion
Animal models of ITP are indispensable tools for the preclinical assessment of novel therapeutics like this compound. The protocols and information provided in these application notes offer a comprehensive guide for researchers to design and execute robust studies to evaluate the efficacy and mechanism of action of this compound in the context of immune thrombocytopenia. Careful adherence to these protocols and a thorough understanding of the underlying biological pathways will facilitate the generation of high-quality, reproducible data, ultimately contributing to the development of improved treatments for ITP.
References
- 1. The Syk Protein Tyrosine Kinase Is Essential for Fcγ Receptor Signaling in Macrophages and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Critical Role for Syk in Signal Transduction and Phagocytosis Mediated by Fcγ Receptors on Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Disodium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. ouv.vt.edu [ouv.vt.edu]
Fostamatinib in Preclinical Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fostamatinib, an orally bioavailable small molecule, is a prodrug of the active metabolite R406.[1][2][3] R406 is a potent inhibitor of Spleen Tyrosine Kinase (SYK), a critical component of signal transduction pathways involved in the proliferation and survival of various hematological malignancies and solid tumors.[3][4] These application notes provide a comprehensive overview of the administration of this compound in preclinical cancer models, including detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathways.
Mechanism of Action
This compound is rapidly converted to its active metabolite, R406, in the gut.[2] R406 competitively binds to the ATP pocket of the SYK enzyme, inhibiting its kinase activity.[5] This disruption of SYK signaling has been shown to affect multiple downstream pathways, leading to reduced cell proliferation and survival in cancer cells.[4]
Key Signaling Pathways Affected by this compound:
-
SYK-Dependent Signaling: this compound, through its active metabolite R406, primarily targets and inhibits Spleen Tyrosine Kinase (SYK).[5] This kinase is a crucial mediator in the signaling cascades of the B-cell receptor (BCR) and Fc receptors (FcR).[4][5] In B-cell malignancies, inhibition of the BCR pathway can lead to decreased proliferation and survival of cancer cells.[4]
-
PI3K/AKT Pathway: In some cancer models, such as FLT3-ITD+ Acute Myeloid Leukemia (AML), this compound has been shown to inhibit the PI3K/AKT signaling pathway, which is critical for cell survival and proliferation.
-
STAT1/3 Signaling: this compound has also been demonstrated to block the phosphorylation of STAT1 and STAT3, key transcription factors in inflammatory and oncogenic signaling pathways.[6]
-
Off-Target Kinase Inhibition: At higher concentrations, R406 can inhibit other kinases, including Flt3, JAK, c-Kit, RET, and VEGFR.[2][5] The inhibition of these kinases may contribute to the anti-tumor and anti-angiogenic effects observed in some preclinical models.[2]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound and its active metabolite R406 in various preclinical cancer models.
Table 1: In Vitro Efficacy of this compound (R406)
| Cell Line | Cancer Type | Assay | IC50 / EC50 | Reference |
| Various Renal Carcinoma Cell Lines | Renal Cell Carcinoma | Cell Viability | ~0.15 µM | [2] |
| H1299 | Lung Cancer | Cell Viability | 5 - 10 µM | [7] |
| SCC4 | Head and Neck Squamous Cell Carcinoma | Cell Viability | 5 - 10 µM | [7] |
| MB231 | Breast Cancer | Cell Viability | 5 - 10 µM | [7] |
| Hepatocellular Carcinoma Cells | Hepatocellular Carcinoma | Growth Inhibition | 20 - 35 µM | [7] |
| SYK | N/A | Kinase Activity | 41 nM | [5] |
| FLT3 | N/A | Kinase Activity | ~205 nM (5-fold less potent than SYK) | [3] |
Table 2: In Vivo Efficacy of this compound in Preclinical Cancer Models
| Cancer Model | Animal Model | This compound Dose & Regimen | Outcome | Reference |
| Renal Tumor Xenografts | Mouse | Not Specified | Reduced tumor burden | [2] |
| Eµ-TCL1 Transgenic Mice | Mouse (CLL model) | Not Specified | Reduced proliferation and survival of malignant B cells, significantly prolonged survival | [4] |
| MHCCLM3 Xenograft | NSG Mice | Not specified | Tumor growth inhibition | [2] |
| EBV+ SLCL AB5 Xenograft | NOD.SCID Mice | Medicated Chow | Inhibition of tumor growth | [8] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound via Oral Gavage
This protocol is based on methodologies reported in preclinical toxicology and efficacy studies.[8][9]
1. Materials:
- This compound disodium hexahydrate
- Vehicle solution:
- 0.1% Carboxymethylcellulose
- 0.1% Methylparaben
- 0.02% Propylparaben
- Sterile water
- Animal model (e.g., immunodeficient mice with tumor xenografts)
- Oral gavage needles (20-22 gauge, ball-tipped)
- Appropriate sized syringes
- Balance and weighing supplies
- Homogenizer or sonicator
2. Preparation of this compound Suspension:
- Calculate the required amount of this compound based on the desired dose (e.g., 40 mg/kg) and the number and weight of the animals.
- Prepare the vehicle solution by dissolving methylparaben and propylparaben in heated sterile water, then adding carboxymethylcellulose and allowing it to dissolve completely. Cool to room temperature.
- Weigh the calculated amount of this compound and add it to the appropriate volume of the vehicle solution.
- Thoroughly suspend the this compound in the vehicle using a homogenizer or sonicator until a uniform suspension is achieved. Prepare fresh daily.
3. Administration Procedure:
- Gently restrain the animal.
- Measure the correct volume of the this compound suspension into a syringe fitted with an oral gavage needle. The dose volume should be appropriate for the animal size (e.g., 5-10 mL/kg for mice).[9]
- Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
- Administer the this compound suspension according to the planned schedule (e.g., twice daily, 6 hours apart).[8]
- Monitor the animals for any signs of toxicity.
Protocol 2: In Vivo Administration of this compound via Medicated Chow
This protocol is based on a study in an EBV-positive lymphoproliferative disorder model.[8]
1. Materials:
- This compound disodium hexahydrate
- Standard rodent chow
- Chow formulation equipment (if preparing in-house) or a commercial vendor for custom diet formulation.
- Animal model (e.g., NOD.SCID mice with tumor xenografts)
2. Preparation of Medicated Chow:
- Determine the desired concentration of this compound in the chow (e.g., 0.5 g/kg or 2 g/kg of chow).[8]
- If preparing in-house, grind the standard chow into a powder.
- Thoroughly mix the calculated amount of this compound with the powdered chow to ensure uniform distribution.
- Re-pellet the medicated chow.
- Alternatively, provide the desired concentration to a commercial vendor for preparation of the medicated diet.
3. Administration Procedure:
- Provide the this compound-containing chow ad libitum to the experimental group.
- Provide placebo chow (without this compound) to the control group.
- Ensure fresh chow and water are always available.
- Monitor food consumption to estimate the daily dose of this compound ingested by the animals.
- Monitor the animals for any signs of toxicity.
Protocol 3: Xenograft Tumor Growth Assessment
This is a general protocol for assessing the efficacy of this compound in a subcutaneous xenograft model.
1. Materials:
- Tumor cells in sterile culture medium
- Matrigel (optional, can improve tumor take rate)
- Immunodeficient mice (e.g., NSG, NOD.SCID)
- Calipers
- Animal balance
2. Tumor Implantation:
- Harvest tumor cells and resuspend them in sterile, serum-free medium or PBS, potentially mixed with Matrigel.
- Inject a defined number of cells (e.g., 1 x 10^6 to 10 x 10^6) subcutaneously into the flank of the mice.
3. Tumor Growth Monitoring and Treatment:
- Allow tumors to establish to a palpable size (e.g., 100-200 mm³).
- Randomize animals into control and treatment groups.
- Initiate treatment with this compound (or vehicle control) as described in Protocol 1 or 2.
- Measure tumor dimensions with calipers 2-3 times per week.
- Calculate tumor volume using the formula: (Length x Width²) / 2.
- Monitor animal body weight and overall health status throughout the study.
- At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Visualizations
This compound Mechanism of Action and Signaling Pathways
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of this compound and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multi-histology trial of this compound in patients with advanced colorectal, non-small cell lung, head and neck, thyroid, and renal cell carcinomas, and pheochromocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The Syk inhibitor this compound disodium (R788) inhibits tumor growth in the Eμ- TCL1 transgenic mouse model of CLL by blocking antigen-dependent B-cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Spleen Tyrosine Kinase Inhibitor, Exerts Anti-Inflammatory Activity via Inhibiting STAT1/3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. academic.oup.com [academic.oup.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols: Fostamatinib in Combination with Antiplatelet Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for investigating the use of fostamatinib, a spleen tyrosine kinase (Syk) inhibitor, in combination with conventional antiplatelet agents. The information is intended to guide researchers in designing and executing in vitro studies to evaluate the pharmacodynamic interactions and potential synergistic or additive effects of these drug combinations on platelet function.
Introduction
This compound is an orally bioavailable prodrug whose active metabolite, R406, is a potent inhibitor of spleen tyrosine kinase (Syk). Syk is a critical signaling molecule downstream of various immunoreceptors, including the platelet collagen receptor glycoprotein VI (GPVI). Inhibition of Syk signaling can modulate platelet activation and aggregation. In the context of atherothrombosis, combining a Syk inhibitor with traditional antiplatelet drugs, such as aspirin and P2Y12 inhibitors (e.g., ticagrelor), presents a novel therapeutic strategy. These notes detail the methodologies to explore the antiplatelet effects of this compound's active metabolite, R406, alone and in combination with aspirin and ticagrelor.
Mechanism of Action: this compound (R406) in Platelets
This compound, through its active metabolite R406, targets and inhibits spleen tyrosine kinase (Syk). In platelets, Syk plays a crucial role in the signaling cascade initiated by the binding of collagen to the glycoprotein VI (GPVI) receptor. This interaction is a key event in thrombus formation at sites of atherosclerotic plaque rupture. By inhibiting Syk, R406 blocks the downstream signaling events that lead to platelet activation, aggregation, and thrombus formation. When used in combination with aspirin (a cyclooxygenase-1 inhibitor) and ticagrelor (a P2Y12 receptor antagonist), this compound has the potential to provide a multi-faceted approach to inhibiting platelet function, potentially leading to enhanced antithrombotic efficacy.
Data Presentation: In Vitro Platelet Aggregation Studies
The following tables summarize quantitative data from in vitro studies assessing the effect of R406, the active metabolite of this compound, alone and in combination with aspirin and ticagrelor on platelet aggregation induced by atherosclerotic plaque homogenate. The data is derived from light transmission aggregometry (LTA) experiments.
Table 1: Effect of R406, Aspirin, and Ticagrelor on Platelet Aggregation in Washed Platelets Stimulated with Atherosclerotic Plaque Homogenate (70 µg/mL)
| Treatment | Concentration | Mean Platelet Aggregation (%) ± SEM |
| Vehicle (DMSO) | 0.1% | 75 ± 3 |
| R406 | 10 µM | 45 ± 5 |
| Aspirin | 30 µM | 50 ± 4 |
| R406 + Aspirin | 10 µM + 30 µM | 25 ± 6 |
Data synthesized from "Antithrombotic Effects of this compound in Combination with Conventional Antiplatelet Drugs". The study demonstrated that in washed platelets, R406 and aspirin individually inhibited plaque-induced aggregation, and their combination resulted in a more pronounced inhibitory effect.
Table 2: Effect of R406, Aspirin, and Ticagrelor on Platelet Aggregation in Platelet-Rich Plasma (PRP) Stimulated with Atherosclerotic Plaque Homogenate (70 µg/mL)
| Treatment | Concentration | Mean Platelet Aggregation (%) ± SEM |
| Vehicle (DMSO) | 0.1% | 80 ± 2 |
| R406 | 10 µM | 78 ± 3 |
| Aspirin + Ticagrelor | 30 µM + 1 µM | 40 ± 5 |
| R406 + Aspirin + Ticagrelor | 10 µM + 30 µM + 1 µM | 38 ± 6 |
Data synthesized from "Antithrombotic Effects of this compound in Combination with Conventional Antiplatelet Drugs". In PRP, a supratherapeutic concentration of R406 alone had a minimal effect on plaque-induced platelet aggregation. The combination of aspirin and ticagrelor significantly reduced aggregation, with no significant additional inhibition observed with the addition of R406 at this concentration.
Experimental Protocols
Protocol 1: Preparation of R406 for In Vitro Assays
Objective: To prepare a stock solution of R406, the active metabolite of this compound, for use in in vitro platelet function assays.
Materials:
-
R406 powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Calculate the amount of R406 powder required to prepare a stock solution of a desired concentration (e.g., 10 mM) in DMSO.
-
Weigh the R406 powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube until the R406 is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C until use.
-
On the day of the experiment, thaw an aliquot and prepare working solutions by diluting the stock solution in an appropriate buffer (e.g., saline or the buffer used for the specific assay). The final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) to minimize solvent effects on platelet function.
Protocol 2: Light Transmission Aggregometry (LTA) for Platelet Aggregation
Objective: To assess the effect of R406, alone and in combination with aspirin and ticagrelor, on platelet aggregation in response to an agonist using LTA.
Materials:
-
Freshly drawn human whole blood
-
3.2% sodium citrate anticoagulant
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light transmission aggregometer
-
Aggregometer cuvettes with stir bars
-
Agonist (e.g., atherosclerotic plaque homogenate, collagen, ADP)
-
R406, aspirin, and ticagrelor working solutions
-
Vehicle control (e.g., 0.1% DMSO in saline)
-
Pipettes and tips
Procedure:
-
Blood Collection and PRP/PPP Preparation:
-
Collect whole blood by venipuncture into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Keep the blood at room temperature and process within 2 hours of collection.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Keep PRP and PPP at room temperature.
-
-
Aggregometer Setup:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation (maximum light transmission) and PRP for 0% aggregation (baseline light transmission).
-
-
Platelet Aggregation Assay:
-
Pipette PRP into aggregometer cuvettes containing a stir bar. The volume will depend on the specific instrument.
-
Place the cuvettes in the heating block of the aggregometer and allow the PRP to equilibrate to 37°C for at least 5 minutes.
-
Add the test compound(s) (R406, aspirin, ticagrelor, or vehicle control) to the PRP and incubate for a predetermined time (e.g., 10 minutes).
-
Place the cuvette in the measurement channel of the aggregometer and start recording the baseline light transmission.
-
Add the agonist to the cuvette to induce platelet aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) or until a stable aggregation plateau is reached.
-
-
Data Analysis:
-
The aggregometer software will generate aggregation curves.
-
Quantify the maximum platelet aggregation (%) for each condition.
-
Compare the aggregation in the presence of the test compounds to the vehicle control.
-
Calculate the percentage inhibition of platelet aggregation for each compound and combination.
-
Visualizations
Signaling Pathway of this compound (R406) in Platelets
Caption: this compound (R406) inhibits Syk in the GPVI signaling cascade.
Experimental Workflow for LTA
Caption: Workflow for Light Transmission Aggregometry (LTA).
Application Notes and Protocols for Long-Term Fostamatinib Treatment in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fostamatinib is an orally administered prodrug of R406, a potent inhibitor of spleen tyrosine kinase (Syk). Syk is a critical signaling molecule in the downstream pathways of various immune cell receptors, including Fc receptors (FcR) and B-cell receptors (BCR). By targeting Syk, this compound modulates immune responses, making it a therapeutic candidate for a range of autoimmune and inflammatory diseases. Preclinical long-term animal studies are essential to understand the efficacy, safety, and mechanism of action of this compound. This document provides detailed application notes and protocols for conducting such studies in relevant animal models of immune thrombocytopenia (ITP) and rheumatoid arthritis (RA).
Mechanism of Action: Syk Inhibition
This compound is rapidly converted to its active metabolite, R406, in the intestine. R406 acts as an ATP-competitive inhibitor of the Syk kinase domain. This inhibition blocks the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that leads to immune cell activation, phagocytosis, and the production of inflammatory mediators.
Diagram 1: this compound's inhibition of the Syk-mediated signaling pathway.
Long-Term this compound Studies in a Mouse Model of Immune Thrombocytopenia (ITP)
Passive ITP mouse models are valuable for studying the effects of this compound on antibody-mediated platelet destruction.
Experimental Workflow for ITP Model
Diagram 2: Experimental workflow for long-term this compound treatment in a mouse ITP model.
Quantitative Data from ITP Animal Studies
| Parameter | Vehicle Control | This compound Treatment |
| Animal Model | BALB/c Mice | BALB/c Mice |
| Dosing Regimen | Daily Oral Gavage | 25-40 mg/kg, Daily Oral Gavage[1] |
| Treatment Duration | 21 days[2] | 21 days[2] |
| Primary Efficacy Endpoint | Severe thrombocytopenia post-induction | Significant protection from platelet count reduction[1] |
| Secondary Endpoints | Increased spleen Syk and p-Syk staining | Reduced spleen Syk and p-Syk staining[3] |
Detailed Protocol for ITP Mouse Model
-
Animals and Housing: Use 6- to 8-week-old male or female BALB/c mice, housed under specific pathogen-free conditions. Allow for a one-week acclimatization period.
-
Reagents:
-
This compound disodium salt, suspended in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Anti-mouse platelet monoclonal antibody (e.g., anti-CD41) for ITP induction.
-
-
Study Groups:
-
Group 1: Vehicle control (n=8-10 mice).
-
Group 2: this compound (25-40 mg/kg, n=8-10 mice)[1].
-
-
Treatment Protocol:
-
Administer this compound or vehicle by oral gavage once daily, starting 1-3 days before ITP induction and continuing for 21 days[2].
-
-
ITP Induction:
-
On day 0, induce ITP by a single intravenous injection of anti-platelet antibody.
-
-
Sample Collection and Analysis:
-
Collect peripheral blood (e.g., via tail vein) at baseline and on specified days post-induction for platelet counting using an automated hematology analyzer.
-
At the end of the study, euthanize mice and collect spleen tissue for immunohistochemical analysis of Syk and phosphorylated Syk (p-Syk) expression[3].
-
Long-Term this compound Studies in a Rodent Model of Rheumatoid Arthritis (RA)
The collagen-induced arthritis (CIA) model in rats is a well-established model that shares many pathological features with human RA.
Experimental Workflow for RA Model
Diagram 3: Experimental workflow for long-term this compound treatment in a rat CIA model.
Quantitative Data from RA Animal Studies
| Parameter | Vehicle Control | This compound (R788/R406) Treatment |
| Animal Model | Lewis Rats | Lewis Rats |
| Dosing Regimen | Daily Oral Gavage | Daily Oral Gavage (dose-dependent)[4] |
| Treatment Duration | From onset of arthritis for several weeks | From onset of arthritis for several weeks[4] |
| Primary Efficacy Endpoint | Progressive increase in clinical arthritis score | Significant suppression of clinical arthritis[4] |
| Secondary Endpoints | Severe bone erosion and pannus formation | Suppression of bone erosion and synovitis[4] |
| Biomarkers | Elevated serum cytokines and COMP | Suppression of synovial cytokines and serum COMP[4] |
Detailed Protocol for CIA Rat Model
-
Animals and Housing: Use 7- to 8-week-old male Lewis rats, housed under specific pathogen-free conditions.
-
Reagents:
-
Bovine type II collagen.
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
-
This compound (R788) or its active metabolite R406, prepared for oral administration.
-
-
CIA Induction:
-
Day 0: Administer a primary immunization of an emulsion of type II collagen in CFA via intradermal injection at the base of the tail.
-
Day 21: Administer a booster immunization of an emulsion of type II collagen in IFA.
-
-
Study Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound (dose to be determined by preliminary dose-ranging studies).
-
-
Treatment Protocol:
-
Monitor rats daily for the onset of clinical signs of arthritis (erythema and swelling of the paws), which typically occurs between days 25 and 28.
-
Upon onset of arthritis, randomize animals to treatment groups and begin daily oral administration of this compound or vehicle for a predefined period (e.g., until day 42).
-
-
Sample Collection and Analysis:
-
Assess the severity of arthritis in all four paws several times a week using a standardized clinical scoring system.
-
Measure paw volume using a plethysmometer.
-
At study termination, collect blood for the measurement of serum inflammatory cytokines and cartilage oligomeric matrix protein (COMP)[4].
-
Harvest hind paws for histopathological evaluation of joint inflammation, cartilage destruction, and bone erosion[4].
-
General Considerations for Long-Term Studies
-
Pharmacokinetics: It is advisable to conduct pharmacokinetic studies to determine the optimal dosing regimen of this compound in the chosen animal model to achieve exposures comparable to those in human clinical trials.
-
Safety Monitoring: Throughout the long-term studies, monitor for any adverse effects, including changes in body weight, food and water consumption, and general behavior. In some studies, hypertension has been noted as a side effect and may be monitored in rat models[5].
-
Ethical Considerations: All animal procedures must be performed in accordance with the guidelines of the institutional animal care and use committee (IACUC).
These protocols and application notes provide a comprehensive framework for evaluating the long-term efficacy and mechanism of action of this compound in preclinical models of ITP and RA, supporting its further development as a therapeutic agent for autoimmune and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Disodium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammation and bone erosion are suppressed in models of rheumatoid arthritis following treatment with a novel Syk inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of this compound and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying B-Cell Receptor Signaling with Fostamatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fostamatinib is a potent and orally available inhibitor of spleen tyrosine kinase (Syk), a pivotal enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] The BCR signaling cascade is fundamental to numerous aspects of B-cell biology, including activation, proliferation, differentiation, and survival.[3] Its dysregulation has been strongly implicated in the pathogenesis of various B-cell malignancies and autoimmune disorders.[2][4] By targeting Syk, this compound serves as an invaluable molecular tool for researchers to investigate the complex mechanisms of BCR signaling and to explore the therapeutic potential of Syk inhibition in various disease models.[5][6]
This document provides comprehensive application notes and detailed experimental protocols for utilizing this compound to study BCR signaling pathways in a research laboratory setting.
Mechanism of Action of this compound
This compound is a prodrug that is rapidly and efficiently converted to its active metabolite, R406, within the body. R406 functions as a competitive inhibitor of the ATP-binding pocket within the kinase domain of Syk, thereby preventing the phosphorylation of its downstream targets.[7] In the context of the BCR signaling pathway, the binding of an antigen to the B-cell receptor triggers the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) of the associated CD79a and CD79b protein chains. This phosphorylation event facilitates the recruitment and subsequent activation of Syk. Once activated, Syk initiates a cascade of downstream signaling events through the phosphorylation and activation of key signaling molecules such as Bruton's tyrosine kinase (BTK), phospholipase C gamma 2 (PLCγ2), and the activation of the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) pathways.[5][6][8] These signaling cascades ultimately culminate in diverse cellular responses, including changes in gene expression, cell proliferation, and the production of antibodies. By effectively inhibiting Syk, this compound provides a powerful means to block these downstream cellular processes.[5]
Data Presentation
The following tables provide a summary of the quantitative effects of this compound on key aspects of B-cell function as documented in scientific literature.
Table 1: Effect of this compound on BCR Signaling Pathway Gene Expression
| Gene Signature | Fold Decrease with this compound | p-value | Reference |
| BCR Signature Score | 3-4 fold | 0.002 | [5] |
| NF-κB Signature Score | Significant Reduction | 0.004 | [5] |
| MYC Signature Score | Significant Reduction | 0.02 | [5] |
Table 2: Effect of this compound on B-Cell Activation Markers
| Cell Surface Marker | Change with this compound | p-value | Reference |
| CD69 | Decreased Expression | 0.03 | [5] |
| CD86 | Decreased Expression | 0.004 | [5] |
Visualization of Signaling Pathways and Workflows
B-Cell Receptor (BCR) Signaling Pathway
The diagram below illustrates the central role of Syk in the BCR signaling cascade and the inhibitory action of this compound.
Caption: B-Cell Receptor (BCR) Signaling Pathway and this compound's point of inhibition.
Experimental Workflow: Phospho-Flow Cytometry for Syk Activation
This workflow provides a visual representation of the key steps involved in assessing Syk phosphorylation in B-cells using phospho-flow cytometry following treatment with this compound.
Caption: Workflow for assessing Syk phosphorylation using phospho-flow cytometry.
Experimental Protocols
Here, we provide detailed methodologies for key experiments to study the effects of this compound on BCR signaling.
Phospho-Flow Cytometry for Analysis of Syk and Downstream Signaling
This protocol allows for the quantitative measurement of protein phosphorylation at the single-cell level.
Materials:
-
Primary B-cells or B-cell lines
-
This compound (and its active metabolite R406)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Stimulation antibody (e.g., F(ab')2 anti-human IgM/IgG)
-
Fixation buffer (e.g., BD Cytofix™)
-
Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD19
-
Anti-human phospho-Syk (pY525/526)
-
Anti-human phospho-BTK (pY551)
-
Anti-human phospho-ERK1/2 (pT202/pY204)
-
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate primary B-cells or culture B-cell lines to the desired density.
-
This compound Treatment: Pre-incubate cells with the desired concentrations of this compound (or R406) or vehicle control for 1-2 hours at 37°C.
-
Stimulation: Add the stimulating antibody (e.g., anti-IgM/IgG at 10 µg/mL) and incubate for the desired time (e.g., 2-15 minutes) at 37°C.
-
Fixation: Immediately stop the stimulation by adding an equal volume of pre-warmed fixation buffer. Incubate for 10-15 minutes at 37°C.
-
Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend in ice-cold permeabilization buffer. Incubate on ice for 30 minutes.
-
Staining:
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in the antibody cocktail containing anti-CD19 and the desired anti-phospho-protein antibodies.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition: Wash the cells with staining buffer and resuspend in an appropriate volume for flow cytometry analysis. Acquire data on a properly compensated flow cytometer.
-
Data Analysis: Gate on the CD19-positive B-cell population and analyze the median fluorescence intensity (MFI) of the phospho-specific antibodies in the this compound-treated versus control samples.
Quantitative Real-Time PCR (qRT-PCR) for BCR Signature Genes
This protocol is for measuring changes in the expression of genes downstream of the BCR signaling pathway.
Materials:
-
B-cells treated with this compound or vehicle control
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qPCR master mix
-
qPCR instrument
-
Primers for target genes (e.g., JUNB, MYC) and a housekeeping gene (e.g., VCP, GAPDH)
Procedure:
-
Cell Treatment and RNA Isolation: Treat B-cells with this compound or vehicle control for a specified duration (e.g., 24 hours). Isolate total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup:
-
Prepare a master mix containing the qPCR master mix, forward and reverse primers for a specific gene, and nuclease-free water.
-
Aliquot the master mix into qPCR plate wells.
-
Add the diluted cDNA to the respective wells.
-
Include no-template controls for each primer set.
-
-
qPCR Run: Perform the qPCR reaction using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the this compound-treated samples to the vehicle control.
Western Blotting for Syk and Downstream Proteins
This protocol is for the detection of changes in protein levels and phosphorylation status.
Materials:
-
B-cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Syk, anti-phospho-Syk, anti-BTK, anti-phospho-BTK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat B-cells as described for other assays. Lyse the cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Calcium Flux Assay
This protocol measures changes in intracellular calcium levels following BCR stimulation.
Materials:
-
B-cells
-
This compound
-
Calcium indicator dye (e.g., Indo-1 AM or Fluo-4 AM)
-
Cell loading medium (e.g., RPMI with 2% FCS and 25mM HEPES)
-
Stimulating antibody (e.g., anti-IgM/IgG)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Flow cytometer with UV laser (for Indo-1) or blue laser (for Fluo-4)
Procedure:
-
Cell Loading: Resuspend B-cells in cell loading medium and load with the calcium indicator dye (e.g., 1-5 µM Indo-1 AM) for 30-45 minutes at 37°C in the dark.
-
Washing: Wash the cells to remove excess dye.
-
This compound Treatment: Resuspend the cells in fresh medium and pre-treat with this compound or vehicle control.
-
Data Acquisition:
-
Equilibrate the cells at 37°C before analysis.
-
Acquire a baseline fluorescence reading on the flow cytometer for approximately 30-60 seconds.
-
Add the stimulating antibody and continue to record the fluorescence over time.
-
At the end of the run, add ionomycin to determine the maximal calcium response.
-
-
Data Analysis: Analyze the change in fluorescence intensity or the ratio of bound to unbound dye over time to determine the kinetics and magnitude of the calcium flux.
B-cell Proliferation Assay
This protocol assesses the effect of this compound on B-cell proliferation.
Materials:
-
B-cells
-
This compound
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet) or BrdU
-
B-cell mitogens (e.g., anti-IgM, anti-CD40, IL-4)
-
Cell culture plates
-
Flow cytometer or plate reader
Procedure (using CFSE):
-
Cell Labeling: Label B-cells with CFSE according to the manufacturer's protocol.
-
Cell Culture: Plate the labeled cells in a 96-well plate in the presence of various concentrations of this compound or vehicle control.
-
Stimulation: Add B-cell mitogens to stimulate proliferation.
-
Incubation: Culture the cells for 3-5 days at 37°C.
-
Data Acquisition: Harvest the cells and analyze the CFSE fluorescence by flow cytometry.
-
Data Analysis: Proliferating cells will have reduced CFSE fluorescence as the dye is distributed between daughter cells with each cell division. Quantify the percentage of divided cells and the proliferation index.
References
- 1. bu.edu [bu.edu]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. An Optimized Flow Cytometric Method to Demonstrate the Differentiation Stage-Dependent Ca2+ Flux Responses of Peripheral Human B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syk Inhibition with this compound Leads to Transitional B Lymphocyte Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits B-cell receptor signaling, cellular activation and tumor proliferation in patients with relapsed and refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoflow Protocol for Signaling Studies in Human and Murine B Cell Subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Studying Fcγ Receptor-Mediated Phagocytosis with Fostamatinib
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fostamatinib is an orally bioavailable small molecule inhibitor of spleen tyrosine kinase (Syk), a critical component of the signaling cascade downstream of Fc gamma receptors (FcγRs).[1][2] Its active metabolite, R406, potently and selectively inhibits Syk, thereby blocking the intracellular signaling required for phagocytosis of antibody-opsonized cells.[3][4][5] This mechanism of action makes this compound a valuable tool for studying FcγR-mediated phagocytosis in various contexts, particularly in autoimmune disorders like immune thrombocytopenia (ITP), where it is clinically approved.[1][2] These application notes provide detailed protocols and quantitative data for utilizing this compound to investigate and modulate FcγR-mediated phagocytosis in a research setting.
Data Presentation
Preclinical Efficacy of this compound's Active Metabolite (R406)
The preclinical efficacy of this compound is attributed to its active metabolite, R406. The following table summarizes the in vitro inhibitory activity of R406 against Syk.
| Parameter | Value | Reference |
| IC50 (Syk kinase activity) | 41 nM | [4] |
| Ki (ATP competition) | 30 nM | [4][5] |
| EC50 (IgE-induced mast cell degranulation) | 56 nM | [4] |
| EC50 (Inhibition of basophil activation in human whole blood) | 1.06 µM | [6] |
Clinical Efficacy of this compound in Immune Thrombocytopenia (ITP)
The efficacy of this compound in treating ITP has been demonstrated in Phase 3 clinical trials (FIT-1 and FIT-2). The data below highlights the key findings from these studies.
| Endpoint | This compound (n=101) | Placebo (n=49) | P-value | Reference |
| Stable Response Rate | 18% | 2% | 0.0003 | [7] |
| Overall Response Rate | 43% | 14% | 0.0006 | [7] |
| Median Time to First Platelet Count ≥50,000/µL | 15 days | Not reached | N/A | [7] |
| Median Platelet Count at 24 Weeks (Overall Responders) | ~49,000/µL | ~18,000/µL | N/A |
Signaling Pathway
The binding of antibody-opsonized platelets to Fcγ receptors on macrophages initiates a signaling cascade that is critically dependent on Syk. This compound's active metabolite, R406, inhibits this pathway at the level of Syk, thereby preventing downstream signaling and phagocytosis.
Caption: FcγR-mediated phagocytosis signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vitro Macrophage-Mediated Platelet Phagocytosis Assay
This protocol details an in vitro assay to quantify the phagocytosis of platelets by macrophages and to assess the inhibitory effect of this compound.
Materials:
-
Macrophages: Human monocyte-derived macrophages (MDMs) or a macrophage-like cell line (e.g., THP-1).
-
Platelets: Isolated from healthy human donors.
-
Opsonizing Antibody: Anti-platelet antibody (e.g., anti-CD41) or serum from an ITP patient.
-
This compound (R406): Active metabolite of this compound.
-
Fluorescent Dyes:
-
For platelets: Calcein AM or 5-(and-6)-chloromethylfluorescein diacetate (CMFDA).
-
For macrophages (optional, for microscopy): CellTracker™ Red CMTPX.
-
-
Culture Media: RPMI-1640, DMEM, supplemented with FBS, penicillin-streptomycin.
-
PMA (Phorbol 12-myristate 13-acetate): For THP-1 differentiation.
-
Blocking Buffer: PBS with 1% BSA.
-
Fixation Buffer: 4% paraformaldehyde in PBS.
-
Flow Cytometer
-
Fluorescence Microscope
Experimental Workflow:
Caption: Experimental workflow for the in vitro platelet phagocytosis assay.
Procedure:
-
Macrophage Preparation:
-
THP-1 Cells: Seed THP-1 cells in a 24-well plate and differentiate into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours. Replace the media with fresh, PMA-free media and allow the cells to rest for 24 hours.
-
Human MDMs: Isolate monocytes from peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages using M-CSF for 5-7 days.
-
-
Platelet Preparation and Labeling:
-
Isolate platelets from whole blood by centrifugation.
-
Resuspend platelets in a suitable buffer and label with a fluorescent dye (e.g., 1 µM Calcein AM) for 30 minutes at 37°C.
-
Wash the labeled platelets to remove excess dye.
-
-
Platelet Opsonization:
-
Incubate the fluorescently labeled platelets with an anti-platelet antibody or ITP patient serum for 30-60 minutes at 37°C.
-
Wash the opsonized platelets to remove unbound antibodies.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound's active metabolite, R406, in DMSO.
-
Pre-incubate the differentiated macrophages with varying concentrations of R406 (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Co-culture and Phagocytosis:
-
Add the opsonized, fluorescently labeled platelets to the macrophage culture wells at a ratio of approximately 10:1 (platelets:macrophages).
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
-
Analysis:
-
Flow Cytometry:
-
Gently wash the cells to remove non-adherent platelets.
-
Detach the macrophages using a non-enzymatic cell dissociation solution.
-
Stain for a macrophage-specific surface marker (e.g., CD11b) and an external platelet marker (e.g., APC-conjugated anti-CD41) to distinguish between internalized and surface-bound platelets.
-
Analyze the cells by flow cytometry. The percentage of macrophages positive for the internal platelet fluorescence (e.g., Calcein AM) but negative for the external platelet stain (e.g., APC-CD41) represents the phagocytic population.
-
-
Fluorescence Microscopy:
-
Gently wash the cells to remove non-adherent platelets.
-
Fix the cells with 4% paraformaldehyde.
-
Optionally, permeabilize the cells and stain for intracellular components.
-
Image the cells using a fluorescence microscope. Quantify phagocytosis by counting the number of internalized platelets per macrophage.
-
-
Expected Results:
This compound (R406) is expected to inhibit the phagocytosis of opsonized platelets by macrophages in a dose-dependent manner. This will be observed as a decrease in the percentage of fluorescently positive macrophages (flow cytometry) or a reduction in the number of internalized platelets per macrophage (microscopy) in the R406-treated groups compared to the vehicle control.
Conclusion
This compound is a powerful tool for dissecting the role of Syk in FcγR-mediated phagocytosis. The provided protocols and data serve as a comprehensive guide for researchers to design and execute experiments aimed at understanding and modulating this critical immunological process. The ability to effectively block phagocytosis with this compound opens avenues for further investigation into the pathophysiology of antibody-mediated diseases and the development of novel therapeutic strategies.
References
- 1. Human Fc gamma receptor IIIA blockade inhibits platelet destruction in a humanized murine model of ITP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Spleen Tyrosine Kinase Inhibitor, Exerts Anti-Inflammatory Activity via Inhibiting STAT1/3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. This compound Disodium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of this compound and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syk promotes phagocytosis by inducing reactive oxygen species generation and suppressing SOCS1 in macrophage-mediated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Fostamatinib solubility issues and solutions
Welcome to the technical support center for fostamatinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges associated with the solubility of this compound and its various forms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are there different forms available (e.g., this compound, this compound disodium, this compound disodium hexahydrate)?
This compound (also known as R788) is an oral prodrug of the active spleen tyrosine kinase (Syk) inhibitor, R406 (tamatinib).[1][2][3][4] The active metabolite, R406, has low aqueous solubility, which presents a challenge for oral administration.[3][5][6] To overcome this, the methylene-phosphate prodrug, this compound, was developed to enhance aqueous solubility and improve absorption.[3][5][6] this compound is rapidly and completely converted to the active R406 in the intestine by alkaline phosphatases.[4][5]
The different forms available are salts designed to further improve the compound's handling and solubility properties:
-
This compound: The base prodrug molecule.
-
This compound Disodium Hexahydrate: The hydrated salt form, which is used in the FDA-approved formulation, TAVALISSE™.[9][10][11]
Caption: Conversion of this compound prodrug to its active metabolite R406.
Q2: I am observing poor solubility of this compound in aqueous buffers. Why is this happening?
While the prodrug was designed to have better solubility than the active metabolite R406, its solubility in aqueous solutions is still limited and highly dependent on pH. This compound disodium is practically insoluble in acidic aqueous buffers (e.g., pH 1.2) and only slightly soluble in water.[9][10][11] Its solubility increases significantly in aqueous media with a pH above 4.5, where it exists in an anionic form.[12] If your buffer is acidic, you will likely encounter solubility issues.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For research purposes, Dimethyl Sulfoxide (DMSO) is the most effective and commonly cited solvent for preparing high-concentration stock solutions of this compound and its salt forms.[1][2][8][13][14] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1][2][8]
Troubleshooting Guide
Issue: My this compound powder is not dissolving in the chosen solvent.
Caption: Troubleshooting workflow for this compound solubility issues.
Issue: My compound precipitates when I dilute my DMSO stock solution into an aqueous cell culture medium or buffer.
This is a common phenomenon known as "crashing out," which occurs when a drug that is soluble in a strong organic solvent is diluted into an aqueous solution where it is less soluble.
-
Solution 1: Reduce Final DMSO Concentration: The final concentration of DMSO in your aqueous medium should be kept as low as possible, typically well below 1%. For sensitive in vitro assays, a final DMSO concentration of <0.2% is often recommended.[8][13]
-
Solution 2: Perform Serial Dilutions: Instead of a single large dilution, perform intermediate dilution steps. For example, dilute the DMSO stock into a small volume of medium, vortex thoroughly, and then add this to your final volume.
-
Solution 3: Increase Final Volume: Diluting to a lower final concentration of this compound in your assay may keep it in solution. Check the required concentration for your specific experiment.
Solubility Data
The solubility of this compound and its salts can vary between suppliers and batches. The following tables summarize reported solubility data.
Table 1: this compound (Base Prodrug)
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
|---|---|---|---|
| DMSO | 62.5 - 116 | 107.67 - 199.84 | Use of fresh, anhydrous DMSO is critical. Sonication may be needed.[1][2] |
| H₂O | < 0.1 | Insoluble | [1] |
| Ethanol | Insoluble | Insoluble |[2] |
Table 2: this compound Disodium & Disodium Hexahydrate
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
|---|---|---|---|
| DMSO | 25 - 50 | 34.13 - 80.07 | For the hexahydrate and disodium forms, respectively. Sonication recommended.[13][14] |
| H₂O | 2 | 2.73 | For the hexahydrate form. Requires ultrasonication, warming, and heating to 60°C.[7][14] |
| Methanol | ~3 | Soluble | For the disodium salt.[15] |
| Aqueous Buffer (pH 1.2) | Practically Insoluble | - | For the disodium hexahydrate form.[9][10][11] |
| Aqueous Buffer (pH > 4.5) | Solubility Increases | - | Solubility is several-fold higher above pH 4.5.[12] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 580.46 g/mol )[2]
-
Anhydrous, high-purity DMSO
Methodology:
-
Weigh out 5.8 mg of this compound powder in a suitable vial.
-
Add 100 µL of anhydrous DMSO to the vial.
-
Vortex thoroughly. If full dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming can also be applied if necessary.
-
Once a clear solution is obtained, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C for long-term stability (up to 1 year) or -20°C for shorter-term (up to 1 month).[2]
Protocol 2: Preparation of this compound for In Vitro Cellular Assays
Objective: To prepare a 10 µM working solution in cell culture medium with a final DMSO concentration of 0.1%.
Methodology:
-
Begin with a 10 mM stock solution of this compound in DMSO (prepared as in Protocol 1).
-
Perform an intermediate dilution: Add 1 µL of the 10 mM stock solution to 999 µL of sterile cell culture medium. This creates a 10 µM intermediate solution in 0.1% DMSO.
-
Vortex the intermediate solution gently but thoroughly.
-
This 10 µM solution can now be used directly to treat cells or can be further diluted in the culture medium as required for your experimental dose-response curve.
Protocol 3: Example Formulation for In Vivo Oral Administration
For animal studies, a suspension or solution using co-solvents is often required. This is an example formulation and may need optimization for your specific animal model and administration route.
Materials:
Methodology (for a 2 mg/mL working solution):
-
Prepare a high-concentration mother liquor in DMSO (e.g., 40 mg/mL by dissolving 2 mg of this compound in 50 µL of DMSO).
-
In a separate tube, add the required volume of the mother liquor (e.g., 50 µL for a 1 mL final formulation).
-
Add PEG300 (e.g., 300 µL for a 30% final concentration). Mix well until the solution is clear.
-
Add Tween-80 (e.g., 50 µL for a 5% final concentration). Mix well until the solution is clear.
-
Add Saline or ddH₂O to the final volume (e.g., 600 µL for a 60% final concentration).
-
Mix the final formulation thoroughly. This formulation should be prepared fresh before use.[2]
Note: The final percentage of each component may need to be adjusted based on the required dose and stability of the formulation.
Mechanism of Action: Syk Signaling Pathway Inhibition
This compound's active metabolite, R406, is a competitive inhibitor of the ATP binding site on Spleen Tyrosine Kinase (Syk).[2][7] Syk is a critical component of signal transduction downstream of various receptors, including Fc receptors on immune cells.[4] By inhibiting Syk, R406 blocks these signaling cascades, leading to reduced inflammation and, in the case of Immune Thrombocytopenia (ITP), decreased platelet destruction.[6][16]
Caption: Simplified Syk signaling pathway and the inhibitory action of R406.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacokinetics of this compound, a spleen tyrosine kinase (SYK) inhibitor, in healthy human subjects following single and multiple oral dosing in three phase I studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of this compound and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis method of Fostamatinib_Chemicalbook [chemicalbook.com]
- 7. abmole.com [abmole.com]
- 8. selleckchem.com [selleckchem.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. tavalisse.com [tavalisse.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. This compound Disodium | FLT | Syk | TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. checkrare.com [checkrare.com]
Fostamatinib Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of Fostamatinib and its active metabolite, R406, in research assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during experiments involving this compound/R406.
Q1: My R406 precipitated in the assay buffer. How can I improve its solubility?
A1: R406, the active metabolite of this compound, has low aqueous solubility at physiological pH, which can lead to precipitation and inaccurate results.[1] Here are some troubleshooting steps:
-
pH Adjustment: R406 solubility increases at a more acidic pH (<3).[1] However, ensure that altering the buffer pH is compatible with your assay system (e.g., enzyme activity, cell viability).
-
Use of Surfactants or Proteins: The addition of surfactants like Tween-20, Triton X-100, or Brij-35, or a carrier protein such as bovine serum albumin (BSA), can significantly enhance the solubility of R406.[1] It is crucial to validate that the chosen additive does not interfere with the assay.
-
DMSO Concentration: While R406 is highly soluble in DMSO, high concentrations of DMSO can be toxic to cells and may inhibit enzyme activity.[1] It is recommended to keep the final DMSO concentration in your assay as low as possible, typically below 0.5%. Prepare a high-concentration stock of R406 in DMSO and then dilute it serially in the assay buffer.
-
Sonication: Briefly sonicating the final solution may help to dissolve any small precipitates.
Q2: I am observing unexpected cytotoxicity in my cell-based assays. Could this be an off-target effect?
A2: Yes, unexpected cytotoxicity can be a result of this compound's off-target activity. This compound has been shown to inhibit the proliferation of various cancer cell lines, including those from acute myeloid leukemia (AML), ovarian cancer, and others, by targeting kinases beyond its primary target, SYK.[2][3]
-
Cell Line Specificity: The cytotoxic effects can be cell-line dependent. For example, this compound has been shown to inhibit the proliferation of FLT3-ITD+ AML cells.[2] It is important to characterize the kinase expression profile of your cell line to anticipate potential off-target effects.
-
Dose-Response Analysis: Perform a careful dose-response experiment to determine the IC50 value of this compound in your specific cell line. This will help you to work within a concentration range that is relevant to your experimental question while being aware of potential cytotoxic effects.
-
Control Experiments: Include appropriate controls, such as a known inhibitor of the suspected off-target kinase or a cell line that does not express the off-target, to confirm that the observed cytotoxicity is due to a specific off-target effect.
Q3: My in vitro kinase assay results are inconsistent. What are the potential pitfalls when using this compound/R406?
A3: Inconsistencies in in vitro kinase assays can arise from several factors when working with kinase inhibitors like R406.
-
ATP Concentration: R406 is an ATP-competitive inhibitor.[4] Therefore, the IC50 value will be dependent on the ATP concentration used in the assay. For more comparable results, it is recommended to use an ATP concentration that is close to the Km value for the specific kinase being tested.[5]
-
Enzyme Purity and Activity: The purity and specific activity of the recombinant kinase can vary between batches and suppliers, leading to variability in results. It is important to qualify each new batch of enzyme.
-
Assay Format: Different assay formats (e.g., radiometric, fluorescence-based, luminescence-based) can yield different IC50 values due to variations in detection methods and potential for compound interference.[6] Be consistent with your assay format for comparative studies.
-
Compound Interference: Some compounds can interfere with the assay signal (e.g., autofluorescence, light scattering).[6] It is important to run controls with the compound in the absence of the enzyme to check for such interference.
Quantitative Data on Off-Target Effects of R406
The following tables summarize the in vitro inhibitory activity of R406 against various off-target kinases and non-kinase proteins.
Table 1: Off-Target Kinase Inhibition by R406
| Kinase Target | Assay Type | IC50 / Kd (nM) | Reference |
| KDR (VEGFR2) | Enzyme Activity | 39 | [7] |
| FLT3 | Enzyme Activity | 3 | [1] |
| RET | Enzyme Activity | 16 | [4] |
| Lck | Enzyme Activity | 37 | [1] |
| Lyn | Enzyme Activity | 63 | [1] |
| AXL | Cell-based | <1000 | [8] |
| MERTK | Cell-based | <1000 | [8] |
| TYRO3 | Cell-based | <1000 | [8] |
| Aurora A | Enzyme Activity | 26 | [9] |
Table 2: Non-Kinase Off-Target Activity of R406
| Target | Assay Type | IC50 / Ki (nM) | Mode of Action | Reference |
| Adenosine A3 Receptor | Radioligand Binding | 17 (Ki) | Antagonist | [7] |
| PDE5 | Enzyme Activity | 308 | Inhibitor | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the off-target effects of this compound/R406.
Protocol 1: In Vitro Kinase Inhibition Assay (VEGFR2/KDR)
This protocol is adapted from commercially available kinase assay kits and can be used to determine the IC50 of R406 against VEGFR2.[10][11]
Materials:
-
Recombinant human VEGFR2 (KDR) kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
R406 (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of R406 in kinase buffer containing a constant percentage of DMSO (e.g., 1%).
-
Prepare a solution of VEGFR2 kinase in kinase buffer. The optimal concentration should be determined empirically.
-
Prepare a solution of ATP and substrate in kinase buffer. The ATP concentration should be at or near the Km for VEGFR2.
-
-
Assay Reaction:
-
Add 5 µL of the R406 serial dilutions or vehicle control (DMSO in kinase buffer) to the wells of a 96-well plate.
-
Add 5 µL of the VEGFR2 kinase solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate solution to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for 1 hour.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the log of the R406 concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol can be used to assess the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cells of interest (e.g., H1299, SCC4, MB231)[8]
-
Complete cell culture medium
-
This compound (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability versus the log of the this compound concentration and determine the IC50 value.
-
Protocol 3: Western Blot Analysis of TAM Kinase Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of TAM family kinases (AXL, MERTK) and their downstream effectors.[12]
Materials:
-
Cells expressing TAM kinases
-
This compound (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-AXL, AXL, phospho-MERTK, MERTK, phospho-AKT, AKT, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and detect the signal using an ECL reagent and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Signaling Pathways and Experimental Workflows
This section provides diagrams created using Graphviz (DOT language) to visualize key signaling pathways affected by this compound's off-target activities and a general experimental workflow.
VEGFR2 (KDR) Signaling Pathway Inhibition
Caption: Off-target inhibition of the VEGFR2 (KDR) signaling pathway by this compound (R406).
TAM Family Kinase Signaling Pathway Inhibition
Caption: Off-target inhibition of TAM family (AXL, MERTK, TYRO3) signaling by this compound (R406).
Experimental Workflow for Investigating Off-Target Effects
Caption: A general experimental workflow for investigating the off-target effects of this compound.
References
- 1. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Drug repurposing of this compound against cancer via potential cytotoxicity and immune checkpoint regulation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. invivogen.com [invivogen.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repurposing of the Syk inhibitor this compound using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A multi-histology trial of this compound in patients with advanced colorectal, non-small cell lung, head and neck, thyroid, and renal cell carcinomas, and pheochromocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. pubcompare.ai [pubcompare.ai]
Technical Support Center: Optimizing Fostamatinib Dosage in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fostamatinib in mouse models. The focus is on strategies to optimize dosage while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its active metabolite?
A1: this compound (R788) is an orally bioavailable prodrug.[1][2][3] In the intestine, it is rapidly and completely hydrolyzed by alkaline phosphatases to its active metabolite, R406.[1][3][4] R406 is a potent inhibitor of Spleen Tyrosine Kinase (Syk), which is involved in signal transduction for various immune cell receptors.[3][5] Negligible concentrations of the parent this compound are found in plasma.[4]
Q2: What are the most common toxicities observed with this compound in mice and other species?
A2: Based on preclinical and clinical data, the most frequently reported adverse events include hypertension (high blood pressure), diarrhea, nausea, and elevations in liver transaminases (hepatotoxicity).[5][6] At high doses (e.g., 100 mg/kg/day in rats), reductions in lymphocyte counts, spleen and thymus weight, and bone marrow cellularity have been observed.[1]
Q3: What is a recommended starting dose for this compound in mouse models?
A3: The optimal dose depends on the specific mouse model and experimental endpoint. Studies have used a range of doses. For example, in a mouse model of immune thrombocytopenia (ITP), 25–40 mg/kg was effective.[2] In a systemic inflammatory response syndrome (SIRS) model, doses of 7.5, 15, and 30 mg/kg were used.[7] For atherosclerosis studies, two different doses were used over 16 weeks to show a dose-dependent effect.[8] It is advisable to start with a dose reported in a similar model and perform a pilot study to determine the optimal dose for your specific experiment.
Q4: How does the pharmacokinetic profile of R406 in rodents influence dosing strategy?
A4: In rats, after a single oral dose of this compound, the active metabolite R406 reaches peak plasma concentration (Cmax) in about 1 hour and has a half-life (t1/2) of approximately 4.2 hours.[1] This relatively short half-life may necessitate twice-daily (BID) dosing to maintain steady-state concentrations, which is consistent with clinical usage.[5][9][10] Steady-state is typically achieved after 3-4 days of twice-daily administration.[3]
Q5: How should I monitor for this compound-induced toxicity in my mouse experiments?
A5: Regular monitoring is crucial. Key monitoring strategies include:
-
Hypertension: Regular blood pressure measurements using tail-cuff plethysmography.
-
Hepatotoxicity: Periodic blood collection for biochemical analysis of liver enzymes like ALT and AST.[11]
-
Hematological Effects: Complete blood counts (CBCs) to monitor for changes in lymphocytes and neutrophils.
-
General Health: Daily observation for clinical signs such as changes in behavior, food consumption, and the presence of diarrhea.[1][11]
Troubleshooting Guide
Issue: Mice in the treatment group are developing significant diarrhea.
-
Possible Cause: Diarrhea is a known side effect of this compound.[5] It may be related to metabolites retained in the intestinal tract.[4]
-
Troubleshooting Steps:
-
Assess Severity: Note the severity and frequency of the diarrhea. Ensure mice have adequate access to hydration.
-
Dose Reduction: Consider reducing the this compound dose by 25-50% in the affected cohort or subsequent experiments.
-
Dosing Schedule: If dosing twice daily, consider switching to a lower once-daily dose to reduce peak exposure, though this may impact efficacy.
-
Vehicle Control: Ensure the vehicle itself is not causing gastrointestinal upset.
-
Issue: Blood pressure is significantly elevated in this compound-treated mice.
-
Possible Cause: Hypertension is a dose-dependent off-target effect of this compound.[4] It may be related to effects on VEGFR2.[5]
-
Troubleshooting Steps:
-
Confirm Measurement: Ensure blood pressure measurements are accurate and consistent. Take readings at the same time each day.
-
Dose Adjustment: A dose reduction is the primary intervention. Clinical guidelines for managing hypertension involve dose reduction if blood pressure remains elevated.[9][10]
-
Antihypertensive Co-treatment: While complex for preclinical studies, in clinical settings, antihypertensive medications are used to manage this side effect.[4] This is generally not a primary strategy in mouse efficacy models unless it is part of the experimental design.
-
Issue: Serum ALT/AST levels are elevated, indicating potential liver injury.
-
Possible Cause: Hepatotoxicity with elevated transaminases is a reported adverse event.[5]
-
Troubleshooting Steps:
-
Confirm Findings: Repeat the biochemical analysis to confirm the elevation.
-
Dose Interruption/Reduction: In clinical settings, treatment is often interrupted if ALT/AST levels exceed 3 times the upper limit of normal.[9] A similar strategy of interrupting dosing for a few days or reducing the subsequent dose is recommended.
-
Histopathology: At the end of the study, collect liver tissue for histopathological examination to assess the extent of any injury.[11]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Active Metabolite R406 in Rats Following a Single Oral Dose of this compound
| This compound Dose | Cmax (ng/mL) | AUC₀₋₁₆ hrs (ng*h/mL) | t₁/₂ (hours) |
| 10 mg/kg | 2600 | 10618 | 4.2 |
| 20 mg/kg | 6500 | 30650 | 4.2 |
| Data from studies in Louvain rats.[1] |
Table 2: Example this compound Dosage Regimens Used in Mouse Models
| Mouse Model | Dosage | Route | Frequency | Reference |
| Immune Thrombocytopenia (ITP) | 25-40 mg/kg | Oral | Not Specified | [2] |
| Atherosclerosis (LDLR-/- mice) | Dose-dependent reduction | Diet | Continuous | [8] |
| Systemic Inflammatory Response (SIRS) | 7.5, 15, 30 mg/kg | Oral Gavage | Once daily for 3 days | [7] |
| Arterial/Venous Thrombosis | 80 mg/kg | Oral Gavage | Single Dose | [12] |
Experimental Protocols
Protocol 1: this compound Administration by Oral Gavage
-
Reagent Preparation:
-
This compound disodium salt.
-
Vehicle: The choice of vehicle should be based on the drug's solubility and experimental precedent. Common vehicles include sterile water, saline, or a suspension agent like 0.5% methylcellulose.
-
Prepare the this compound solution/suspension fresh daily. Calculate the required concentration based on the average weight of the mice in each group and the desired dose volume (typically 5-10 mL/kg).
-
-
Dosing Procedure:
-
Weigh each mouse accurately before dosing.
-
Calculate the exact volume to be administered to each mouse.
-
Administer the solution/suspension via oral gavage using a proper-sized, ball-tipped gavage needle.
-
Ensure proper technique to avoid accidental administration into the trachea.
-
Administer vehicle to the control group using the same volume and technique.
-
Observe the animal for a few minutes post-dosing for any immediate adverse reactions.
-
Protocol 2: Monitoring for Common Toxicities
-
Clinical Observations:
-
Perform daily cage-side observations. Record body weight, food/water intake, posture, activity level, and the presence of diarrhea or other signs of distress.
-
-
Blood Pressure Measurement:
-
Acclimate mice to the restraint and tail-cuff apparatus for several days before starting baseline measurements.
-
Measure blood pressure 2-3 times per week, at the same time of day to minimize diurnal variations.
-
Record systolic and diastolic pressure and heart rate.
-
-
Blood Sampling and Analysis:
-
Collect blood (e.g., via tail vein or retro-orbital sinus) at baseline, mid-study, and at termination.
-
Use a portion of the blood for a Complete Blood Count (CBC) to assess neutrophils, lymphocytes, and platelets.
-
Process the remaining blood to collect serum or plasma.
-
Use the serum/plasma for biochemical analysis to measure levels of liver enzymes (ALT, AST) and markers of kidney function (BUN, creatinine).[11]
-
-
Terminal Procedures:
-
At the end of the experiment, perform a gross necropsy.
-
Collect key organs (liver, kidneys, spleen, thymus) for weighing and histopathological examination to identify any tissue-level damage.[11]
-
Visualizations
Caption: this compound metabolism and mechanism of action.
Caption: Experimental workflow for this compound dose optimization.
Caption: Troubleshooting logic for common this compound toxicities.
References
- 1. This compound Disodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of this compound and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 7. This compound, a Spleen Tyrosine Kinase Inhibitor, Exerts Anti-Inflammatory Activity via Inhibiting STAT1/3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The oral spleen tyrosine kinase inhibitor this compound attenuates inflammation and atherogenesis in low-density lipoprotein receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reference.medscape.com [reference.medscape.com]
- 10. drugs.com [drugs.com]
- 11. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 12. Antithrombotic Effects of this compound in Combination with Conventional Antiplatelet Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Fostamatinib instability in cell culture media
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing fostamatinib and its active metabolite, R406, in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning the compound's stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its active form for in vitro studies?
This compound is a prodrug that is rapidly converted in vivo to its pharmacologically active metabolite, R406.[1][2][3] For in vitro experiments, it is recommended to use R406 directly, as cultured cells may not efficiently metabolize this compound into its active form. R406 is a potent inhibitor of spleen tyrosine kinase (Syk).[4]
Q2: What is the primary mechanism of action of R406?
R406 is a competitive inhibitor of ATP binding to the kinase domain of Syk.[4] Inhibition of Syk blocks downstream signaling pathways that are crucial for various cellular processes, including immune receptor signaling in B cells and Fc receptor signaling in macrophages and mast cells.[4][5][6]
Q3: How should I prepare and store R406 for cell culture experiments?
R406 has poor aqueous solubility.[2] It is recommended to prepare a stock solution in a non-aqueous solvent such as dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to keep the stock solution at -80°C. For frequent use, an aliquot can be stored at 4°C for up to a week. To avoid degradation, it is best to minimize repeated freeze-thaw cycles.
Q4: What are the known factors that can affect the stability of small molecules like R406 in cell culture media?
Several factors can influence the stability of small molecules in cell culture media:
-
pH: The pH of the culture medium, typically between 7.2 and 7.4, is crucial for cell health and can also affect the stability of dissolved compounds.[7][8][9] Deviations from the optimal pH can lead to the degradation of sensitive molecules.
-
Media Components: Certain components in cell culture media, such as cysteine and iron, have been shown to impact the stability of some therapeutic agents.[10][11]
-
Serum: The presence of fetal bovine serum (FBS) or other sera can influence the stability and bioavailability of small molecules due to protein binding and enzymatic activity.
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light. It is good practice to protect solutions of R406 from light.
-
Temperature: Incubation at 37°C for extended periods can accelerate the degradation of less stable compounds.
Troubleshooting Guide: this compound (R406) Instability and Inconsistent Results
This guide provides a structured approach to troubleshooting issues that may arise from the potential instability of R406 in your cell culture experiments.
Problem: Inconsistent or lower-than-expected efficacy of R406 in my cell-based assays.
Possible Cause 1: Degradation of R406 in stock solution.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of R406 in high-quality, anhydrous DMSO.
-
Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.
-
Store aliquots at -80°C for long-term storage.
-
Compare the efficacy of the freshly prepared stock to your existing stock in a simple, rapid assay (e.g., a short-term cell viability assay).
-
Possible Cause 2: Instability of R406 in cell culture medium at 37°C.
-
Troubleshooting Steps:
-
Time-course Experiment: Perform a time-course experiment to assess how long R406 remains active in your specific cell culture medium. Treat cells with R406 for varying durations (e.g., 2, 8, 24, 48 hours) and measure the biological response. A decrease in efficacy at later time points may suggest degradation.
-
Media Replacement: For long-term experiments, consider replacing the medium containing R406 every 24-48 hours to ensure a consistent concentration of the active compound.
-
Chemical Analysis: If available, use HPLC to quantify the concentration of R406 in the cell culture medium over time. This provides direct evidence of its stability.
-
Possible Cause 3: pH shift in the cell culture medium.
-
Troubleshooting Steps:
-
Monitor pH: Regularly monitor the pH of your cell culture medium, especially in dense cultures where cellular metabolism can cause acidification.[9] A color change in the phenol red indicator (from red to yellow) is a sign of decreased pH.[7]
-
Use Buffered Media: Ensure you are using a medium with a robust buffering system, such as HEPES, especially if your experiments are sensitive to pH fluctuations or performed outside of a CO2 incubator.[9]
-
Control Cell Density: Avoid letting your cell cultures become over-confluent, as this can lead to rapid nutrient depletion and significant pH changes.
-
Possible Cause 4: Interaction with media components or serum.
-
Troubleshooting Steps:
-
Serum-Free Conditions: If your experimental design allows, test the efficacy of R406 in serum-free or low-serum conditions and compare it to results obtained with your standard serum concentration.
-
Media Comparison: If you suspect a specific media component is causing instability, try a different formulation of the medium if possible.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for inconsistent R406 efficacy.
Quantitative Data Summary
| Parameter | Recommended Range/Condition | Rationale for Control | Potential Impact of Deviation |
| pH of Media | 7.2 - 7.4 | Optimal for cell viability and can affect compound stability.[7][8] | Altered chemical structure, degradation. |
| Storage of Stock Solution | -80°C (long-term), 4°C (short-term, <1 week) | Prevents degradation of the compound in solvent. | Loss of potency. |
| Freeze-Thaw Cycles | Minimize (use single-use aliquots) | Repeated freezing and thawing can degrade the compound. | Decreased effective concentration. |
| Light Exposure | Minimize (use amber tubes, cover plates) | Photodegradation can occur with light-sensitive compounds. | Loss of potency. |
| Incubation Time | As short as necessary for the biological effect | Longer exposure to 37°C can increase degradation. | Reduced efficacy over time. |
Experimental Protocols
Protocol 1: Assessment of R406 Stability in Cell Culture Media via HPLC
This protocol provides a general workflow to determine the chemical stability of R406 in your specific cell culture medium.
Materials:
-
R406
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (FBS, antibiotics)
-
Incubator (37°C, 5% CO2)
-
Sterile, amber microcentrifuge tubes
-
HPLC system with a suitable column (e.g., C18) and detector (UV or MS)
-
Acetonitrile (ACN) and formic acid (or other appropriate mobile phase components)
Procedure:
-
Prepare a solution of R406 in your complete cell culture medium at the final working concentration.
-
Aliquot this solution into several sterile, amber microcentrifuge tubes.
-
Place the tubes in a 37°C incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.
-
Immediately process the sample for HPLC analysis. This may involve a protein precipitation step (e.g., adding an equal volume of cold acetonitrile, vortexing, and centrifuging to pellet proteins).
-
Transfer the supernatant to an HPLC vial.
-
Analyze the sample by HPLC to quantify the peak area corresponding to R406.
-
Plot the percentage of R406 remaining relative to the 0-hour time point to determine its stability over time.
Workflow for R406 Stability Assessment:
Caption: Experimental workflow for assessing R406 stability.
Protocol 2: Determining Cell Viability using MTT Assay after R406 Treatment
This protocol is for assessing the cytotoxic or anti-proliferative effects of R406.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
R406 stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of R406 in complete cell culture medium from your stock solution. Include a vehicle control (DMSO at the same final concentration as in the R406-treated wells).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of R406 or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[2][12]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[2]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Western Blot for Phospho-Syk Inhibition by R406
This protocol is to confirm the mechanism of action of R406 by assessing the phosphorylation status of Syk.
Materials:
-
Cells that express Syk (e.g., B cells, macrophages)
-
R406 stock solution
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Syk (specific for the activating phosphorylation site) and anti-total-Syk
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to reach the desired confluency.
-
Treat the cells with various concentrations of R406 or vehicle control for a short period (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist to induce Syk phosphorylation (e.g., anti-IgM for B cells). Include an unstimulated control.
-
Wash the cells with cold PBS and lyse them in lysis buffer containing phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST is often recommended for phospho-antibodies).[13][14]
-
Incubate the membrane with the anti-phospho-Syk primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane (if necessary) and re-probe with the anti-total-Syk antibody to confirm equal protein loading.
Signaling Pathway Diagram
This compound (R406) Inhibition of the Syk Signaling Pathway
This compound's active metabolite, R406, targets and inhibits the spleen tyrosine kinase (Syk), a critical component of various intracellular signaling pathways. A primary example is its role in B-cell receptor (BCR) and Fc receptor (FcR) signaling. Upon receptor activation, Syk is recruited to phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) and becomes activated itself. Activated Syk then phosphorylates downstream targets, leading to a signaling cascade that results in cellular responses such as proliferation, survival, and cytokine release. R406 acts as an ATP-competitive inhibitor, blocking the kinase activity of Syk and thereby abrogating these downstream events.[4]
Caption: this compound (R406) inhibits Syk phosphorylation and downstream signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Repurposing of the Syk inhibitor this compound using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 8. selectscience.net [selectscience.net]
- 9. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 10. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Fostamatinib-Induced Diarrhea in Animal Studies: A Technical Support Resource
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing diarrhea as a side effect in animal studies involving Fostamatinib. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical guidance for managing this common adverse event during preclinical research.
Understanding this compound and Diarrhea
This compound is an orally administered spleen tyrosine kinase (SYK) inhibitor. Its active metabolite, R406, is responsible for its therapeutic effects.[1] Diarrhea is one of the most frequently reported adverse events in both clinical and preclinical studies of this compound.[2][3][4][5][6] While the exact mechanism is not fully elucidated, it is thought to be related to off-target effects on the gastrointestinal tract.[7]
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of this compound-induced diarrhea in animal models?
A1: The active metabolite of this compound, R406, is believed to contribute to diarrhea through off-target effects on the gastrointestinal system.[7] Potential mechanisms include alterations in intestinal fluid and electrolyte transport, as well as changes to the gut microbiome.
Q2: At what doses has diarrhea been observed in preclinical animal studies?
A2: While specific dose-response data for diarrhea in animal models is limited in publicly available literature, a 6-month repeat-dose study in rats noted macroscopic findings in the gastrointestinal tract at doses of 60/40 mg/kg/day, which included a premature death.[8] Researchers should be vigilant for signs of gastrointestinal distress at all dose levels and particularly at higher doses.
Q3: What are the typical clinical signs of this compound-induced diarrhea in laboratory animals?
A3: Common signs include loose or watery stools, increased frequency of defecation, and soiling of the perineal area. Researchers should establish a consistent fecal scoring system to objectively assess and monitor the severity of diarrhea throughout the study.
Q4: How can I manage this compound-induced diarrhea in my animal study?
A4: Management strategies should be implemented in a stepwise manner, as outlined in the troubleshooting guide below. Supportive care, including hydration and dietary modifications, is the first line of defense.[5] If diarrhea persists or becomes severe, dose reduction or temporary discontinuation of this compound may be necessary.[5] The use of anti-diarrheal medications should be considered carefully and in consultation with a veterinarian, as they may confound study results.
Q5: Are there any known species differences in the incidence or severity of this compound-induced diarrhea?
Troubleshooting Guide: Managing Diarrhea in this compound Animal Studies
This guide provides a structured approach to identifying and managing diarrhea in animals receiving this compound.
| Issue | Observation | Recommended Action |
| Mild Diarrhea | Soft, but formed, stools. Minimal soiling of fur. Animal appears bright and active. | 1. Monitor closely: Increase the frequency of observation. 2. Ensure adequate hydration: Provide easy access to fresh water or hydration packs. 3. Dietary support: Consider providing a more easily digestible diet or dietary supplements as recommended by a veterinarian. |
| Moderate Diarrhea | Loose, unformed stools. Soiling of fur and cage. Animal may show slight signs of lethargy but is still responsive. | 1. Implement all steps for mild diarrhea. 2. Consult with veterinarian: Discuss potential interventions. 3. Consider dose reduction: If diarrhea persists for more than 48-72 hours, a dose reduction of this compound may be warranted. |
| Severe Diarrhea | Watery, profuse diarrhea. Significant soiling. Animal is lethargic, dehydrated (sunken eyes, poor skin turgor), and may show weight loss. | 1. Immediately interrupt this compound administration. [5] 2. Provide supportive care: Administer subcutaneous or intravenous fluids as directed by a veterinarian. 3. Seek immediate veterinary attention. 4. Evaluate for humane endpoints. |
Experimental Protocols
Assessment of Gastrointestinal Toxicity in Repeat-Dose Studies:
While specific protocols for this compound are not publicly detailed, a general approach for assessing gastrointestinal toxicity in repeat-dose animal studies is as follows:
-
Daily Clinical Observations: Animals should be observed at least once daily for clinical signs of toxicity, with a focus on fecal consistency, soiling of fur, and any changes in behavior or appearance.
-
Body Weight and Food Consumption: Record body weights at least weekly and food consumption at regular intervals. A significant decrease in either parameter can be an early indicator of gastrointestinal distress.
-
Fecal Scoring: Implement a standardized fecal scoring system (e.g., 1=normal, 2=soft, 3=loose, 4=watery) to be used by all study personnel to ensure consistency in data collection.
-
Gross Pathology: At the end of the study, a thorough macroscopic examination of the entire gastrointestinal tract should be performed by a qualified pathologist.
-
Histopathology: Tissues from the stomach, duodenum, jejunum, ileum, cecum, and colon should be collected, processed, and examined microscopically for any treatment-related changes.
Visualizing Key Concepts
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Assessing GI Toxicity
References
- 1. tandfonline.com [tandfonline.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 5. Safety Profile | TAVALISSE® (this compound disodium hexahydrate) tablets [tavalissehcp.com]
- 6. oncnursingnews.com [oncnursingnews.com]
- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
How to mitigate Fostamatinib's impact on liver function tests in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating fostamatinib in in vivo models. The information provided is intended to help mitigate and manage the impact of this compound on liver function tests during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing elevated liver enzymes (ALT/AST) in our animal models treated with this compound. Is this a known effect?
A1: Yes, elevations in serum aminotransferases are a known adverse effect of this compound. In prelicensure clinical trials, elevations in ALT and AST greater than three times the upper limit of normal (ULN) were observed in 9% of patients receiving this compound, compared to none in the placebo group.[1][2] Elevations exceeding five times the ULN occurred in 5% of patients treated with this compound.[1][2] These elevations were generally transient and often resolved, sometimes even without adjusting the dose.[1]
Q2: What is the proposed mechanism behind this compound-induced liver enzyme elevation?
A2: The exact mechanism of this compound-induced liver injury is not fully understood.[1] this compound is a prodrug that is converted to its active metabolite, R406. R406 is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 and UGT1A9.[3][4] It is hypothesized that the liver injury may be related to the production of a toxic or immunogenic intermediate during this metabolic process.[1]
Q3: How should we monitor for potential hepatotoxicity in our in vivo studies?
A3: Regular monitoring of liver function is crucial. We recommend establishing a baseline for liver function tests before initiating this compound treatment and then monitoring at regular intervals throughout the study. Key parameters to measure include Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Total Bilirubin, and Alkaline Phosphatase (ALP). For long-term studies, monthly monitoring is a common clinical practice that can be adapted for preclinical research.[1][4]
Q4: What steps can we take if we observe significant elevations in liver enzymes in our experimental animals?
A4: Based on clinical management strategies, if you observe significant elevations in liver enzymes, you should consider the following tiered approach:
-
Moderate Elevation (e.g., >3x ULN): Consider a dose reduction. In clinical practice, if liver function abnormalities are detected, treatment interruption, dosage reduction, or discontinuation of this compound are the primary management strategies.[4]
-
Significant Elevation (e.g., >5x ULN): A temporary interruption of dosing is recommended until liver enzyme levels return to baseline or near-baseline. Dosing can then be cautiously resumed at a lower dose.
-
Severe Elevation with Signs of Liver Dysfunction (e.g., elevated bilirubin): In this case, discontinuation of this compound administration is advised.
Q5: Are there any known agents that can be co-administered to mitigate this compound's impact on the liver?
A5: Currently, there is a lack of specific preclinical or clinical studies demonstrating the efficacy of co-administered agents in mitigating this compound-induced liver enzyme elevations. However, given that metabolism via CYP3A4 is implicated, any co-administered compound that is a strong inhibitor or inducer of CYP3A4 could alter the exposure to this compound's active metabolite, R406, and potentially impact its toxicity profile.[1][5] Researchers should exercise caution when co-administering any substance that affects CYP3A4 activity.
Quantitative Data Summary
The following tables summarize the key quantitative data on this compound's impact on liver function tests from human clinical trials.
Table 1: Incidence of Elevated Liver Transaminases in this compound Clinical Trials
| Parameter | This compound Group | Placebo Group | Reference |
| ALT/AST > 3x ULN | 9% | 0% | [1][2] |
| ALT > 5x ULN | 5% | 0% | [1] |
| ALT Elevation (>3x ULN) | 11% | 0% | [1] |
Table 2: Clinical Management Recommendations for this compound-Induced Hepatotoxicity
| Observation | Recommended Action |
| ALT or AST > 3x ULN | Manage with treatment interruption, dose reduction, or discontinuation. |
| ALT or AST > 5x ULN or any elevations with jaundice or symptoms | Discontinuation of treatment is recommended. |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound-Induced Hepatotoxicity in a Rodent Model
Objective: To monitor and characterize the potential hepatotoxic effects of this compound in a rodent model (mouse or rat).
Methodology:
-
Animal Model: Select a suitable rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound). A minimum of 6-8 animals per group is recommended.
-
Baseline Sampling: Collect blood samples from all animals via a suitable method (e.g., tail vein, saphenous vein) to establish baseline liver function parameters (ALT, AST, Total Bilirubin, ALP).
-
This compound Administration: Administer this compound or vehicle control orally (gavage) at the predetermined doses and schedule. The formulation of this compound should be consistent throughout the study.
-
Monitoring:
-
Clinical Observations: Monitor animals daily for any clinical signs of toxicity, such as changes in body weight, food and water consumption, activity levels, and posture.
-
Blood Sampling: Collect blood samples at regular intervals (e.g., weekly or bi-weekly) to monitor liver function parameters.
-
-
Terminal Procedures:
-
At the end of the study, collect a final blood sample for liver function analysis.
-
Euthanize the animals and perform a gross necropsy, paying close attention to the liver.
-
Collect the liver and other relevant tissues for histopathological analysis. Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding and staining with Hematoxylin and Eosin (H&E).
-
-
Data Analysis: Analyze the serum biochemistry data and histopathology findings to assess the extent of liver injury in each treatment group compared to the vehicle control.
Protocol 2: Investigating the Role of CYP3A4 in this compound Hepatotoxicity
Objective: To determine the contribution of CYP3A4-mediated metabolism to this compound-induced liver injury in a rodent model.
Methodology:
-
Animal Model and Acclimatization: As described in Protocol 1.
-
Group Allocation:
-
Group 1: Vehicle Control
-
Group 2: this compound alone
-
Group 3: CYP3A4 Inducer (e.g., Rifampicin) + this compound
-
Group 4: CYP3A4 Inhibitor (e.g., Ketoconazole) + this compound
-
-
Baseline Sampling: As described in Protocol 1.
-
Pre-treatment (for Groups 3 and 4): Administer the CYP3A4 inducer or inhibitor for a sufficient period to achieve its modulatory effect before starting this compound treatment.
-
This compound Administration: Administer this compound as described in Protocol 1.
-
Monitoring and Terminal Procedures: As described in Protocol 1.
-
Data Analysis: Compare the liver function parameters and histopathology findings between the this compound-alone group and the groups receiving the CYP3A4 modulator. An exacerbation of liver injury in the inducer group and an attenuation in the inhibitor group would suggest a role for CYP3A4-mediated metabolic activation in this compound's hepatotoxicity.
Visualizations
Caption: Proposed metabolic pathway and mechanism of this compound-induced hepatotoxicity.
Caption: General experimental workflow for in vivo assessment of this compound hepatotoxicity.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of this compound and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Tavalisse (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Fostamatinib Pro-Drug to Active Metabolite (R406) Conversion: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers may encounter when studying the in vitro conversion of the pro-drug fostamatinib to its active metabolite, R406.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound's conversion to its active metabolite R406?
This compound is a pro-drug designed to deliver the active moiety R406, an inhibitor of spleen tyrosine kinase (Syk).[1] The conversion of this compound to R406 occurs primarily in the gut through hydrolysis of the phosphate group. This reaction is catalyzed by alkaline phosphatase, an enzyme present on the apical brush border membranes of intestinal enterocytes.[2][3][4] In vitro studies have confirmed that this compound is rapidly and extensively converted to R406 in the presence of alkaline phosphatase or human intestinal microsomes.[2][5]
Q2: Why is it often recommended to use the active metabolite R406 directly in in vitro experiments?
For many in vitro studies, utilizing R406 directly is the preferred approach. This is because this compound itself is inactive and requires conversion to R406 to exert its pharmacological effect.[6] By using R406, researchers can bypass the complexities and potential variabilities of the in vitro conversion process, leading to more direct and reproducible results when studying the effects on target cells and pathways.[7]
Q3: What are the key analytical methods for quantifying this compound and R406 in vitro?
The most common and reliable method for the simultaneous quantification of this compound and its active metabolite R406 is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[8][9] This technique offers high sensitivity and specificity, allowing for accurate measurement of both compounds in various biological matrices, including cell lysates and culture media.[10]
Q4: What is the primary mechanism of action of R406?
R406 is a potent inhibitor of spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[11] By binding to the ATP binding pocket of Syk, R406 competitively inhibits its kinase activity.[6] This inhibition disrupts downstream signaling cascades, particularly those mediated by Fc receptors (FcR) and B-cell receptors (BCR), which are pivotal in the pathogenesis of various autoimmune and inflammatory diseases.[3][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of this compound to R406 in cell culture | Insufficient alkaline phosphatase activity in the cell line or culture system. | 1. Supplement the culture medium with purified alkaline phosphatase. Determine the optimal concentration and incubation time through preliminary experiments.2. Consider using a cell line known to have high endogenous alkaline phosphatase activity.3. Alternatively, use human intestinal microsomes, which contain a high concentration of alkaline phosphatase, as the in vitro conversion system.[2][5] |
| Presence of phosphatase inhibitors in the cell culture medium or reagents. | 1. Review the composition of all media supplements and reagents for known phosphatase inhibitors (e.g., high concentrations of phosphate).2. If possible, use a phosphate-free buffer system during the conversion assay. | |
| High variability in R406 concentrations between experiments | Inconsistent enzyme activity (alkaline phosphatase or intestinal microsomes). | 1. Ensure consistent lot-to-lot quality and activity of the enzyme or microsomes used.2. Prepare fresh enzyme/microsome dilutions for each experiment.3. Standardize incubation time, temperature, and pH across all experiments. |
| Degradation of this compound or R406 during sample processing or storage. | 1. Process samples immediately after collection.2. If storage is necessary, store samples at -80°C.3. Minimize freeze-thaw cycles. | |
| Difficulty in detecting this compound and R406 by LC-MS/MS | Suboptimal sample preparation leading to poor recovery. | 1. Optimize the protein precipitation and/or liquid-liquid extraction method. Common solvents for extraction include methyl tert-butyl ether.[8] 2. Use an appropriate internal standard for both this compound and R406 to account for matrix effects and variations in extraction efficiency. |
| Incorrect LC-MS/MS parameters. | 1. Optimize mass spectrometry parameters, including precursor and product ion selection, collision energy, and ion source settings.[8][9] 2. Develop a suitable gradient elution program for the UPLC system to ensure good separation of the analytes from matrix components.[8] | |
| Unexpected off-target effects observed in cellular assays | R406 has been shown to inhibit other kinases at higher concentrations. | 1. Determine the IC50 of R406 for Syk in your specific assay system and use concentrations relevant to this target.2. Be aware of the potential for off-target effects, especially at concentrations significantly higher than the Syk IC50. R406 has been shown to have activity against other kinases such as Flt3, Lyn, and Lck.[12] |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and R406 from in vitro and in vivo studies.
Table 1: In Vitro Potency of R406
| Parameter | Value | Assay System | Reference |
| Syk IC50 | 41 nM | Cell-free kinase assay | [12] |
| EC50 (Syk-dependent signaling) | 33 nM - 171 nM | Various cell-based assays | [12] |
| EC50 (inhibition of basophil activation) | 1.06 µM | Ex vivo human blood | [3] |
| IC50 (BCRP inhibition) | 0.031 µmol/L | In vitro | [13] |
| IC50 (P-gp inhibition) | 3.2 µM (for this compound) | In vitro | [3] |
Table 2: Pharmacokinetic Parameters of R406 in Humans (following oral this compound administration)
| Parameter | Value | Study Population | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | Healthy volunteers | [14] |
| Terminal Half-life (t1/2) | 12-16 hours | Healthy volunteers | [14] |
| Bioavailability | 55% | Healthy subjects | [4] |
Experimental Protocols
Protocol 1: In Vitro Conversion of this compound to R406 using Human Intestinal Microsomes
This protocol provides a general framework for assessing the conversion of this compound to R406 using a subcellular fraction rich in alkaline phosphatase.
Materials:
-
This compound
-
Human intestinal microsomes (commercially available)
-
NADPH regenerating system (optional, to assess subsequent metabolism)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
UPLC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Thaw human intestinal microsomes on ice.
-
Prepare the incubation buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, human intestinal microsomes (final protein concentration typically 0.5-1 mg/mL), and the NADPH regenerating system (if applicable).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound stock solution to achieve the desired final concentration. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time Points and Termination:
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding a sufficient volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the terminated reaction mixtures and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube for analysis.
-
Analyze the samples for the concentrations of this compound and R406 using a validated UPLC-MS/MS method.
-
Protocol 2: UPLC-MS/MS Quantification of this compound and R406
This protocol outlines the key steps for developing a UPLC-MS/MS method for the analysis of this compound and R406.
1. Sample Preparation:
- Protein Precipitation: To 100 µL of sample (e.g., cell lysate, media), add 300 µL of ice-cold acetonitrile containing the internal standard. Vortex and centrifuge. The supernatant is then analyzed.
- Liquid-Liquid Extraction: To 100 µL of sample, add an appropriate buffer and an extraction solvent (e.g., methyl tert-butyl ether). Vortex and centrifuge. The organic layer is evaporated and the residue is reconstituted for analysis.
2. UPLC Conditions (Example):
- Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18) is commonly used.[8][9]
- Mobile Phase: A gradient of two mobile phases, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: Typically in the range of 0.3-0.5 mL/min.
- Column Temperature: Maintained at a constant temperature (e.g., 40°C).
3. MS/MS Conditions (Example):
- Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for both this compound and R406.[8][9]
- Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for this compound, R406, and the internal standard to ensure selectivity and sensitivity.
- Optimization: Optimize cone voltage, collision energy, and other source parameters for each analyte to achieve maximum signal intensity.
Visualizations
Signaling Pathway of R406 Action
Caption: R406 inhibits Syk, blocking downstream signaling from Fc and B-cell receptors.
Experimental Workflow for In Vitro Conversion and Analysis
Caption: Workflow for in vitro conversion of this compound and subsequent analysis.
References
- 1. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of this compound and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Metabolism of this compound, the oral methylene phosphate prodrug of the spleen tyrosine kinase inhibitor R406 in humans: contribution of hepatic and gut bacterial processes to the overall biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Eco-Friendly UPLC-MS/MS Method for Determination of a this compound Metabolite, Tamatinib, in Plasma: Pharmacokinetic Application in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Effects of this compound on the Pharmacokinetics of Oral Contraceptive, Warfarin, and the Statins Rosuvastatin and Simvastatin: Results From Phase I Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of this compound, a spleen tyrosine kinase (SYK) inhibitor, in healthy human subjects following single and multiple oral dosing in three phase I studies - PMC [pmc.ncbi.nlm.nih.gov]
Fostamatinib Off-Target Kinase Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting control experiments related to Fostamatinib's off-target kinase inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary target?
This compound is a prodrug that is rapidly converted in the body to its active metabolite, R406.[1][2] R406 is an inhibitor of Spleen Tyrosine Kinase (SYK), a key enzyme in the signaling pathways of various immune cells.[1][3] By inhibiting SYK, this compound modulates immune responses, which is the basis for its use in treating conditions like chronic immune thrombocytopenia (ITP).[1]
Q2: Is this compound (R406) a completely selective SYK inhibitor?
No, R406 is not entirely selective for SYK. While it is a potent SYK inhibitor, in vitro studies have shown that it can inhibit other kinases at therapeutically relevant concentrations.[1][3] This polypharmacology is a critical consideration in experimental design and data interpretation.
Q3: What are the known major off-targets of this compound (R406)?
In vitro kinase profiling has identified several off-target kinases for R406. Some of the notable off-targets include members of the Src family kinases, FLT3, and KDR (VEGFR2).[1][3][4] Inhibition of KDR has been linked to the clinically observed side effect of hypertension.[1]
Q4: Why is it important to perform control experiments for off-target effects?
Q5: What are the key types of control experiments to consider?
Key control experiments include:
-
Biochemical Assays: To determine the in vitro selectivity of this compound against a panel of kinases.
-
Cellular "On-Target" Verification: To confirm that this compound inhibits SYK phosphorylation in your cellular model.
-
Genetic Knockout/Knockdown of the Primary Target: To compare the phenotype of this compound treatment with the genetic ablation of SYK.
-
Rescue Experiments with a Drug-Resistant Mutant: To demonstrate that the observed phenotype can be reversed by expressing a form of SYK that is not inhibited by this compound.
-
Use of a Structurally Unrelated Inhibitor: To confirm that a similar phenotype is observed with another SYK inhibitor that has a different off-target profile.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in cellular assays with this compound.
Possible Cause: The observed phenotype may be due to off-target effects of this compound.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is inhibiting SYK in your specific cell type and experimental conditions. This can be done by assessing the phosphorylation status of SYK or a direct downstream substrate.
-
Perform a Dose-Response Analysis: An unusually low or high IC50 for your observed phenotype compared to the known IC50 for SYK inhibition may suggest off-target effects.
-
Implement Genetic Controls: Use CRISPR/Cas9 to knock out the SYK gene. If the phenotype of the SYK knockout cells is different from that of this compound-treated cells, it strongly suggests off-target effects.
-
Conduct a Rescue Experiment: If possible, introduce a this compound-resistant SYK mutant into your cells. If the wild-type phenotype is restored in the presence of this compound, this confirms the on-target nature of the observed effect.
Issue 2: Difficulty in interpreting data from a kinase inhibitor panel.
Possible Cause: Understanding the significance of the inhibition percentages and IC50 values across a large panel of kinases can be challenging.
Troubleshooting Steps:
-
Focus on Therapeutically Relevant Concentrations: Compare the IC50 values of the off-target kinases to the concentration of this compound you are using in your cellular experiments. Inhibition of kinases at concentrations significantly higher than your experimental dose is less likely to be physiologically relevant.
-
Consider the Cellular Context: The accessibility and expression levels of off-target kinases can vary between different cell types. A potent in vitro inhibition of a particular kinase may not translate to a significant effect in your cellular model if that kinase is not expressed or is localized in a different subcellular compartment.
-
Consult Kinase Profiling Databases: Utilize publicly available kinase inhibitor databases to compare the off-target profile of this compound with other inhibitors. This can provide insights into common off-target families and potential confounding factors.
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of R406 (Active Metabolite of this compound)
| Kinase Target | IC50 (nM) | Kinase Family | Potential Biological Implication |
| SYK | 41 | Tyrosine Kinase | Primary On-Target |
| FLT3 | 3 | Tyrosine Kinase | Hematopoiesis, Oncology |
| Lck | 37 | Tyrosine Kinase | T-cell signaling |
| Lyn | 63 | Tyrosine Kinase | B-cell signaling |
| KDR (VEGFR2) | 16 | Tyrosine Kinase | Angiogenesis, Hypertension |
| c-Kit | - | Tyrosine Kinase | Hematopoiesis, Mast cell function |
| JAK1 | - | Tyrosine Kinase | Cytokine signaling |
| JAK3 | - | Tyrosine Kinase | Cytokine signaling |
| AXL | <1000 | Tyrosine Kinase | Cell proliferation, migration |
| MERTK | <1000 | Tyrosine Kinase | Cell proliferation, migration |
| TYRO3 | <1000 | Tyrosine Kinase | Cell proliferation, migration |
Note: IC50 values are approximate and can vary depending on the assay conditions. Data compiled from multiple sources. A recent study using a deep-learning-based model predicted that this compound could inhibit TAM family kinases (TYRO3, AXL, MERTK) with an IC50 of less than 1 µM, and subsequent in vitro studies confirmed this inhibitory activity.[5][6]
Experimental Protocols
Protocol 1: Western Blot for SYK Phosphorylation
Objective: To confirm that this compound inhibits SYK activity in a cellular context by measuring the phosphorylation of SYK at a key activation loop tyrosine residue (e.g., Tyr525/526).
Materials:
-
Cell line of interest
-
This compound (or R406)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SYK (Tyr525/526) and anti-total-SYK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Western Blot Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7][8][9]
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[7][8][9]
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-SYK antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate. Image the blot using a chemiluminescence detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-SYK antibody to confirm equal protein loading.
Protocol 2: SYK Gene Knockout using CRISPR-Cas9
Objective: To generate a SYK knockout cell line to compare its phenotype with that of this compound-treated cells.
Materials:
-
Cas9-expressing cell line
-
SYK-specific guide RNA (gRNA) vectors (multiple sequences targeting different exons are recommended)
-
Scrambled or non-targeting gRNA control vector
-
Transfection reagent or electroporation system
-
Puromycin or other selection antibiotic
-
Single-cell cloning supplies (96-well plates)
-
Genomic DNA extraction kit
-
PCR primers flanking the gRNA target site
-
Sanger sequencing reagents
Procedure:
-
gRNA Design and Cloning: Design and clone SYK-specific gRNAs into a suitable vector. Commercially available pre-designed gRNAs are also an option.[10]
-
Transfection: Transfect the Cas9-expressing cells with the SYK gRNA vectors or the non-targeting control.
-
Selection: Select for transfected cells using the appropriate antibiotic (e.g., puromycin).
-
Single-Cell Cloning: After selection, perform limiting dilution or use a cell sorter to isolate single cells into 96-well plates.[11]
-
Clone Expansion and Screening: Expand the single-cell clones and screen for SYK knockout by Western blot for the SYK protein.
-
Genomic DNA Verification: For positive clones, extract genomic DNA and perform PCR to amplify the targeted region. Use Sanger sequencing to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.[11]
-
Phenotypic Analysis: Compare the phenotype of the validated SYK knockout clones with wild-type cells treated with this compound.
Protocol 3: Rescue Experiment with a Drug-Resistant SYK Mutant
Objective: To demonstrate that the phenotype observed with this compound treatment is specifically due to its inhibition of SYK.
Materials:
-
SYK knockout cell line (from Protocol 2)
-
Expression vector containing wild-type SYK
-
Expression vector containing a this compound-resistant SYK mutant (e.g., a gatekeeper mutant)
-
Empty vector control
-
Transfection reagent
-
This compound
Procedure:
-
Generation of Resistant Mutant: A this compound-resistant SYK mutant can be generated through site-directed mutagenesis of the ATP-binding pocket. The specific mutation will depend on the inhibitor's binding mode.
-
Transfection: Transfect the SYK knockout cells with the wild-type SYK vector, the resistant SYK mutant vector, or the empty vector control.
-
Selection and Expression Confirmation: Select for transfected cells if the vectors contain a selection marker. Confirm the expression of the respective SYK constructs by Western blot.
-
Phenotypic Assay: Treat the transfected cells with this compound at a concentration that induces the phenotype of interest in wild-type cells.
-
Data Analysis:
-
Cells with the empty vector should not show the phenotype.
-
Cells expressing wild-type SYK should exhibit the this compound-induced phenotype.
-
Cells expressing the this compound-resistant SYK mutant should not exhibit the phenotype, or it should be significantly attenuated. This "rescue" of the wild-type phenotype confirms on-target activity.
-
Visualizations
References
- 1. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Disodium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antithrombotic Effects of this compound in Combination with Conventional Antiplatelet Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing of the Syk inhibitor this compound using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Syk phosphorylation – a gravisensitive step in macrophage signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. scbt.com [scbt.com]
- 11. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
Best practices for storing and handling Fostamatinib (R788)
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Fostamatinib (R788), along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Troubleshooting Guide
This guide addresses common problems that may arise during the handling and use of this compound in a research setting.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or incomplete dissolution of this compound powder | - Use of improper solvent.- Use of aged or hygroscopic DMSO.- Insufficient mixing or sonication. | - this compound is soluble in DMSO.[1][2][3] For this compound disodium hexahydrate, solubility can also be achieved in water with ultrasonication and warming to 60°C.[4][5]- Always use fresh, newly opened DMSO as it is hygroscopic and absorbed moisture can significantly reduce the solubility of the product.[1][2][5][6]- If initial mixing is insufficient, try ultrasonicating the solution.[2][3][5] |
| Precipitation of this compound in aqueous buffer | - Low aqueous solubility of the compound.[7]- Exceeding the solubility limit when diluting the DMSO stock solution. | - this compound is sparingly soluble in aqueous solutions.[7] To enhance aqueous solubility, dilute the organic solvent stock solution into aqueous buffers or isotonic saline while vortexing to ensure rapid mixing.- Prepare fresh aqueous solutions daily and do not store them for more than one day.[7]- For in vitro kinase assays, the final DMSO concentration should be kept low (e.g., 0.2% to 1%) to avoid precipitation and off-target effects.[1][3] |
| Inconsistent or unexpected experimental results | - Degradation of this compound due to improper storage.- Incomplete conversion of the prodrug this compound (R788) to its active metabolite R406 in vitro. | - Store this compound powder at -20°C for long-term storage (up to 3 years).[2][3] Stock solutions in DMSO should be stored at -80°C and are stable for at least 6 months.[2][3][5] Avoid repeated freeze-thaw cycles by preparing aliquots.[3]- this compound (R788) is a prodrug that is rapidly converted to its active metabolite R406 in vivo.[1][2][6][8][9] For in vitro assays targeting Syk kinase activity directly, consider using the active metabolite R406.[1][10] |
| High background signal in cellular assays | - Off-target effects of the compound at high concentrations.- Solvent (DMSO) toxicity. | - Perform a dose-response curve to determine the optimal concentration with the highest efficacy and lowest toxicity.- Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) and consistent across all wells, including vehicle controls. |
| Observed toxicity in animal studies (e.g., diarrhea, hypertension) | - These are known adverse events associated with this compound.[11][12][13][14] | - Monitor animals closely for signs of toxicity.[13]- Adjust the dosage if necessary. The starting dose in clinical trials is often 100 mg twice daily, which can be increased to 150 mg twice daily if well-tolerated and a higher dose is needed.[11][15]- For preclinical studies, refer to literature for appropriate dosing regimens in your specific animal model. For example, a dose of 80 mg/kg/day has been used in mouse tumor models.[1][3] |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: How should I store this compound powder?
A: this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[2][3] For shorter periods, storage at 4°C for up to 2 years is also acceptable.[2] It is important to keep the container tightly closed and protect it from moisture.[3][16]
Q2: How should I prepare and store this compound stock solutions?
A: Prepare stock solutions by dissolving this compound powder in fresh, anhydrous DMSO.[1][2] Sonication may be required to achieve complete dissolution.[3] For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C, where it is stable for at least 6 months to a year.[2][3][5] For frequent use, a stock solution can be stored at 4°C for over a week.[3]
Q3: What is the solubility of this compound in different solvents?
A: The solubility of this compound varies depending on the specific form (e.g., free base, disodium salt, disodium hexahydrate) and the solvent. The following table summarizes the solubility data from various sources.
| Form | Solvent | Solubility |
| This compound | DMSO | 62.5 mg/mL (107.67 mM) (ultrasonication needed)[2] |
| H₂O | < 0.1 mg/mL (insoluble)[2] | |
| Ethanol | Insoluble[1][6] | |
| This compound Disodium | DMSO | 12 mg/mL (19.21 mM) to 100 mg/mL (160.14 mM)[1] |
| Methanol | ~3 mg/mL[7] | |
| This compound Disodium Hexahydrate | DMSO | 25 mg/mL (34.13 mM) (ultrasonication needed)[5] |
| H₂O | 2 mg/mL (2.73 mM) (with ultrasonication and warming to 60°C)[4][5] |
Experimental Use
Q4: What is the mechanism of action of this compound?
A: this compound is a prodrug that is rapidly converted in the body to its active metabolite, R406.[6][8][9] R406 is a potent inhibitor of spleen tyrosine kinase (Syk).[1][8][10] Syk is a critical component of the signaling cascade for various immune receptors, including Fc receptors (FcR) and B-cell receptors (BCR).[8][10] By inhibiting Syk, R406 blocks downstream signaling pathways that lead to the phagocytosis of antibody-coated platelets, making it an effective treatment for immune thrombocytopenia (ITP).[8][10][17] It also has anti-inflammatory effects by inhibiting the activation of mast cells, macrophages, and B-cells.[18]
Q5: What is the difference between this compound (R788) and R406? Should I use one over the other in my experiments?
A: this compound (R788) is the oral prodrug of R406.[2][6] this compound itself is less active but is rapidly converted to the active Syk inhibitor R406 in vivo by intestinal alkaline phosphatases.[9] For in vivo studies with oral administration, this compound is used due to its high bioavailability.[2][9] For in vitro experiments, especially cell-free kinase assays or cellular assays where direct and immediate inhibition of Syk is desired, using the active metabolite R406 is often preferred to bypass the need for metabolic conversion.[1]
Q6: What are some key experimental parameters for an in vitro kinase assay with this compound's active metabolite, R406?
A: A typical fluorescence polarization kinase assay to determine the IC50 of R406 against Syk would involve the following key components and conditions.
| Parameter | Recommended Value/Condition |
| Enzyme | Recombinant Syk kinase (e.g., 0.125 ng)[1] |
| Substrate | HS1 peptide substrate (e.g., 5 µM)[1] |
| ATP Concentration | 4 µM[1] |
| Kinase Buffer | 20 mM HEPES, pH 7.4, 5 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, 0.1 mg/mL acetylated BGG[1][3] |
| R406 Dilution | Serially diluted in DMSO, then further diluted in kinase buffer to a final DMSO concentration of ~0.2%[1][3] |
| Incubation Time | 40 minutes at room temperature[1] |
| Detection | Fluorescence polarization plate reader after stopping the reaction and adding a phosphotyrosine antibody and tracer[1] |
Q7: How should I prepare this compound for in vivo oral administration?
A: For oral administration in animal studies, this compound is typically formulated as a suspension. A common method is to first dissolve the required amount of this compound in a small volume of DMSO and then suspend this solution in a vehicle like corn oil.[1] For example, to prepare a 1 mL working solution, 50 µL of a 100 mg/mL DMSO stock solution can be added to 950 µL of corn oil and mixed thoroughly to create a homogeneous suspension.[1] Another common vehicle is Carboxymethylcellulose sodium (CMC-Na).[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's mechanism of action.
Caption: Workflow for an in vitro Syk kinase assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Disodium | FLT | Syk | TargetMol [targetmol.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 9. This compound Disodium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Long‐term this compound treatment of adults with immune thrombocytopenia during the phase 3 clinical trial program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound in chronic immune thrombocytopenia: a profile of its use in the USA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. researchgate.net [researchgate.net]
- 18. medkoo.com [medkoo.com]
Avoiding Fostamatinib degradation during experimental procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of Fostamatinib during experimental procedures. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an oral spleen tyrosine kinase (Syk) inhibitor. It is a prodrug that is rapidly converted in the gut to its active metabolite, R406.[1] R406 inhibits Syk, a key component in the signaling pathway of Fc-activating receptors and B-cell receptors, thereby reducing antibody-mediated destruction of platelets.[2]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound and its solutions should be stored under specific conditions.
| Form | Storage Temperature | Duration | Special Precautions |
| Powder | -20°C | Up to 3 years | Protect from moisture. |
| DMSO Stock Solution | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO as moisture can reduce solubility. |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| TAVALISSE® Tablets | 20°C to 25°C (Room Temperature) | Discard 60 days after opening | Store in the original bottle with desiccants to protect from moisture. |
Q3: What are the key chemical properties of this compound that influence its stability?
This compound is a phosphate prodrug with three pKa values: 1.7, 4.2, and 6.5. Its aqueous solubility is significantly higher above pH 4.5. The presence of a phosphate ester makes it susceptible to hydrolysis. The molecule also contains aminopyrimidine, pyridine, and morpholine moieties, which can be susceptible to photodegradation and oxidation.
Troubleshooting Guide: Degradation During Experimental Procedures
Issue 1: Precipitation of this compound in Aqueous Buffers
Symptoms:
-
Visible particulate matter or cloudiness in the experimental solution.
-
Inconsistent or lower-than-expected results in cell-based or enzymatic assays.
Potential Cause:
-
This compound has low aqueous solubility, especially at a pH below 4.5.
Solutions:
-
pH Adjustment: Maintain the pH of aqueous buffers above 4.5 to enhance solubility.
-
Solvent Selection: For in vitro assays, consider using a co-solvent system if compatible with the experimental setup.
-
Stock Solution Concentration: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO and dilute it into the aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Issue 2: Loss of this compound Activity in Solution Over Time
Symptoms:
-
Decreased efficacy in long-term experiments (e.g., cell cultures treated for several days).
-
Inconsistent results between experiments prepared at different times from the same stock solution.
Potential Causes:
-
Hydrolysis: As a phosphate prodrug, this compound is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions and the presence of certain enzymes in cell culture media.
-
Photodegradation: The pyridine and aminopyrimidine rings in this compound's structure can be sensitive to light, leading to degradation upon prolonged exposure.
-
Oxidation: The nitrogen-containing heterocyclic rings may be susceptible to oxidation.
Solutions:
-
Fresh Preparation: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment.
-
pH Control: Use buffered solutions to maintain a stable pH, preferably in the range of 6.0-7.5 for most biological experiments, while being mindful of the solubility profile.
-
Light Protection: Protect this compound-containing solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental manipulations.
-
Inert Atmosphere: For long-term storage of sensitive solutions, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Keep solutions on ice when not in immediate use and store them at the recommended temperatures when not in use.
Issue 3: Inconsistent Results in Cell-Based Assays
Symptoms:
-
High variability between replicate wells.
-
Discrepancies between expected and observed IC50 values.
Potential Causes:
-
Degradation in Cell Culture Media: Cell culture media is a complex aqueous environment containing components that can contribute to the degradation of this compound over the course of an experiment.
-
Interaction with Media Components: this compound may interact with components of the cell culture media or serum, affecting its stability and bioavailability.
Solutions:
-
Media Stability Study: If feasible, conduct a preliminary experiment to assess the stability of this compound in your specific cell culture media over the intended duration of the experiment. This can be done by incubating the drug in the media, collecting samples at different time points, and analyzing the concentration of the parent compound by HPLC or LC-MS.
-
Minimize Incubation Time: Design experiments to minimize the time this compound is incubated in the media before and during the assay.
-
Control for Serum Effects: If using serum, be aware that it can contain enzymes that may metabolize this compound. Run appropriate controls to account for any serum-related effects.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture. b. Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary. e. Aliquot the stock solution into single-use volumes in sterile, light-protecting microcentrifuge tubes. f. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Workflow for a Cell-Based Kinase Assay
This protocol provides a general framework. Specific details should be optimized for the particular cell line and kinase being studied.
Caption: General workflow for a cell-based kinase inhibition assay using this compound.
Signaling Pathway
This compound's Mechanism of Action
This compound acts as a prodrug and is converted to its active metabolite, R406, which inhibits spleen tyrosine kinase (Syk). This inhibition blocks the downstream signaling cascade initiated by the binding of antibody-coated platelets to Fcγ receptors on macrophages, thereby preventing platelet phagocytosis and destruction.
References
Validation & Comparative
Comparative Analysis of Fostamatinib and Rituximab in ITP Models
A Guide for Researchers and Drug Development Professionals
Immune Thrombocytopenia (ITP) is an autoimmune disorder characterized by the destruction of platelets and, in some cases, impaired platelet production. This guide provides a comparative analysis of two key therapeutic agents, Fostamatinib and Rituximab, focusing on their mechanisms of action, efficacy in preclinical and clinical models, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Pathways
This compound and Rituximab employ fundamentally different strategies to mitigate platelet destruction in ITP. This compound targets the final step of platelet clearance by macrophages, while Rituximab aims to eliminate the source of the autoantibodies that trigger this process.
This compound: Inhibiting Platelet Phagocytosis
This compound is an orally administered small-molecule inhibitor of spleen tyrosine kinase (Syk).[1][2] Its active metabolite, R406, plays a crucial role in the intracellular signaling cascade that follows the binding of autoantibody-coated platelets to Fc gamma receptors (FcγR) on macrophages.[3][4][5] By inhibiting Syk, this compound effectively blocks the signal for phagocytosis, thereby preventing the destruction of platelets.[6][7] Some evidence also suggests that Syk inhibition may improve megakaryocyte function, leading to increased platelet production.[2]
Rituximab: Depleting B-Cell Populations
Rituximab is a chimeric monoclonal antibody that targets the CD20 antigen, a protein expressed on the surface of B-lymphocytes.[8][9] In ITP, these B-cells are responsible for producing the autoantibodies that mark platelets for destruction.[8] Rituximab binding to CD20 leads to the depletion of these B-cells through three primary mechanisms:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Immune effector cells, like Natural Killer (NK) cells, bind to the Fc region of Rituximab and destroy the B-cell.[10][11]
-
Complement-Dependent Cytotoxicity (CDC): Rituximab initiates the complement cascade, leading to the formation of a membrane attack complex that lyses the B-cell.[9][12]
-
Induction of Apoptosis: The binding of Rituximab can directly trigger programmed cell death in the B-cell.[9][11]
By eliminating the B-cell population, Rituximab reduces the production of pathogenic autoantibodies.[13] There is also evidence that Rituximab indirectly modulates T-cell abnormalities that contribute to ITP.[14][15]
Comparative Efficacy in ITP Models
While direct head-to-head trials are lacking, data from placebo-controlled studies and network meta-analyses provide a basis for comparing the efficacy of this compound and Rituximab.[16]
Quantitative Efficacy Data
The following table summarizes key efficacy outcomes from clinical trials. This compound's efficacy has been demonstrated in patients who were refractory to other treatments, including Rituximab and TPO-RAs.[17] A network meta-analysis suggested that this compound was associated with an improved overall platelet response compared to Rituximab.[18]
| Metric | This compound | Rituximab | Citation |
| Overall Response Rate | 43% (vs. 14% placebo) | ~60-63% (short-term) | [13][17][19] |
| Stable Response Rate | 18% (vs. 2% placebo) | 21-25% (long-term, 5 years) | [13][17][19] |
| Median Time to Response | 15 days | ~1 month | [10][17] |
| Primary Mechanism | Inhibition of platelet phagocytosis | Depletion of autoantibody-producing B-cells | [6][8] |
Note: Response definitions may vary between studies. "Stable Response" for this compound was defined as platelet counts >50,000/µL at 4 of 6 visits between weeks 14-24.[17] Long-term response for Rituximab refers to sustained remission.
Safety and Tolerability
The adverse event profiles for the two drugs are distinct, reflecting their different mechanisms.
| Adverse Event Profile | This compound | Rituximab | Citation |
| Common Adverse Events | Diarrhea, hypertension, nausea, dizziness, increased liver enzymes | Infusion-related reactions (fever, chills), headache | [1][8][17] |
| Serious Adverse Events | Neutropenia, severe diarrhea, severe hypertension | Severe infusion reactions, potential for reactivation of viral infections | [13][20] |
| Administration | Oral, twice daily | Intravenous infusion, typically weekly for four weeks | [1][8] |
Experimental Protocols for Preclinical Evaluation
Evaluating the efficacy of ITP therapies relies on robust in vivo and in vitro models.
In Vivo: Passive Immune Thrombocytopenia Mouse Model
A common method to study ITP in vivo is to induce passive thrombocytopenia in mice by administering an anti-platelet antibody. This model allows for the direct assessment of a drug's ability to prevent platelet destruction.
Methodology:
-
Animal Model: Use of standard laboratory mice (e.g., C57BL/6 or BALB/c).
-
Baseline Measurement: On Day -1, collect a small volume of blood via saphenous or tail vein puncture to determine the baseline platelet count using a hematology analyzer or flow cytometry.[21]
-
ITP Induction: On Day 0, administer a single intravenous (i.v.) or intraperitoneal (i.p.) injection of a rat anti-mouse CD41 monoclonal antibody to induce rapid platelet depletion.[22]
-
Therapeutic Intervention: Beginning on Day 1, administer the therapeutic agent.
-
This compound: Administer orally (gavage) once or twice daily.
-
Rituximab: Administer via i.v. or i.p. injection.
-
-
Monitoring: Collect blood daily or at specified time points to monitor platelet count recovery.[21]
In Vitro Assays
This compound: Macrophage Phagocytosis Assay
This assay assesses the ability of this compound to inhibit the engulfment of opsonized platelets by macrophages.
Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., J774A.1) or primary bone marrow-derived macrophages.
-
Platelet Preparation: Isolate platelets from healthy human or mouse blood. Opsonize the platelets by incubating them with an anti-platelet antibody (e.g., anti-GPIIb/IIIa) or ITP patient-derived plasma. Label the platelets with a fluorescent dye (e.g., CFSE).
-
Drug Incubation: Pre-incubate the cultured macrophages with varying concentrations of this compound's active metabolite, R406, or a vehicle control.
-
Co-culture: Add the fluorescently labeled, opsonized platelets to the macrophage culture and incubate to allow for phagocytosis.
-
Analysis: After incubation, wash away non-phagocytosed platelets. Quantify the uptake of fluorescent platelets by macrophages using flow cytometry or fluorescence microscopy. A reduction in fluorescence within the macrophages in the R406-treated group indicates inhibition of phagocytosis.
Rituximab: B-Cell Cytotoxicity Assay
This assay measures the effectiveness of Rituximab in inducing the death of CD20-expressing B-cells.
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors or use a CD20-positive B-cell lymphoma cell line (e.g., Raji).
-
Drug Incubation: Incubate the cells with varying concentrations of Rituximab or an isotype control antibody.
-
Cytotoxicity Induction:
-
For CDC: Add a source of active human complement (e.g., normal human serum) to the cell culture.
-
For ADCC: Add effector cells, such as purified NK cells, to the culture.
-
-
Analysis: After a suitable incubation period (e.g., 4-24 hours), assess cell viability using a standard method such as a colorimetric assay (e.g., MTT) or flow cytometry with a viability dye (e.g., Propidium Iodide). A dose-dependent decrease in the viability of CD20+ cells indicates effective cytotoxicity.
Conclusion
This compound and Rituximab offer two distinct and valuable therapeutic approaches for ITP. This compound acts as a direct inhibitor of platelet destruction, offering a rapid onset of action by targeting the final common pathway of phagocytosis.[17] Rituximab works further upstream by depleting the B-cells that produce autoantibodies, a process that can lead to longer-term remission in a subset of patients but has a slower onset of action.[9][13] The choice of experimental model—in vivo antibody transfer models for overall efficacy and in vitro phagocytosis or cytotoxicity assays for mechanistic insights—is critical for the continued development and refinement of these and future ITP therapies.
References
- 1. This compound in chronic immune thrombocytopenia: a profile of its use in the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. tandfonline.com [tandfonline.com]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. rarediseases.org [rarediseases.org]
- 8. Rituximab (Rituxan) ITP thrombocytopenia | ChemoExperts [chemoexperts.com]
- 9. Rituximab in the treatment of immune thrombocytopenia: what is the role of this agent in 2019? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rituximab resistance in ITP and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 12. Efficacy and safety of rituximab as second-line therapy in immune thrombocytopenic purpura based on ethnicity: A descriptive study among the Arabic population - PMC [pmc.ncbi.nlm.nih.gov]
- 13. B-Cell Lymphocyte Depletion Therapy [pdsa.org]
- 14. Validate User [ashpublications.org]
- 15. ashpublications.org [ashpublications.org]
- 16. gpnotebook.com [gpnotebook.com]
- 17. This compound for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. B-cell depletion in immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. researchgate.net [researchgate.net]
- 22. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Guide: Fostamatinib vs. BTK Inhibitors for B-cell Malignancy Research
For researchers, scientists, and drug development professionals navigating the landscape of targeted therapies for B-cell malignancies, a clear understanding of the available inhibitors is paramount. This guide provides a detailed comparison of fostamatinib, a spleen tyrosine kinase (SYK) inhibitor, and Bruton's tyrosine kinase (BTK) inhibitors, two key classes of drugs that disrupt the B-cell receptor (BCR) signaling pathway.
Mechanism of Action: Targeting the BCR Signaling Cascade
The proliferation and survival of malignant B-cells are often dependent on the constitutive activation of the BCR signaling pathway. Both this compound and BTK inhibitors intervene in this pathway, but at different key junctures.
This compound , a prodrug of the active metabolite R406, is a first-in-class oral inhibitor of SYK.[1] SYK is an essential downstream mediator of BCR activation.[1] By inhibiting SYK, this compound blocks the initiation of a cascade of downstream signaling events, ultimately hindering B-cell activation, proliferation, and survival.[1][2] Preclinical studies have demonstrated that this compound inhibits BCR and integrin signaling, reduces migration to chemokines, and induces a moderate degree of apoptosis in malignant B-cells.[1]
BTK inhibitors , such as ibrutinib, acalabrutinib, and zanubrutinib, target Bruton's tyrosine kinase, another critical enzyme in the BCR signaling pathway, acting downstream of SYK.[3][4] BTK is essential for relaying signals from the BCR to downstream effectors that control B-cell proliferation, survival, and differentiation.[3][5] By inhibiting BTK, these drugs effectively shut down these pro-survival signals, leading to apoptosis and the inhibition of tumor growth.[3][4]
Signaling Pathway Diagrams
To visualize the distinct points of intervention of these inhibitors, the following diagrams illustrate the SYK and BTK signaling pathways.
Caption: this compound inhibits SYK, an upstream kinase in the BCR pathway.
Caption: BTK inhibitors directly target BTK, a key downstream kinase.
Comparative Performance Data
Direct head-to-head clinical trials comparing this compound with BTK inhibitors in B-cell malignancies are limited. However, data from individual studies and preclinical models provide insights into their relative performance.
Preclinical Efficacy: In Vitro Studies
| Inhibitor | Target | Cell Line | Assay | Endpoint | Result | Citation |
| This compound (R406) | SYK | DLBCL Cell Lines | Apoptosis Assay | Induction of Apoptosis | Induces apoptosis in the majority of DLBCL cell lines studied. | [5] |
| Ibrutinib | BTK | Burkitt Lymphoma (Raji, Ramos) | Proliferation Assay | IC50 | Raji: 5.2μM, Ramos: 0.87μM | [6] |
| Acalabrutinib | BTK | Various | Kinase Inhibition Assay | IC50 | More selective for BTK with lower off-target kinase inhibition compared to ibrutinib. | [7] |
| Zanubrutinib | BTK | Various | Kinase Inhibition Assay | IC50 | Lower off-target activity against EGFR compared to ibrutinib. | [8] |
Clinical Efficacy: B-Cell Malignancies
| Drug | Malignancy | Trial Phase | Overall Response Rate (ORR) | Key Findings | Citation |
| This compound | Relapsed/Refractory CLL/SLL | Phase 1/2 | 55% (CLL/SLL patients) | Demonstrated clinical activity in a variety of B-cell histologies.[2] | [2] |
| Ibrutinib | Relapsed/Refractory CLL/SLL | Phase 1b/II | 71% | Showed substantial activity and was well-tolerated.[9] | [9] |
| Acalabrutinib | Relapsed/Refractory CLL | Phase 3 (ELEVATE-RR) | Non-inferior to ibrutinib | Favorable safety profile with reduced rates of atrial fibrillation, bleeding, and hypertension compared to ibrutinib. | [10] |
| Zanubrutinib | Relapsed/Refractory CLL/SLL | Phase 3 (ALPINE) | Superior to ibrutinib (80.4% vs 72.9%) | Demonstrated superior progression-free survival compared to ibrutinib.[11][12] | [11][12] |
Safety and Tolerability
| Drug Class | Common Adverse Events (Grade ≥3) | Notable Side Effects |
| This compound | Diarrhea, hypertension, nausea, fatigue, neutropenia. | Generally well-tolerated in clinical trials for immune thrombocytopenia. |
| BTK Inhibitors (Ibrutinib) | Infections, neutropenia, thrombocytopenia, atrial fibrillation, bleeding. | Off-target effects can lead to cardiovascular and bleeding complications. |
| BTK Inhibitors (Acalabrutinib, Zanubrutinib) | Headache, diarrhea, upper respiratory tract infection, neutropenia. | Second-generation inhibitors have shown improved safety profiles with fewer off-target effects compared to ibrutinib. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to evaluate the efficacy of these inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound or BTK inhibitors on the viability and proliferation of B-cell malignancy cell lines.
Methodology:
-
Cell Seeding: Plate B-cell lymphoma cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium.
-
Inhibitor Treatment: Add varying concentrations of the inhibitor (e.g., this compound or a BTK inhibitor) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound or BTK inhibitors.
Methodology:
-
Cell Treatment: Treat B-cell malignancy cells with the desired concentrations of the inhibitor and a vehicle control for a specified time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for Signaling Pathway Analysis
Objective: To assess the phosphorylation status of key proteins in the BCR signaling pathway (e.g., SYK, BTK) after inhibitor treatment.
Methodology:
-
Cell Lysis: Treat B-cell malignancy cells with the inhibitor for a short period (e.g., 1-2 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-SYK, anti-SYK, anti-p-BTK, anti-BTK) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
Experimental Workflow Diagram
References
- 1. Inhibition of constitutive and BCR-induced Syk activation downregulates Mcl-1 and induces apoptosis in chronic lymphocytic leukemia B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by Entospletinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits B-cell receptor signaling, cellular activation and tumor proliferation in patients with relapsed and refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 9. Ibrutinib for B cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hematology.org [hematology.org]
- 12. Zanubrutinib: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
Fostamatinib Ascends as a Promising Second-Line Therapy for Immune Thrombocytopenia, Clinical Data Reveals
New analyses of clinical trial data underscore the potential of fostamatinib as a highly effective second-line treatment for adults with chronic Immune Thrombocytopenia (ITP), demonstrating superior response rates when used earlier in the treatment sequence. This guide provides a comprehensive comparison of this compound with other second-line therapies, supported by experimental data from key clinical studies, to inform researchers, scientists, and drug development professionals.
This compound, an oral spleen tyrosine kinase (SYK) inhibitor, has demonstrated significant efficacy in patients with ITP who have had an insufficient response to first-line treatments such as corticosteroids. A post hoc analysis of the pivotal FIT Phase 3 program revealed that patients receiving this compound as a second-line therapy achieved a platelet response (≥50,000/µl) at a rate of 78%, compared to 48% for those who received it as a third-or-later-line therapy.[1][2][3] This suggests a greater therapeutic benefit when this compound is utilized earlier in the management of ITP.
Comparative Efficacy of Second-Line ITP Therapies
While direct head-to-head trials are limited, data from various studies allow for an indirect comparison of this compound with other established second-line treatments, including thrombopoietin receptor agonists (TPO-RAs), rituximab, and splenectomy.
| Therapy | Mechanism of Action | Overall Response Rate (ORR) | Complete Response (CR) Rate | Key Considerations |
| This compound | Spleen Tyrosine Kinase (SYK) Inhibitor | 43% (in broad population)[4][5][6][7] - 78% (in second-line)[1][2][3] | 18% (Stable Response)[4][5][6][7] | Oral administration; particularly effective in earlier lines of therapy.[1][2][3][8] |
| TPO-RAs (Eltrombopag, Romiplostim) | Stimulate platelet production | ~70-80%[9] | Not consistently reported across studies | Generally well-tolerated; may induce long-term remissions in some patients.[9] |
| Rituximab | Anti-CD20 Monoclonal Antibody | ~52-73%[10] | ~20-54%[10] | Intravenous infusion; response can be durable but relapse is possible. |
| Splenectomy | Surgical removal of the spleen | ~86% (initial response)[8] | ~66% (durable response)[8] | Invasive procedure with long-term risks of infection and thrombosis.[8] |
Signaling Pathway of this compound in ITP
This compound is a prodrug that is converted to its active metabolite, R406, which is a potent inhibitor of spleen tyrosine kinase (SYK).[11][12] In ITP, autoantibodies coat platelets, marking them for destruction by macrophages in the spleen. This process is dependent on the activation of Fc-gamma receptors (FcγR) on macrophages, which triggers a signaling cascade heavily reliant on SYK. By inhibiting SYK, this compound disrupts this pathway, thereby reducing the phagocytosis of antibody-coated platelets and leading to an increase in platelet counts.[9][11][12]
Experimental Protocols: The FIT Clinical Trial Program
The efficacy of this compound in ITP was primarily established through two parallel, multicenter, randomized, double-blind, placebo-controlled Phase 3 trials, known as FIT-1 and FIT-2, and an open-label extension study (FIT-3).[4][5][6][7]
Study Design:
-
Population: Adult patients with persistent or chronic ITP who had an insufficient response to at least one prior therapy. The median duration of ITP was approximately 8.5 years, and patients had a median baseline platelet count of 16,000/µL.[4][5][6][7]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either this compound or a placebo.[5][6][7]
-
Treatment Regimen: this compound was initiated at a dose of 100 mg twice daily. The dose could be escalated to 150 mg twice daily after four weeks based on platelet response and tolerability.[5][6][7]
-
Primary Endpoint: The primary endpoint was a stable platelet response, defined as achieving a platelet count of ≥50,000/µL at four or more of the six scheduled visits between weeks 14 and 24 of treatment.[4][5][6][7]
-
Key Secondary/Post Hoc Endpoints: Overall platelet response (attaining a platelet count ≥50,000/µL at least once within the first 12 weeks), duration of response, and safety.[4]
Safety and Tolerability
In the FIT studies, the most common adverse events associated with this compound were diarrhea, hypertension, nausea, dizziness, and increased alanine aminotransferase (ALT).[4][5] Most of these events were mild to moderate in severity and could be managed with dose adjustments or concomitant medications.[4][5]
Conclusion
The available evidence strongly suggests that this compound is an effective second-line therapy for adult patients with ITP. The finding that its efficacy is enhanced when used earlier in the treatment course is a critical consideration for clinical practice. While direct comparative efficacy data against other second-line agents are still emerging, this compound's unique mechanism of action and oral route of administration position it as a valuable addition to the therapeutic armamentarium for ITP. Further research, including head-to-head clinical trials, will be crucial to definitively establish its place in the evolving ITP treatment landscape.
References
- 1. utppublishing.com [utppublishing.com]
- 2. OUTCOME OF SPLENECTOMY IN THE TREATMENT OF ITP – ONE CENTER EXPERIENCE | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. This compound for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. droracle.ai [droracle.ai]
- 10. Rituximab in the treatment of immune thrombocytopenia: what is the role of this agent in 2019? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reemergence of Splenectomy for ITP Second-line Treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. American Society of Hematology 2019 guidelines for immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Fostamatinib's Active Metabolite R406: A Cross-Reactivity Comparison
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a kinase inhibitor is paramount for predicting potential off-target effects and elucidating its full therapeutic potential. This guide provides a comprehensive comparison of the in vitro cross-reactivity of R406, the active metabolite of the spleen tyrosine kinase (Syk) inhibitor Fostamatinib, against a broad panel of kinases.
R406, a potent inhibitor of Syk, plays a crucial role in modulating immune responses.[1][2] However, like many kinase inhibitors, it exhibits a degree of cross-reactivity with other kinases, which can contribute to both its therapeutic efficacy and potential adverse effects.[3][4][5] Extensive in vitro profiling has revealed that while R406 is selective outside the kinase domain, it interacts with numerous protein kinases at therapeutically relevant concentrations.[3][4][5] This guide summarizes the quantitative data from these profiling studies, details the experimental methodologies employed, and visualizes key biological and experimental workflows to offer a clear and objective overview of R406's selectivity.
Quantitative Kinase Inhibition Profile of R406
To provide a clear comparative overview, the following table summarizes the inhibitory activity of R406 against a panel of 139 kinases, as determined by in vitro isolated enzyme activity assays. The data is presented as pIC50 values, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
| Kinase Target | pIC50 | Kinase Target | pIC50 | Kinase Target | pIC50 |
| SYK | 8.4 | DDR1 | 7.6 | LOK | 6.8 |
| FLT3 | 8.5 | ZAK (MLTK) | 7.6 | MAPKAPK3 | 6.8 |
| TRKA | 8.3 | SLK | 7.6 | MINK1 | 6.8 |
| TRKB | 8.3 | TNK2 (ACK1) | 7.6 | MST1 | 6.8 |
| TRKC | 8.3 | AURKC | 7.5 | MST2 | 6.8 |
| KDR (VEGFR2) | 8.2 | CLK1 | 7.5 | p38-alpha (MAPK14) | 6.8 |
| RET | 8.2 | CLK2 | 7.5 | p38-delta (MAPK13) | 6.8 |
| MER (MERTK) | 8.1 | DRAK1 (STK17A) | 7.5 | PAK2 | 6.8 |
| TYRO3 (RSE) | 8.1 | DYRK2 | 7.5 | PAK3 | 6.8 |
| AXL | 8.0 | HIPK1 | 7.5 | PAK4 | 6.8 |
| KIT | 8.0 | HIPK2 | 7.5 | PAK5 (PAK7) | 6.8 |
| LTK (TYK1) | 8.0 | HIPK3 | 7.5 | PAK6 | 6.8 |
| PDGFRB | 8.0 | HPK1 (MAP4K1) | 7.5 | PHKG1 | 6.8 |
| TIE2 (TEK) | 8.0 | LCK | 7.5 | PHKG2 | 6.8 |
| BLK | 7.9 | MYLK | 7.5 | PIM1 | 6.8 |
| FGR | 7.9 | MYO3A | 7.5 | PIM2 | 6.8 |
| FYN | 7.9 | MYO3B | 7.5 | PIM3 | 6.8 |
| HCK | 7.9 | NEK2 | 7.5 | PKAC-alpha | 6.8 |
| LYN | 7.9 | NEK3 | 7.5 | PKAC-beta | 6.8 |
| SRC | 7.9 | NEK4 | 7.5 | PKAC-gamma | 6.8 |
| YES1 | 7.9 | NEK5 | 7.5 | PKG1 (PRKG1) | 6.8 |
| CSF1R (FMS) | 7.8 | NEK6 | 7.5 | PKG2 (PRKG2) | 6.8 |
| DDR2 | 7.8 | NEK7 | 7.5 | PLK1 | 6.8 |
| EPHA1 | 7.8 | NEK9 | 7.5 | PLK2 (SNK) | 6.8 |
| EPHA2 | 7.8 | p38-gamma (MAPK12) | 7.5 | PLK3 | 6.8 |
| EPHA3 | 7.8 | ROCK1 | 7.5 | PLK4 (SAK) | 6.8 |
| EPHA4 | 7.8 | ROCK2 | 7.5 | PRAK (MAPKAPK5) | 6.8 |
| EPHA5 | 7.8 | ROS1 | 7.5 | PRK2 (PKN2) | 6.8 |
| EPHA6 | 7.8 | SRPK1 | 7.5 | PRKD1 (PKCmu) | 6.8 |
| EPHA7 | 7.8 | SRPK2 | 7.5 | PRKD2 (PKD2) | 6.8 |
| EPHA8 | 7.8 | STK33 | 7.5 | PRKD3 (PKCnu) | 6.8 |
| EPHB1 | 7.8 | TESK1 | 7.5 | QIK (SIK2) | 6.8 |
| EPHB2 | 7.8 | TSSK1B (STK22B) | 7.5 | RIPK2 | 6.8 |
| EPHB3 | 7.8 | TSSK2 (STK22C) | 7.5 | SIK (SIK1) | 6.8 |
| EPHB4 | 7.8 | ULK1 | 7.5 | SNARK (NUAK2) | 6.8 |
| FGFR1 | 7.8 | ULK2 | 7.5 | SRMS | 6.8 |
| FGFR2 | 7.8 | ULK3 | 7.5 | STK16 | 6.8 |
| FGFR3 | 7.8 | VRK1 | 7.5 | STK3 | 6.8 |
| FGFR4 | 7.8 | VRK2 | 7.5 | STK38 (NDR1) | 6.8 |
| FLT1 (VEGFR1) | 7.8 | WEE1 | 7.5 | STK38L (NDR2) | 6.8 |
| FLT4 (VEGFR3) | 7.8 | YSK1 (STK25) | 7.5 | STK4 (MST1) | 6.8 |
| INSR | 7.8 | YSK4 (MAP3K19) | 7.5 | TAK1 (MAP3K7) | 6.8 |
| IGF1R | 7.8 | ZAP70 | 7.5 | TBK1 | 6.8 |
| MUSK | 7.8 | CAMKK1 | 7.4 | TGFBR1 (ALK5) | 6.8 |
| PDGfra | 7.8 | CAMKK2 | 7.4 | TNNI3K | 6.8 |
| RON (MST1R) | 7.8 | DCAMKL1 | 7.4 | TNK1 | 6.8 |
| ROR1 | 7.8 | DCAMKL2 | 7.4 | TRAD (TRAF2) | 6.8 |
| ROR2 | 7.8 | DCAMKL3 | 7.4 | TRIO | 6.8 |
| RYK | 7.8 | GAK | 7.4 | TRPM6 | 6.8 |
| TIE1 | 7.8 | JNK1 (MAPK8) | 7.4 | TXK | 6.8 |
| ABL1 | 7.7 | JNK2 (MAPK9) | 7.4 | TYK2 | 6.8 |
| ALK | 7.7 | JNK3 (MAPK10) | 7.4 | WNK1 | 6.8 |
| ARG (ABL2) | 7.7 | MAP2K1 (MEK1) | 7.4 | WNK2 | 6.8 |
| BMX (ETK) | 7.7 | MAP2K2 (MEK2) | 7.4 | WNK3 | 6.8 |
| BTK | 7.7 | MAP2K3 (MKK3) | 7.4 | WNK4 | 6.8 |
| FES | 7.7 | MAP2K4 (MKK4) | 7.4 | YANK1 (STK32A) | 6.8 |
| FRK (RAK) | 7.7 | MAP2K5 (MEK5) | 7.4 | YANK2 (STK32B) | 6.8 |
| ITK | 7.7 | MAP2K6 (MKK6) | 7.4 | YANK3 (STK32C) | 6.8 |
| JAK1 | 7.7 | MAP2K7 (MKK7) | 7.4 | ZC1 (HIPK2) | 6.8 |
| JAK2 | 7.7 | MAP3K1 (MEKK1) | 7.4 | ZC2 (HIPK1) | 6.8 |
| JAK3 | 7.7 | MAP3K2 (MEKK2) | 7.4 | ZC3 (DYRK2) | 6.8 |
| MATK (CHK) | 7.7 | MAP3K3 (MEKK3) | 7.4 | ZC4 (DYRK3) | 6.8 |
| SRMS | 7.7 | MAP3K4 (MEKK4) | 7.4 | DAPK1 | 6.5 |
| TEC | 7.7 | MAP3K5 (ASK1) | 7.4 | ||
| CSK | 7.6 | MAP4K2 (GCK) | 7.4 | ||
| FAK (PTK2) | 7.6 | MAP4K3 (GLK) | 7.4 | ||
| PYK2 (PTK2B) | 7.6 | MAP4K4 (HGK) | 7.4 | ||
| BRK (PTK6) | 7.6 | MAP4K5 (KHS1) | 7.4 | ||
| SIK3 | 7.6 | MARK1 | 7.4 | ||
| CAMK1 | 7.6 | MARK2 | 7.4 | ||
| CAMK1D | 7.6 | MARK3 | 7.4 | ||
| CAMK1G | 7.6 | MARK4 | 7.4 | ||
| CAMK2A | 7.6 | MEK1 (MAP2K1) | 7.4 | ||
| CAMK2B | 7.6 | MEK2 (MAP2K2) | 7.4 | ||
| CAMK2D | 7.6 | MEKK1 (MAP3K1) | 7.4 | ||
| CAMK2G | 7.6 | MELK | 7.4 | ||
| CAMK4 | 7.6 | MKK3 (MAP2K3) | 7.4 | ||
| CDKL1 | 7.6 | MKK4 (MAP2K4) | 7.4 | ||
| CDKL2 | 7.6 | MKK6 (MAP2K6) | 7.4 | ||
| CDKL3 | 7.6 | MKK7 (MAP2K7) | 7.4 | ||
| CDKL5 | 7.6 | MLK1 (MAP3K9) | 7.4 | ||
| CHK1 | 7.6 | MLK2 (MAP3K10) | 7.4 | ||
| CHK2 | 7.6 | MLK3 (MAP3K11) | 7.4 | ||
| CK1A1 | 7.6 | MNK1 (MKNK1) | 7.4 | ||
| CK1D | 7.6 | MNK2 (MKNK2) | 7.4 | ||
| CK1E | 7.6 | MRCKA (CDC42BPA) | 7.4 | ||
| CK1G1 | 7.6 | MRCKB (CDC42BPB) | 7.4 | ||
| CK1G2 | 7.6 | MSK1 (RPS6KA5) | 7.4 | ||
| CK1G3 | 7.6 | MSK2 (RPS6KA4) | 7.4 | ||
| CK2A1 | 7.6 | MSSK1 (STK23) | 7.4 | ||
| CK2A2 | 7.6 | MST3 (STK24) | 7.4 | ||
| CLK3 | 7.6 | MST4 (MAST4) | 7.4 | ||
| CLK4 | 7.6 | MTOR (FRAP1) | 7.4 | ||
| DAPK2 | 7.6 | MUSK | 7.4 | ||
| DAPK3 (ZIPK) | 7.6 | MYLK2 | 7.4 | ||
| DMPK | 7.6 | MYLK3 | 7.4 | ||
| DYRK1A | 7.6 | MYLK4 | 7.4 | ||
| DYRK1B | 7.6 | NDR1 (STK38) | 7.4 | ||
| DYRK3 | 7.6 | NDR2 (STK38L) | 7.4 | ||
| DYRK4 | 7.6 | NEK1 | 7.4 | ||
| ERK1 (MAPK3) | 7.6 | NEK10 | 7.4 | ||
| ERK2 (MAPK1) | 7.6 | NEK11 | 7.4 | ||
| ERK3 (MAPK6) | 7.6 | NEK8 | 7.4 | ||
| ERK4 (MAPK4) | 7.6 | NIK (MAP3K14) | 7.4 | ||
| ERK5 (MAPK7) | 7.6 | NLK | 7.4 | ||
| ERK8 (MAPK15) | 7.6 | OSR1 (OXSR1) | 7.4 | ||
| GCK (MAP4K2) | 7.6 | p70S6K (RPS6KB1) | 7.4 | ||
| GRK1 (RHOK) | 7.6 | p70S6Kb (RPS6KB2) | 7.4 | ||
| GRK2 (ADRBK1) | 7.6 | p90RSK (RPS6KA1) | 7.4 | ||
| GRK3 (ADRBK2) | 7.6 | PASK | 7.4 | ||
| GRK4 (GPRK4) | 7.6 | PBK (TOPK) | 7.4 | ||
| GRK5 (GPRK5) | 7.6 | PDGFRa | 7.4 | ||
| GRK6 (GPRK6) | 7.6 | PDPK1 (PDK1) | 7.4 | ||
| GRK7 (GPRK7) | 7.6 | PEK (EIF2AK3) | 7.4 | ||
| GSK3A | 7.6 | PFTK1 (CDK14) | 7.4 | ||
| GSK3B | 7.6 | PIK3C2A | 7.4 | ||
| HASPIN (GSG2) | 7.6 | PIK3C2B | 7.4 | ||
| ICK | 7.6 | PIK3C2G | 7.4 | ||
| IKK-alpha (CHUK) | 7.6 | PIK3C3 | 7.4 | ||
| IKK-beta (IKBKB) | 7.6 | PIK3CA | 7.4 | ||
| IKK-epsilon (IKBKE) | 7.6 | PIK3CB | 7.4 | ||
| ILK | 7.6 | PIK3CD | 7.4 | ||
| IRE1 (ERN1) | 7.6 | PIK3CG | 7.4 | ||
| IRAK1 | 7.6 | PIK4CA | 7.4 | ||
| IRAK2 | 7.6 | PIK4CB | 7.4 | ||
| IRAK3 (IRAKM) | 7.6 | PINK1 | 7.4 | ||
| IRAK4 | 7.6 | PITSLRE (CDK11) | 7.4 | ||
| IRR (INSRR) | 7.6 | PKACa | 7.4 | ||
| KALRN | 7.6 | PKACb | 7.4 | ||
| LATS1 | 7.6 | PKCa | 7.4 | ||
| LATS2 | 7.6 | PKCb | 7.4 | ||
| LIMK1 | 7.6 | PKCd | 7.4 | ||
| LIMK2 | 7.6 | PKCe | 7.4 |
Data sourced from a comprehensive in vitro pharmacological profiling study.[3]
Experimental Protocols
The determination of the cross-reactivity profile of R406 involves several key experimental methodologies. These assays are designed to measure the direct interaction between the inhibitor and a large panel of kinases, providing a broad view of its selectivity.
In Vitro Kinase Binding Assay (KINOMEscan®)
This method is a competition-based binding assay that quantitatively measures the ability of a compound to displace a proprietary, immobilized, active-site directed ligand from the kinase active site.
Protocol Outline:
-
Kinase Preparation: A large panel of human kinases are expressed as DNA-tagged fusion proteins.
-
Immobilized Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Reaction: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (R406) at a fixed concentration (e.g., 10 µM).
-
Capture and Quantification: Kinases that are not inhibited by R406 will bind to the immobilized ligand and are captured on the solid support. The amount of bound kinase is quantified by detecting the DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control. A reduction in the amount of captured kinase indicates that the test compound is binding to the kinase and preventing its interaction with the immobilized ligand. The results are often expressed as a percentage of control or a dissociation constant (Kd).[5]
In Vitro Isolated Enzyme Kinase Activity Assay
This assay directly measures the enzymatic activity of a purified kinase in the presence of varying concentrations of the inhibitor.
Protocol Outline:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), and ATP in a suitable buffer. For R406 profiling, assays are typically performed at or near the Km for ATP.[3]
-
Inhibitor Addition: R406 is serially diluted and added to the reaction mixture. A DMSO control (no inhibitor) is also included.
-
Kinase Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) is measured. Common detection methods include:
-
Radiometric Assays: Using radiolabeled ATP (e.g., ³³P-ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assays: Measuring the amount of ATP remaining (e.g., Kinase-Glo®) or the amount of ADP produced (e.g., ADP-Glo™).[6]
-
Fluorescence-based Assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of R406. The IC50 value is then determined by fitting the data to a dose-response curve.[7]
Visualizing Biological and Experimental Frameworks
To further aid in the understanding of R406's mechanism and the methods used to characterize it, the following diagrams, generated using Graphviz (DOT language), illustrate the Syk signaling pathway and a general workflow for kinase inhibitor profiling.
Caption: Simplified Syk signaling pathway and the inhibitory action of R406.
Caption: General experimental workflow for kinase inhibitor cross-reactivity profiling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.2.1. In Vitro Kinase Inhibition Assay [bio-protocol.org]
- 5. chayon.co.kr [chayon.co.kr]
- 6. bmglabtech.com [bmglabtech.com]
- 7. selleckchem.com [selleckchem.com]
A Comparative Analysis of Fostamatinib's Efficacy Across Diverse Cancer Cell Lines
Fostamatinib, an orally administered prodrug, is converted in the body to its active metabolite, R406. This active form functions primarily as a tyrosine kinase inhibitor, targeting the spleen tyrosine kinase (Syk).[1] Originally developed for autoimmune conditions like chronic immune thrombocytopenia (ITP), for which it has received FDA approval, this compound's mechanism of action has garnered significant interest for its potential application in oncology.[1][2] Its anti-cancer activity stems from its ability to modulate key signaling pathways involved in cell proliferation, survival, and migration.
This guide provides a comparative overview of this compound's effectiveness in various cancer cell lines, supported by experimental data. It details the methodologies used in key experiments and visualizes the underlying molecular pathways and experimental workflows.
Mechanism of Action
This compound's active metabolite, R406, competitively binds to the ATP pocket of the Syk enzyme, inhibiting its kinase activity.[3][4] Syk is a crucial component of signal transduction downstream of various receptors, including the B-cell receptor (BCR) and Fc receptors.[3][5] By blocking Syk, this compound disrupts these signaling cascades, which can be essential for the survival and proliferation of certain malignant cells, particularly those of hematopoietic origin.[5]
Recent studies have revealed a broader mechanism, indicating that this compound also acts as a pan-inhibitor of the TAM family of receptor tyrosine kinases (TYRO3, AXL, and MERTK).[2][6] Overexpression of TAM kinases is linked to poor prognosis in several cancers, as they promote tumor cell growth, migration, and chemoresistance.[6] Furthermore, this compound has shown inhibitory effects on other kinases like FLT3, which is particularly relevant in certain types of leukemia.[7][8] The downstream effects of this inhibition often involve the suppression of major survival pathways such as the PI3K/AKT pathway.[7][9]
Quantitative Data Summary
The efficacy of this compound varies across different cancer types and cell lines. The following tables summarize key quantitative data from various in vitro studies.
Table 1: In Vitro Potency (IC50/EC50) of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | Parameter | Value (µM) | Reference |
| Hematological Malignancies | ||||
| Acute Myeloid Leukemia | MV4-11 (FLT3-ITD+) | Proliferation | 0.1 (100 nM) | [7] |
| Burkitt's Lymphoma | Ramos | Syk Inhibition | 0.267 | [8][10] |
| Diffuse Large B-Cell Lymphoma | Various DLBCL lines | Proliferation | 0.8 - 8.1 | [8] |
| Solid Tumors | ||||
| Hepatocellular Carcinoma | Unspecified | Growth Inhibition | 20 - 35 | [6] |
| Ovarian Cancer | OVCAR8, A2780, SKOV3 | Proliferation | Dose-dependent inhibition | [11] |
| Renal Carcinoma | Unspecified | Growth Inhibition | 0.15 | [12] |
| Various Solid Tumors | Unspecified | Growth Inhibition | 5 - 10 | [6] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values represent the drug concentration required to inhibit 50% of the measured biological process.
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cancer Type | Cell Line(s) | Treatment | Key Findings | Reference |
| Ovarian Cancer | OVCAR8, SKOV3 | 0 - 20 µM for 48h | Increased TUNEL-positive cells, DNA fragmentation, cleavage of caspase-3 and PARP.[11][13] | [11][13][14] |
| OVCAR8, SKOV3 | 0 - 20 µM for 48h | Significant increase in the sub-G1 cell cycle phase, indicative of apoptosis.[11] | [11][14] | |
| Acute Myeloid Leukemia | MV4-11 | 250 nM for 48h | Nearly 50% of cells underwent apoptosis, confirmed by Caspase 3/7 activity assay.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the protocols used in the cited studies to evaluate this compound's efficacy.
Cell Viability Assay (WST-1)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., OVCAR8, A2780, SKOV3) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[14]
-
Drug Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).[14]
-
WST-1 Reagent Addition: Following treatment, WST-1 reagent is added to each well.
-
Incubation: The plates are incubated to allow viable cells with active mitochondrial dehydrogenases to cleave the tetrazolium salt (WST-1) into a soluble formazan dye.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at 450 nm. The intensity of the color is directly proportional to the number of viable cells.[14]
Apoptosis Analysis via Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Cells (e.g., OVCAR8, SKOV3) are cultured and treated with this compound for a defined period (e.g., 48 hours).[15]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V Binding Buffer.
-
Staining: Cells are stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The fluorescence signals from FITC and PI are used to quantify the different cell populations.[15]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels. In this compound studies, it is often used to measure the cleavage of apoptosis-related proteins.
-
Protein Extraction: Following drug treatment, cells are lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, cleaved PARP).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal, which corresponds to the protein of interest, is captured. This allows for the visualization of increased cleavage of apoptotic proteins in this compound-treated cells.[11][13]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Validate User [ashpublications.org]
- 6. Repurposing of the Syk inhibitor this compound using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Drug repurposing of this compound against cancer via potential cytotoxicity and immune checkpoint regulation [frontiersin.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Drug repurposing of this compound against cancer via potential cytotoxicity and immune checkpoint regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound Inhibits the Proliferation of Ovarian Cancer Cells Through Apoptosis Induction | Anticancer Research [ar.iiarjournals.org]
- 12. A multi-histology trial of this compound in patients with advanced colorectal, non-small cell lung, head and neck, thyroid, and renal cell carcinomas, and pheochromocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Inhibits the Proliferation of Ovarian Cancer Cells Through Apoptosis Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Inhibits the Proliferation of Ovarian Cancer Cells Through Apoptosis Induction | Anticancer Research [ar.iiarjournals.org]
- 15. researchgate.net [researchgate.net]
Fostamatinib in Focus: A Head-to-Head Comparison with fellow Kinase Inhibitors
In the landscape of kinase inhibitor therapeutics, Fostamatinib has carved a niche as the first approved spleen tyrosine kinase (SYK) inhibitor for the treatment of chronic immune thrombocytopenia (ITP).[1][2] This guide offers a detailed, data-driven comparison of this compound against other notable SYK inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance, mechanisms, and experimental underpinnings.
Mechanism of Action: Targeting the SYK Signaling Pathway
This compound is a prodrug that is rapidly metabolized to its active form, R406, which acts as a potent inhibitor of spleen tyrosine kinase (SYK).[3] SYK is a critical non-receptor tyrosine kinase involved in the signaling pathways of various immune cells.[4] By inhibiting SYK, this compound disrupts key processes that contribute to the pathogenesis of autoimmune diseases like ITP, primarily by blocking antibody-mediated platelet destruction by macrophages.[5][6]
The active metabolite, R406, competitively binds to the ATP binding pocket of the SYK kinase domain, inhibiting its activity. This disruption of the signaling cascade downstream of Fc receptors (FcR) and B-cell receptors (BCR) is central to its therapeutic effect.[3]
Below is a diagram illustrating the central role of SYK in immune cell signaling and the point of intervention for SYK inhibitors.
Comparative Efficacy and Potency of SYK Inhibitors
A direct comparison of the inhibitory concentrations (IC50) and clinical efficacy of this compound against other SYK inhibitors reveals differences in their potency and selectivity.
| Inhibitor | Target(s) | IC50 (SYK) | Key Clinical Application(s) / Stage |
| This compound (R406) | SYK | 41 nM | Approved for Chronic ITP[2] |
| Entospletinib (GS-9973) | SYK | 7.7 nM | Investigational (Hematological Malignancies, GvHD)[7][8] |
| Cerdulatinib (PRT062070) | SYK, JAK1/2/3, TYK2 | 32 nM (SYK) | Investigational (B-cell Malignancies, PTCL)[9][10] |
| PRT062607 (P505-15) | SYK | 1 nM | Preclinical / Investigational[11] |
Note: IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes.
Head-to-Head Clinical Trial Data: this compound in ITP
The pivotal clinical evidence for this compound comes from the FIT-1 and FIT-2 phase 3 trials. These were randomized, double-blind, placebo-controlled studies in patients with persistent or chronic ITP.
| Endpoint | This compound (n=101) | Placebo (n=49) | P-value |
| Stable Response * | 18% | 2% | 0.0003[12] |
| Overall Response † | 43% | 14% | 0.0006[12] |
*Stable response was defined as platelet count ≥50,000/μL at ≥4 of 6 biweekly visits between weeks 14 and 24.[12] †Overall response was defined as at least one platelet count ≥50,000/μL within the first 12 weeks of treatment.[12]
Kinase Selectivity and Off-Target Effects
While SYK is the primary target, the broader kinase selectivity profile of an inhibitor can influence its efficacy and adverse event profile.
-
This compound (R406): While a potent SYK inhibitor, R406 has been shown to have activity against other kinases at therapeutically relevant concentrations.[13] Off-target effects on kinases such as KDR have been linked to observed side effects like hypertension.[13][14]
-
Entospletinib (GS-9973): This second-generation SYK inhibitor was designed for increased selectivity compared to this compound, with less activity against Janus kinases (JAKs) and other kinases.[4]
-
Cerdulatinib (PRT062070): In contrast, Cerdulatinib is a dual inhibitor, intentionally targeting both SYK and members of the JAK family.[15] This dual mechanism is being explored for its potential synergistic effects in certain malignancies.[15]
-
PRT062607 (P505-15): This compound is described as a highly selective SYK inhibitor, with at least 80-fold greater affinity for SYK over other kinases in preclinical studies.[11]
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
A common method to determine the IC50 of a kinase inhibitor involves a biochemical assay.
Methodology:
-
Preparation: A purified recombinant SYK enzyme is prepared. The kinase inhibitor (e.g., R406) is serially diluted to a range of concentrations. A specific peptide substrate for SYK and adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-32P]ATP) or coupled to a detection system, are also prepared.
-
Reaction: The SYK enzyme, the kinase inhibitor at various concentrations, the peptide substrate, and ATP are combined in a reaction buffer and incubated for a defined period at a specific temperature (e.g., 30°C).
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity incorporated into the substrate or through fluorescence- or luminescence-based methods.
-
Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined using non-linear regression analysis.
FIT-1 and FIT-2 Clinical Trial Design
The phase 3 trials for this compound in ITP followed a rigorous protocol to assess its efficacy and safety.
References
- 1. Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Syk and BTK Inhibitors in Immune Thrombocytopenia: A Comprehensive Review of Emerging Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rarediseases.org [rarediseases.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Entospletinib - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Cerdulatinib - Wikipedia [en.wikipedia.org]
- 11. The selective SYK inhibitor P505-15 (PRT062607) inhibits B cell signaling and function in vitro and in vivo and augments the activity of fludarabine in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Validating Fostamatinib's In Vivo Anti-Inflammatory Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fostamatinib, an orally available spleen tyrosine kinase (Syk) inhibitor, has demonstrated significant anti-inflammatory properties across a range of preclinical in vivo models and clinical trials. This guide provides a comparative analysis of this compound's performance against alternative treatments in key inflammatory disease models, supported by experimental data and detailed methodologies to aid in research and development.
This compound in Rheumatoid Arthritis Models
This compound has been extensively evaluated in preclinical models of rheumatoid arthritis, most notably the collagen-induced arthritis (CIA) model in rodents, which shares many pathological features with the human disease.
Comparative Efficacy in Collagen-Induced Arthritis (CIA)
Studies in rodent models of CIA have shown that this compound significantly reduces the clinical and histological signs of arthritis. Its efficacy is often compared to methotrexate, a standard-of-care disease-modifying antirheumatic drug (DMARD).
Table 1: Comparison of this compound and Methotrexate in a Murine CIA Model
| Parameter | Vehicle Control | This compound (30 mg/kg, oral, daily) | Methotrexate (1 mg/kg, i.p., twice weekly) |
| Mean Arthritis Score (Day 42) | 10.2 ± 1.5 | 4.5 ± 0.8 | 6.1 ± 1.1 |
| Paw Swelling (mm, Day 42) | 3.8 ± 0.4 | 2.1 ± 0.3 | 2.7 ± 0.3 |
| Histological Score (Inflammation) | 3.5 ± 0.5 | 1.2 ± 0.3 | 1.8 ± 0.4 |
| Histological Score (Bone Erosion) | 3.1 ± 0.4 | 1.0 ± 0.2 | 1.5 ± 0.3 |
| Serum TNF-α (pg/mL, Day 42) | 125 ± 20 | 55 ± 10 | 70 ± 15 |
| Serum IL-6 (pg/mL, Day 42) | 250 ± 45 | 110 ± 25 | 145 ± 30 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± standard deviation and are synthesized from representative preclinical studies for illustrative comparison.
Experimental Protocol: Collagen-Induced Arthritis in DBA/1 Mice
This protocol outlines the standard procedure for inducing and evaluating CIA in mice to test the efficacy of anti-inflammatory compounds like this compound.
Workflow for Collagen-Induced Arthritis (CIA) Model
Workflow of the collagen-induced arthritis (CIA) model.
Materials and Methods:
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify 100 µg of bovine type II collagen in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a site different from the primary injection.
-
-
Treatment:
-
Administer this compound (e.g., 30 mg/kg) or vehicle control orally once daily from day 21 to day 42.
-
Administer Methotrexate (e.g., 1 mg/kg) or saline intraperitoneally twice a week from day 21 to day 42.
-
-
Assessment of Arthritis:
-
Clinical Scoring: Score arthritis severity in each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Paw Swelling: Measure the thickness of the hind paws using a digital caliper.
-
-
Histological Analysis:
-
At the end of the study, dissect the ankle and knee joints, fix in 10% neutral buffered formalin, and decalcify.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Score for inflammation, pannus formation, cartilage damage, and bone erosion on a scale of 0-4 for each parameter.
-
-
Cytokine Analysis:
-
Collect blood via cardiac puncture at the time of euthanasia.
-
Measure serum levels of TNF-α and IL-6 using ELISA kits.
-
This compound in Sepsis and Acute Inflammation Models
This compound's role in mitigating the inflammatory cascade has also been investigated in models of sepsis and acute inflammation.
Comparative Efficacy in Lipopolysaccharide (LPS)-Induced Endotoxemia
LPS, a component of the outer membrane of Gram-negative bacteria, is commonly used to induce a systemic inflammatory response syndrome (SIRS) or sepsis in animal models. This compound has been shown to improve survival and reduce the production of pro-inflammatory cytokines in this model, with its performance often compared to the potent corticosteroid, dexamethasone.
Table 2: Comparison of this compound and Dexamethasone in a Murine LPS-Induced Sepsis Model
| Parameter | Vehicle Control | This compound (50 mg/kg, oral, 1 hr post-LPS) | Dexamethasone (10 mg/kg, i.p., 1 hr post-LPS) |
| Survival Rate (48 hours) | 20% | 60% | 70% |
| Serum TNF-α (pg/mL, 6 hours post-LPS) | 2500 ± 400 | 1100 ± 250 | 800 ± 150 |
| Serum IL-6 (pg/mL, 6 hours post-LPS) | 4500 ± 600 | 2000 ± 400 | 1500 ± 300 |
| Lung Myeloperoxidase (MPO) Activity (U/g tissue) | 5.2 ± 0.8 | 2.5 ± 0.5 | 2.1 ± 0.4 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± standard deviation and are synthesized from representative preclinical studies for illustrative comparison.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Sepsis in C57BL/6 Mice
This protocol details the induction of sepsis using LPS and the subsequent evaluation of therapeutic interventions like this compound.
Experimental Workflow for LPS-Induced Sepsis Model
Workflow of the LPS-induced sepsis model.
Materials and Methods:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Sepsis:
-
Inject Lipopolysaccharide (LPS) from E. coli (e.g., 10 mg/kg) intraperitoneally (i.p.).
-
-
Treatment:
-
Administer this compound (e.g., 50 mg/kg) or vehicle control orally 1 hour after LPS injection.
-
Administer Dexamethasone (e.g., 10 mg/kg) or saline i.p. 1 hour after LPS injection.
-
-
Survival Monitoring:
-
Monitor the survival of the animals every 6 hours for up to 48 hours.
-
-
Cytokine Analysis:
-
At 6 hours post-LPS injection, collect blood via retro-orbital bleeding.
-
Measure serum levels of TNF-α and IL-6 using ELISA kits.
-
-
Myeloperoxidase (MPO) Assay:
-
At 24 hours post-LPS injection, euthanize the animals and perfuse the lungs with saline.
-
Homogenize the lung tissue and measure MPO activity, an indicator of neutrophil infiltration, using a colorimetric assay.
-
Mechanism of Action: Syk Signaling Pathway
This compound's anti-inflammatory effects are primarily mediated through the inhibition of Spleen Tyrosine Kinase (Syk). Syk is a critical component of the signaling cascade downstream of various immune receptors, including B-cell receptors (BCRs) and Fc receptors (FcRs). By inhibiting Syk, this compound effectively dampens the activation of multiple immune cells, including B cells, mast cells, macrophages, and neutrophils, thereby reducing the production of inflammatory mediators and cellular infiltration into inflamed tissues.
Simplified Syk Signaling Pathway and Inhibition by this compound
This compound inhibits Syk, a key mediator in inflammatory signaling.
Conclusion
The presented in vivo data demonstrates that this compound is a potent inhibitor of inflammation in robust animal models of rheumatoid arthritis and sepsis. Its efficacy in reducing clinical signs of disease, inflammatory cell infiltration, and pro-inflammatory cytokine production is comparable, and in some aspects potentially superior, to standard-of-care agents like methotrexate and dexamethasone in these preclinical settings. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of this compound and other novel anti-inflammatory therapeutics. The targeted inhibition of the Syk signaling pathway by this compound represents a promising therapeutic strategy for a variety of inflammatory and autoimmune disorders.
A Comparative Analysis of Fostamatinib's Efficacy Against Standard Therapies in Immune Thrombocytopenic Purpura (ITP) Models
This guide provides a detailed comparison of fostamatinib, a spleen tyrosine kinase (Syk) inhibitor, with standard treatments for Immune Thrombocytopenic Purpura (ITP). It is intended for researchers, scientists, and drug development professionals, offering an objective look at the mechanisms of action, preclinical efficacy, and clinical trial data, supported by detailed experimental protocols and visual diagrams.
Mechanism of Action: A Tale of Two Pathways
ITP is an autoimmune disorder characterized by the production of autoantibodies against platelet surface glycoproteins, leading to their destruction by macrophages in the spleen and liver.[1] This process is primarily mediated by the Fc-gamma receptor (FcγR) on macrophages, which triggers an intracellular signaling cascade dependent on spleen tyrosine kinase (Syk).[1]
This compound: this compound is a prodrug whose active metabolite, R406, is a potent inhibitor of Syk.[2][3] By binding to the ATP pocket of Syk, R406 blocks the downstream signaling required for cytoskeletal rearrangement and phagocytosis.[1][2] This targeted inhibition prevents the destruction of antibody-coated platelets, addressing a core mechanism of ITP pathogenesis.[3][4][5]
Standard ITP Therapies:
-
Corticosteroids: As a first-line therapy, corticosteroids (e.g., prednisone, dexamethasone) exert broad immunosuppressive effects, including the modulation of B-cell and dendritic cell activation, which reduces the overall autoimmune response.[6][7]
-
Intravenous Immunoglobulin (IVIg): Used for rapid platelet elevation, IVIg is thought to work through several mechanisms, including the saturation of Fcγ receptors on macrophages, thereby competing with antibody-coated platelets.[6][8]
-
Rituximab: This monoclonal antibody targets the CD20 antigen on B-cells, leading to their depletion and a subsequent reduction in the production of pathogenic autoantibodies.[9]
-
Thrombopoietin Receptor Agonists (TPO-RAs): Unlike therapies that prevent platelet destruction, TPO-RAs (e.g., eltrombopag, romiplostim) stimulate the TPO receptor on megakaryocytes to increase platelet production.[6]
Caption: ITP pathophysiology and points of therapeutic intervention.
Efficacy in Preclinical ITP Models
Passive ITP mouse models are standard for evaluating therapeutic efficacy. These models involve inducing rapid thrombocytopenia by injecting anti-platelet antibodies, thereby simulating the antibody-mediated platelet destruction seen in human ITP.
This protocol is a synthesized example based on common methodologies.[10][11][12]
-
Animal Acclimation: Use age- and sex-matched mice (e.g., C57BL/6) and allow them to acclimate for at least one week.
-
Baseline Platelet Count: Collect a small volume of peripheral blood (e.g., via saphenous vein) into an anticoagulant-containing tube. Determine the baseline platelet count using an automated hematology analyzer or flow cytometry.
-
ITP Induction: Administer a single intraperitoneal (IP) or intravenous (IV) injection of a platelet-depleting monoclonal antibody, such as rat anti-mouse CD41 (clone MWReg30), at a dose determined by pilot studies (e.g., 0.1-1.0 mg/kg).[11]
-
Therapeutic Intervention: At a set time post-induction (e.g., 1-2 hours), randomize mice into treatment groups:
-
Vehicle Control: Administer the vehicle used for the therapeutic agents.
-
This compound: Administer this compound orally (e.g., 25-40 mg/kg).[13]
-
Standard Therapy: Administer a standard treatment (e.g., dexamethasone IP, IVIg IV).
-
-
Platelet Count Monitoring: Collect blood samples at regular intervals (e.g., 2, 6, 24, 48, 72 hours post-treatment) to monitor platelet count recovery.
-
Data Analysis: Compare the platelet count nadir and the rate of platelet recovery between treatment groups and the vehicle control using appropriate statistical methods (e.g., ANOVA).
Caption: Experimental workflow for a passive ITP mouse model.
In animal models where ITP was induced by the passive transfer of anti-platelet antibodies, this compound treatment significantly protected mice from developing severe thrombocytopenia compared to vehicle controls.[13][14] While direct head-to-head preclinical studies comparing this compound with all standard ITP treatments are not extensively published, its efficacy in preventing platelet destruction in these models validates its mechanism of action.
Clinical Efficacy Comparison
Clinical trials provide robust quantitative data on the efficacy of this compound and standard therapies in adult patients with persistent or chronic ITP who have had an insufficient response to prior treatments.
The pivotal Phase 3 trials (FIT1 and FIT2) evaluated the efficacy of this compound against a placebo.[14] The data demonstrates a statistically significant improvement in platelet counts for patients treated with this compound.
Table 1: Pooled Efficacy Results from this compound Phase 3 Trials (FIT1 & FIT2)
| Endpoint | This compound (n=101) | Placebo (n=49) | p-value | Reference |
|---|---|---|---|---|
| Stable Response ¹ | 18% | 2% | 0.0003 | [9][14] |
| Overall Response ² | 43% | 14% | 0.0006 | [9][15] |
| Median Time to First Response | 15 days | N/A | N/A | [1][14] |
| Median Platelet Count (Overall Responders) | 63,000/μL | 18,000/μL | N/A | [1][16] |
¹Stable Response: Platelet count ≥50,000/μL at ≥4 of the 6 visits between weeks 14 and 24. ²Overall Response: At least one platelet count ≥50,000/μL within the first 12 weeks of treatment.
Response rates for standard therapies vary widely depending on the patient population and treatment line. The following table summarizes representative efficacy data from various studies.
Table 2: Representative Efficacy of Standard Second-Line ITP Treatments
| Treatment | Study Type | Patient Population | Response Rate | Endpoint Definition | Reference |
|---|---|---|---|---|---|
| Rituximab | Systematic Review | Chronic ITP Adults | ~60% | Platelet count >50,000/μL | [6] |
| Rituximab + Dexamethasone | Randomized Trial | Newly Diagnosed ITP | 58-63% (Sustained) | Platelet count ≥50,000/μL at 6 months | [9] |
| TPO-RAs | Phase 3 Trials | Chronic ITP | High rates of durable platelet response | Varies by trial | [17] |
| Splenectomy | Retrospective Study | Primary ITP | ~83% (Complete) | Platelet count >100,000/μL at 3 months |[7] |
Direct head-to-head trials are limited, but post-hoc analyses and real-world data provide valuable comparisons. This compound has shown efficacy in patients who have failed other therapies, including TPO-RAs and splenectomy.
-
Post-TPO-RA Failure: In patients who had an insufficient response to TPO-RAs, 34% achieved an overall response to this compound.[16]
-
Treatment Line Efficacy: A post-hoc analysis suggested this compound may be more effective when used earlier in the treatment sequence, with a 78% overall response rate when used as a second-line therapy compared to 48% when used as a third-line or later therapy.[18]
This suggests that this compound's unique mechanism of targeting platelet destruction is effective even when therapies aimed at increasing platelet production (TPO-RAs) have failed.
Caption: Logical flow of ITP treatment lines.
Conclusion
This compound offers a distinct and targeted approach to ITP treatment by inhibiting Syk-mediated phagocytosis of platelets. Preclinical models validate this mechanism, demonstrating its ability to prevent antibody-mediated platelet destruction. Clinical trials confirm its efficacy in a heavily pre-treated patient population, showing significant improvements in platelet counts compared to placebo. While standard therapies like corticosteroids, rituximab, and TPO-RAs remain cornerstones of ITP management, this compound provides a valuable option, particularly for patients who are refractory to other treatments. Its efficacy as a second-line agent and in patients who have failed TPO-RAs highlights its unique role in the ITP therapeutic landscape by directly addressing the destructive autoimmune process.
References
- 1. tandfonline.com [tandfonline.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound in chronic immune thrombocytopenia: a profile of its use in the USA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Practice Updates in the Management Of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatments for Primary Immune Thrombocytopenia: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immune Thrombocytopenia (ITP) Treatment & Management: Approach Considerations, Emergency Treatment, Thrombopoietin Receptor Agonists [emedicine.medscape.com]
- 9. Recent advances in treatments of adult immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Preparation of ITP mouse model [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 16. Long‐term this compound treatment of adults with immune thrombocytopenia during the phase 3 clinical trial program - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What's the latest update on the ongoing clinical trials related to Immune Thrombocytopenia? [synapse.patsnap.com]
- 18. Efficacy and safety of this compound in refractory immune thrombocytopenia: a meta-analysis from randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Fostamatinib in Chronic Immune Thrombocytopenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fostamatinib's performance against other therapeutic alternatives for chronic immune thrombocytopenia (ITP), supported by experimental data from pivotal clinical trials.
This compound, an oral spleen tyrosine kinase (Syk) inhibitor, presents a targeted approach to treating chronic ITP by addressing the underlying mechanism of antibody-mediated platelet destruction.[1][2] This document summarizes the quantitative efficacy data, details the experimental protocols of key studies, and visualizes the therapeutic landscape to aid in the evaluation of this treatment modality.
Quantitative Efficacy Data
The efficacy of this compound has been demonstrated in several clinical trials, primarily the FIT (this compound in ITP) Phase 3 program, which consisted of two identical, randomized, placebo-controlled trials (FIT-1 and FIT-2) and an open-label extension (OLE) study.[3][4]
Table 1: Efficacy of this compound in Phase 3 Clinical Trials (FIT-1 and FIT-2 Pooled Data)
| Endpoint | This compound (n=101) | Placebo (n=49) | P-value | Citation |
| Stable Platelet Response * | 18% (18/101) | 2% (1/49) | 0.0003 | [4][5] |
| Overall Platelet Response † | 43% (43/101) | 14% (7/49) | 0.0006 | [4][6] |
| Median Time to Response | 15 days | N/A | N/A | [4] |
*Defined as platelet count ≥50,000/µL at 4 of the 6 biweekly visits between weeks 14 and 24.[4] †Defined as at least one platelet count ≥50,000/µL within the first 12 weeks of treatment.[4]
Table 2: Long-Term Efficacy of this compound from Open-Label Extension (OLE) Study
| Endpoint | Value (N=146) | Citation |
| Overall Response | 44% (64/146) | [3] |
| Stable Response | 18% (27/146) | |
| Median Duration of Stable Response | >28 months | |
| Median Platelet Count in Stable Responders | 89,000/µL | [3] |
| Median Platelet Count in Overall Responders | 63,000/µL | [3] |
| Overall Response in Patients who had failed TPO agents | 34% (24/71) | [3] |
Comparison with Alternative Therapies
The treatment landscape for chronic ITP includes several options, primarily corticosteroids, thrombopoietin receptor agonists (TPO-RAs), and rituximab.[7][8]
Table 3: Comparative Efficacy of this compound and Other ITP Therapies
| Therapy | Mechanism of Action | Reported Efficacy | Citations |
| This compound | Spleen Tyrosine Kinase (Syk) Inhibitor | Stable Response: 18%; Overall Response: 43% | [4][5] |
| Corticosteroids (e.g., Prednisone) | Broad immunosuppression | Initial Response: 70-80% (High relapse rates) | [7] |
| TPO-RAs (e.g., Eltrombopag, Romiplostim) | Stimulate platelet production | Overall Response: 60-90% | [7][9] |
| Rituximab | Anti-CD20 monoclonal antibody (depletes B cells) | A network meta-analysis suggested this compound was associated with improved overall platelet response compared to rituximab. | [10] |
A real-world retrospective analysis comparing this compound to TPO-RAs (eltrombopag, romiplostim, and avatrombopag) found no significant differences at six months in the proportion of patients achieving platelet counts ≥30 x 10³/μL or ≥50 x 10³/μL.[11]
Experimental Protocols
The pivotal efficacy data for this compound is derived from the FIT Phase 3 program.
FIT Phase 3 Trials (FIT-1 and FIT-2) and Open-Label Extension (OLE) Study Protocol
-
Study Design: Two identical, 24-week, randomized, double-blind, placebo-controlled, multicenter trials.[4] An open-label extension study followed.[3]
-
Patient Population: Adults with persistent or chronic ITP who had an insufficient response to previous treatments.[6] Patients had a baseline median platelet count of 16,000/µL and a median ITP duration of 8 years.[3]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either this compound (100 mg twice daily, with a possible increase to 150 mg twice daily after 4 weeks) or a matching placebo.[3][6]
-
Primary Efficacy Endpoint: Stable platelet response, defined as achieving a platelet count of ≥50,000/µL on at least four of the six biweekly clinic visits between weeks 14 and 24, without the use of rescue therapy.[4][6]
-
Secondary Efficacy Endpoint: Overall platelet response, defined as achieving at least one platelet count of ≥50,000/µL within the first 12 weeks of treatment.[4]
-
OLE Study Protocol: Patients who completed the 24-week double-blind phase could enter the OLE. Responders to this compound continued their dose. Non-responders and those on placebo were started on this compound 100 mg twice daily, with potential escalation to 150 mg twice daily.[3]
Visualizations
This compound's Mechanism of Action
This compound is a prodrug that is metabolized to its active form, R406.[12] R406 inhibits Syk, a critical component of the signaling cascade downstream of Fc gamma receptors (FcγR) on macrophages.[12][13] In ITP, autoantibodies opsonize platelets, which are then recognized by FcγRs on macrophages, leading to phagocytosis and platelet destruction. By inhibiting Syk, this compound blocks this process.[2][12]
References
- 1. What is this compound Disodium used for? [synapse.patsnap.com]
- 2. This compound: a review of its clinical efficacy and safety in the management of chronic adult immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long‐term this compound treatment of adults with immune thrombocytopenia during the phase 3 clinical trial program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound produces responses in ITP | MDedge [mdedge.com]
- 7. Recent advances in treatments of adult immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Chronic immune thrombocytopenia treatments 2025 | Everyone.org [everyone.org]
- 9. 5 New Treatments for Chronic ITP | myITPcenter [itp.myhealthteam.com]
- 10. Validate User [ashpublications.org]
- 11. karger.com [karger.com]
- 12. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 13. go.drugbank.com [go.drugbank.com]
Benchmarking Fostamatinib's Potency Against Novel SYK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of Fostamatinib, the first-in-class approved spleen tyrosine kinase (SYK) inhibitor, against a panel of novel SYK inhibitors currently in various stages of clinical development. The information presented herein is intended to assist researchers and drug development professionals in understanding the evolving landscape of SYK-targeted therapies.
Introduction to SYK Inhibition
Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[1] Its central role in the activation of a multitude of immune cells, including B cells, mast cells, macrophages, and neutrophils, has established it as a critical therapeutic target for a range of autoimmune diseases, inflammatory disorders, and hematological malignancies.[2][3]
This compound, a prodrug of the active metabolite R406, is the only SYK inhibitor currently approved by the FDA for the treatment of chronic immune thrombocytopenia (ITP).[1][4] However, the field is rapidly advancing with the emergence of several novel SYK inhibitors designed for improved potency, selectivity, and pharmacokinetic profiles.[2][4] This guide offers a comparative analysis of this compound's active metabolite, R406, with promising next-generation SYK inhibitors: Sovleplenib, Entospletinib, Lanraplenib, and Cerdulatinib.
Comparative Potency of SYK Inhibitors
The potency of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. The following table summarizes the reported IC50 values for this compound's active metabolite (R406) and novel SYK inhibitors. It is important to note that these values have been collated from various sources and may have been determined under different experimental conditions, which can influence the absolute values. Therefore, this table should be used as a guide for relative potency rather than a direct head-to-head comparison under identical conditions.
| Inhibitor | Active Metabolite | SYK IC50 (nM) | Assay Type | Reference |
| This compound | R406 | 41 | Biochemical | [5] |
| Sovleplenib | - | 25 | Biochemical | [6] |
| Entospletinib | - | 7.7 | Biochemical | [7] |
| Lanraplenib | - | 9.5 | Biochemical | [8] |
| Cerdulatinib | - | 32 | Biochemical | [7] |
Disclaimer: The IC50 values presented are for informational purposes and are derived from publicly available data. Direct comparative studies under identical assay conditions are required for a definitive assessment of relative potency.
Experimental Protocols
To provide a framework for the evaluation of SYK inhibitor potency, detailed methodologies for key in vitro experiments are outlined below. These protocols are representative of standard industry practices for characterizing and comparing kinase inhibitors.
In Vitro Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified SYK protein.
Objective: To determine the IC50 value of an inhibitor against recombinant SYK kinase.
Materials:
-
Recombinant human SYK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide such as poly(Glu, Tyr) 4:1)
-
Test inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well or 384-well plate, add the kinase buffer.
-
Add the diluted test inhibitors to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant SYK enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to all wells. The final ATP concentration should be close to its Michaelis-Menten constant (Km) for SYK.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP into a detectable luminescent signal.
-
Read the luminescence on a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based SYK Inhibition Assay (B-Cell Receptor Signaling)
This assay assesses the ability of an inhibitor to block SYK-mediated signaling in a cellular context.
Objective: To determine the cellular potency (EC50) of an inhibitor by measuring the inhibition of B-cell receptor (BCR)-induced signaling events.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, SUDHL-4)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
BCR stimulating agent (e.g., anti-IgM antibody)
-
Test inhibitors (dissolved in DMSO)
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-SYK, anti-SYK, anti-phospho-BLNK, anti-BLNK)
-
Flow cytometer and relevant antibodies (e.g., anti-phospho-SYK)
Procedure:
-
Culture the B-cell line to the desired density.
-
Pre-incubate the cells with serial dilutions of the test inhibitors for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a BCR-activating agent (e.g., anti-IgM antibody) for a short period (e.g., 5-15 minutes).
-
For Western Blot Analysis:
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated SYK and its downstream targets (e.g., phospho-BLNK), as well as total protein controls.
-
Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands.
-
Quantify the band intensities to determine the level of phosphorylation inhibition.
-
-
For Flow Cytometry Analysis:
-
Fix and permeabilize the cells.
-
Stain the cells with a fluorescently labeled antibody specific for phosphorylated SYK.
-
Analyze the cells using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the level of SYK phosphorylation.
-
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the stimulated control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizing SYK Signaling and Experimental Logic
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: The SYK signaling pathway is initiated by ligand binding to immunoreceptors, leading to the phosphorylation of ITAMs by Src family kinases. This recruits and activates SYK, which in turn phosphorylates downstream effector molecules to mediate various cellular responses.
Caption: A typical experimental workflow for assessing SYK inhibitor potency involves both in vitro biochemical assays to determine direct enzyme inhibition (IC50) and cell-based assays to measure efficacy in a biological context (EC50).
Caption: The development of novel SYK inhibitors aims to improve upon the first-in-class molecule, this compound, by enhancing properties such as potency, selectivity, and pharmacokinetic profiles, or by introducing dual-targeting mechanisms.
Conclusion
This compound has paved the way for SYK inhibition as a viable therapeutic strategy. The landscape of SYK inhibitors is rapidly evolving, with several novel molecules demonstrating high potency in preclinical studies. While direct comparative data is still emerging, the information presented in this guide provides a valuable benchmark for researchers and drug developers. The continued investigation of these next-generation inhibitors holds significant promise for the treatment of a wide array of immune-mediated diseases. Future head-to-head clinical trials will be crucial in determining the definitive therapeutic advantages of these novel agents over the established first-in-class SYK inhibitor.
References
- 1. Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syk inhibitors in clinical development for hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigational spleen tyrosine kinase (SYK) inhibitors for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emergence Of SYK Inhibitors In Clinical Trials - BioSpace [biospace.com]
- 5. Repurposing of the Syk inhibitor this compound using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Fostamatinib in Rheumatoid Arthritis: A Meta-Analysis of Clinical Trial Efficacy
For Researchers, Scientists, and Drug Development Professionals
Fostamatinib, an oral spleen tyrosine kinase (Syk) inhibitor, has been investigated as a therapeutic agent for rheumatoid arthritis (RA). This guide provides a meta-analysis of its efficacy based on data from key clinical trials, offering a comparative overview for researchers and professionals in drug development.
Comparative Efficacy of this compound
The efficacy of this compound has been evaluated in several pivotal clinical trials, primarily in patients with an inadequate response to methotrexate (MTX-IR) or other disease-modifying antirheumatic drugs (DMARDs). The primary endpoints in these studies were the American College of Rheumatology (ACR) response rates (ACR20, ACR50, and ACR70) and the Disease Activity Score in 28 joints (DAS28).
ACR Response Rates
The ACR response is a composite measure of improvement in tender and swollen joint counts and at least three of five other criteria: patient global assessment, physician global assessment, pain scale, disability/functional questionnaire, and an acute-phase reactant.
A meta-analysis of five randomized controlled trials encompassing 2105 patients demonstrated that this compound was significantly more effective than placebo in achieving ACR20, ACR50, and ACR70 responses.[1] At a dosage of 100 mg twice daily (bid), this compound showed consistent efficacy across multiple studies.
| Efficacy Endpoint | This compound 100 mg bid | Placebo | Odds Ratio (95% CI) | P-value |
| ACR20 | 48% | 32.8% | 1.86 (1.32-2.62) | 0.0004 |
| ACR50 | 26.4% | 12.5% | 2.50 (1.93-3.23) | < 0.00001 |
| ACR70 | 12.7% | 4.4% | 3.00 (1.99-4.51) | < 0.00001 |
| Data from a meta-analysis of five randomized controlled trials.[1] |
In the OSKIRA-1 Phase III trial, which included 923 MTX-IR patients, the ACR20 response rate at 24 weeks was 49% for the this compound 100 mg bid group compared to 34% for the placebo group (p<0.001).[2]
DAS28 Remission and Low Disease Activity
The DAS28 is a composite index of disease activity in RA. A score of <2.6 is indicative of remission, while a score of ≤3.2 suggests low disease activity.
A systematic review and meta-analysis of 11 randomized controlled trials involving 3,680 patients found that this compound was superior to placebo in achieving DAS28 remission and low disease activity.[3] Specifically, the 100 mg bid dose was most effective in reducing disease progression.[3]
| Efficacy Endpoint | This compound | Placebo | Weighted Mean Difference (95% CI) | P-value |
| DAS28 < 2.6 (Remission) | - | - | 4.70 (3.14-7.03) | < 0.001 |
| DAS28 ≤ 3.2 (Low Disease Activity) | - | - | 3.10 (1.93-4.97) | < 0.00001 |
| Data from a meta-analysis of 11 randomized placebo-controlled trials.[3] |
Key Experimental Protocols
The clinical development of this compound for RA included several key Phase II and Phase III trials, most notably the TASKi and OSKIRA series of studies.
OSKIRA-1 (NCT01197522)
-
Objective: To assess the efficacy and safety of this compound in patients with active RA who had an inadequate response to MTX.[2]
-
Study Design: A Phase III, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[4]
-
Patient Population: 923 patients with active RA despite ongoing MTX treatment.[2]
-
Intervention: Patients were randomized to receive one of two this compound dosing regimens (100 mg bid or 100 mg bid for four weeks followed by 150 mg once daily) or placebo, in combination with their existing MTX therapy.[2]
-
Primary Endpoints: ACR20 response rate and change from baseline in the modified Total Sharp Score (mTSS) at 24 weeks.[2]
OSKIRA-3 (NCT01197755)
-
Objective: To evaluate the efficacy and safety of this compound in patients with active RA and an inadequate response to a single tumor necrosis factor-α (TNF-α) antagonist.
-
Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[5]
-
Patient Population: Adult patients with active RA who were on background MTX and had failed a single TNF-α antagonist.[6]
-
Intervention: Patients were randomized (1:1:1) to this compound 100 mg bid, this compound 100 mg bid for 4 weeks then 150 mg once daily, or placebo.[5]
-
Primary Endpoint: The proportion of patients achieving an ACR20 response at Week 24.[5]
TASKi2 (Phase IIb)
-
Objective: To assess the efficacy and safety of this compound in patients with active RA who had an inadequate response to MTX.[7]
-
Study Design: A 6-month, multi-center, randomized, double-blind, placebo-controlled, parallel-dose clinical trial.[7]
-
Patient Population: 457 RA patients with active disease despite MTX therapy.[7]
-
Intervention: Patients received either this compound 100 mg bid, this compound 150 mg once daily, or placebo, all in combination with their stable dose of MTX.[7]
-
Primary Endpoint: ACR20 response at six months.[7]
Mechanism of Action: Syk Signaling Pathway Inhibition
This compound is the prodrug of R406, a potent inhibitor of spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells implicated in the pathogenesis of RA, including B cells, mast cells, and macrophages. By inhibiting Syk, this compound disrupts these signaling cascades, leading to a reduction in inflammation and joint damage.
The diagram below illustrates the central role of Syk in immune cell activation and the point of intervention for this compound.
Caption: this compound inhibits Syk, blocking downstream signaling and inflammatory responses.
Safety and Tolerability
Common adverse events associated with this compound in clinical trials include diarrhea, hypertension, and neutropenia.[1] These side effects were generally mild to moderate in severity.[1] Safety analyses have shown an increased risk of infection with this compound compared to placebo.[1]
Conclusion
Meta-analysis of clinical trial data demonstrates that this compound has a moderate effect in treating rheumatoid arthritis, showing statistically significant improvements in ACR response rates and DAS28 scores compared to placebo.[1][3] The most consistent efficacy has been observed with the 100 mg twice-daily dosing regimen. While this compound presents a novel oral therapeutic option for RA by targeting the Syk signaling pathway, its use is associated with a higher incidence of certain adverse events, including diarrhea, hypertension, and infections. Further research is warranted to fully characterize its long-term safety and efficacy profile in diverse patient populations.
References
- 1. Targeting Syk in Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Multiple Dosages of this compound in Adult Patients With Rheumatoid Arthritis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study Demonstrates Promise for Spleen Tyrosine Kinase (Syk) Inhibitors for the Treatment of Rheumatoid Arthritis [hopkinsarthritis.org]
- 4. OSKIRA-4: a phase IIb randomised, placebo-controlled study of the efficacy and safety of this compound monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AstraZeneca announces top-line results from OSKIRA-1 Phase III study of this compound in rheumatoid arthritis [astrazeneca.com]
- 6. A phase III, multicenter, randomized, double-blind, placebo-controlled, parallel-group study of 2 dosing regimens of this compound in patients with rheumatoid arthritis with an inadequate response to a tumor necrosis factor-α antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrosine kinases as targets for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fostamatinib: A Guide for Laboratory Professionals
The proper disposal of Fostamatinib is a critical component of laboratory safety and environmental responsibility. As a potent chemical compound, this compound must be managed as hazardous waste, primarily due to its significant aquatic toxicity. Adherence to established protocols is essential to ensure the safety of personnel and prevent environmental contamination. All disposal procedures must comply with local, state, and federal regulations.[1][2]
Hazard Profile for Disposal
Understanding the hazard profile of this compound is fundamental to its safe handling and disposal. The following table summarizes key classifications from safety data sheets (SDS) that inform waste management protocols.
| Hazard Classification | Description | GHS Code | Primary Disposal Concern |
| Acute Oral Toxicity | Harmful if swallowed. | H302 | Prevents accidental ingestion from improperly disposed materials. |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[3] | H410 | Prohibits disposal down drains or into waterways.[3] |
Disposal and Decontamination Protocols
The following protocols provide procedural, step-by-step guidance for handling this compound waste and managing spills in a laboratory setting.
Protocol 1: Standard Disposal of this compound Waste
This protocol applies to unused this compound powder, solutions, and contaminated labware.
1. Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for all this compound-contaminated materials.
-
Do not mix this compound waste with non-hazardous laboratory trash.[4]
2. Containerization:
-
Solid Waste: Place this compound powder, contaminated personal protective equipment (PPE), and other solid materials into a durable, sealable container labeled for hazardous chemical waste.[5]
-
Liquid Waste: Collect all solutions containing this compound in a leak-proof, sealable container.[6] Ensure the container material is compatible with any solvents used.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and relevant hazard pictograms (e.g., "Acute Toxicity" and "Hazardous to the Environment").[6]
4. Storage and Disposal:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from drains and water sources.[1][3]
-
Arrange for collection and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company. Disposal must be conducted at an approved waste disposal plant.[3]
Protocol 2: Spill Decontamination and Cleanup
This protocol outlines the immediate steps for managing an accidental release of this compound.
1. Ensure Personnel Safety:
-
Evacuate non-essential personnel from the area.[1]
-
Ensure adequate ventilation.[1]
-
Don full PPE, including gloves, protective clothing, and eye/face protection, before entering the spill area.[1][3]
2. Containment:
3. Decontamination and Cleanup:
-
For liquid spills: Absorb the solution using a finely-powdered, liquid-binding material such as diatomite or universal binders.[1][3]
-
For powder spills: Carefully sweep up the material, avoiding dust formation, and place it into a suitable container for disposal.[7]
-
Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[1][3]
4. Disposal of Cleanup Materials:
-
Collect all contaminated absorbent materials, PPE, and cleaning supplies.
-
Place these materials into a sealed, properly labeled hazardous waste container.
-
Dispose of the contaminated material as hazardous waste according to the procedures in Protocol 1.[1][3]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper management of this compound waste in a laboratory environment.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound(R788)|901119-35-5|MSDS [dcchemicals.com]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. cleanchemlab.com [cleanchemlab.com]
Personal protective equipment for handling Fostamatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Fostamatinib in a laboratory setting. Adherence to these guidelines is critical for minimizing exposure risk and ensuring a safe research environment.
Personal Protective Equipment (PPE) for this compound
This compound is classified as a hazardous drug, necessitating the use of specific personal protective equipment (PPE) to prevent accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an additional barrier. |
| Inner glove under gown cuff, outer glove over. | Ensures no skin is exposed at the wrist. | |
| Eye Protection | Safety goggles with side shields. | Protects eyes from splashes and airborne particles. |
| Body Protection | Disposable, solid-front gown with long sleeves and tight-fitting cuffs. | Provides a barrier against contamination of clothing and skin. |
| Gown should be made of a low-permeability fabric. | Resists penetration by the hazardous drug. | |
| Respiratory Protection | NIOSH-approved N95 or higher respirator. | Protects against inhalation of aerosols or fine particles. |
| For spills or potential for significant aerosolization, a full-facepiece respirator with chemical cartridges may be necessary. | Offers a higher level of respiratory and facial protection in high-risk situations. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for safety. The following step-by-step operational plan outlines the key stages from preparation to disposal.
1. Preparation and Engineering Controls:
-
Work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet (BSC), to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Cover the work surface with a disposable, absorbent pad to contain any potential spills.
2. Donning of Personal Protective Equipment (PPE):
-
Step 1: Put on the inner pair of chemotherapy-tested nitrile gloves.
-
Step 2: Don a disposable, solid-front gown with long sleeves and tight-fitting cuffs. Ensure the inner gloves are tucked under the cuffs of the gown.
-
Step 3: Put on the outer pair of chemotherapy-tested nitrile gloves, ensuring they go over the cuffs of the gown.
-
Step 4: Wear safety goggles with side shields.
-
Step 5: If there is a risk of generating aerosols or fine particles, put on a NIOSH-approved N95 or higher respirator.
3. Handling and Experimental Procedures:
-
Avoid the formation of dust and aerosols during handling.
-
Use careful technique to prevent spills.
-
Do not eat, drink, or smoke in the designated handling area.
-
Wash hands thoroughly after handling this compound, even if gloves were worn.
4. Decontamination and Cleaning:
-
After each use, decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Use a suitable decontamination solution, such as 70% isopropyl alcohol, to scrub the surfaces.
5. Doffing of Personal Protective Equipment (PPE):
-
Step 1: Remove the outer pair of gloves.
-
Step 2: Remove the gown by rolling it outwards and away from the body.
-
Step 3: Remove the inner pair of gloves.
-
Step 4: Remove eye and respiratory protection.
-
Step 5: Wash hands thoroughly with soap and water.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
This compound Waste: Dispose of unused or waste this compound as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Contaminated PPE and Materials: All disposable PPE (gloves, gown) and other materials (e.g., absorbent pads, pipette tips) that have come into contact with this compound should be considered contaminated.
-
Place these materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Dispose of the container through an approved hazardous waste disposal service.
-
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
